molecular formula C12H13NO2 B1205661 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- CAS No. 28821-18-3

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-

カタログ番号: B1205661
CAS番号: 28821-18-3
分子量: 203.24 g/mol
InChIキー: OTNIKUTWXUODJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-, also known as 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

7-(ethylamino)-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-13-9-4-5-10-8(2)6-12(14)15-11(10)7-9/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNIKUTWXUODJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067417
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28821-18-3
Record name 7-(Ethylamino)-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28821-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(ethylamino)-4-methyl-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-(Ethylamino)-4-methylcoumarin via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-(ethylamino)-4-methylcoumarin, a fluorescent heterocyclic compound with applications in biological imaging and as a laser dye. While direct synthesis via a one-step Pechmann condensation is not extensively documented, this paper details the most practical and referenced synthetic strategies. The primary route involves the well-established Pechmann condensation of m-aminophenol with ethyl acetoacetate to produce the key intermediate, 7-amino-4-methylcoumarin, followed by a subsequent N-ethylation. An alternative, direct approach using 3-(ethylamino)phenol as the starting phenol is also discussed. This guide presents detailed experimental protocols, a comparative analysis of catalytic systems, and workflow diagrams to support researchers in the efficient synthesis of this compound.

Introduction

Coumarins are a significant class of benzopyran-2-one scaffolds found in natural products and synthetic compounds, exhibiting a wide range of biological and photophysical properties.[1] Specifically, 7-aminocoumarin derivatives are renowned for their use as fluorescent probes, molecular sensors, and laser dyes.[2][3] The target molecule, 7-(ethylamino)-4-methylcoumarin, is a valuable derivative in this class.

The Pechmann condensation, discovered by Hans von Pechmann, remains one of the most straightforward and widely used methods for synthesizing coumarins.[4] The reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester.[4][5] This guide will focus on the application of this reaction to produce 7-(ethylamino)-4-methylcoumarin, primarily through the synthesis and subsequent modification of the key intermediate, 7-amino-4-methylcoumarin (also known as Coumarin 120).[6]

Proposed Synthetic Pathways

Two primary synthetic routes are considered for the preparation of 7-(ethylamino)-4-methylcoumarin.

  • Route A: Two-Step Synthesis: This involves an initial Pechmann condensation to form 7-amino-4-methylcoumarin, followed by a selective N-ethylation.

  • Route B: Direct Synthesis: This route entails a direct Pechmann condensation using 3-(ethylamino)phenol and ethyl acetoacetate.

The following diagram illustrates these proposed logical pathways.

G cluster_route_a Route A: Two-Step Synthesis cluster_route_b Route B: Direct Synthesis (Proposed) A_start1 m-Aminophenol A_reaction1 Pechmann Condensation A_start1->A_reaction1 A_start2 Ethyl Acetoacetate A_start2->A_reaction1 A_intermediate 7-Amino-4-methylcoumarin A_reaction1->A_intermediate A_reaction2 N-Ethylation A_intermediate->A_reaction2 A_reagent Ethylating Agent (e.g., Ethyl Iodide) A_reagent->A_reaction2 A_product 7-(Ethylamino)-4-methylcoumarin A_reaction2->A_product B_start1 3-(Ethylamino)phenol B_reaction1 Pechmann Condensation B_start1->B_reaction1 B_start2 Ethyl Acetoacetate B_start2->B_reaction1 B_product 7-(Ethylamino)-4-methylcoumarin B_reaction1->B_product Pechmann_Mechanism reactants m-Aminophenol + Ethyl Acetoacetate step1 Transesterification (Acid-Catalyzed) reactants->step1 intermediate1 β-Keto Ester of Phenol step1->intermediate1 step2 Intramolecular Cyclization (Electrophilic Attack) intermediate1->step2 intermediate2 Dihydropyranone Intermediate step2->intermediate2 step3 Dehydration (-H₂O) intermediate2->step3 product 7-Amino-4-methylcoumarin step3->product G cluster_pechmann Part 1: Pechmann Condensation cluster_ethylation Part 2: N-Ethylation A1 Combine m-Aminophenol, EAA, and Catalyst A2 Heat and Stir (e.g., 110°C) A1->A2 A3 Monitor by TLC A2->A3 A4 Cool and Dissolve (e.g., in hot Ethanol) A3->A4 A5 Filter to Remove Catalyst (Catalyst Recycling) A4->A5 A6 Crystallize Product A5->A6 A7 Filter, Wash, and Dry A6->A7 A8 Intermediate: 7-Amino-4-methylcoumarin A7->A8 B1 Dissolve Intermediate in Solvent with Base A8->B1 Proceed to Ethylation B2 Add Ethylating Agent B1->B2 B3 Heat and Stir B2->B3 B4 Monitor by TLC B3->B4 B5 Quench with Water B4->B5 B6 Filter Crude Product B5->B6 B7 Purify (Recrystallization or Chromatography) B6->B7 B8 Final Product: 7-(Ethylamino)-4-methylcoumarin B7->B8

References

An In-Depth Technical Guide to the Spectroscopic Properties of 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the fluorescent dye 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one, commonly known as Coumarin 1. This document details the compound's absorption and emission characteristics, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to assist researchers and professionals in the fields of chemistry, biology, and drug development in utilizing this versatile fluorophore.

Spectroscopic Data

The spectroscopic properties of 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one are summarized in the tables below. These properties can be influenced by the solvent environment, hence data in ethanol and water are presented for comparison.

UV-Vis Absorption and Fluorescence Properties
PropertyValue (in Ethanol)Value (in Water)
Absorption Maximum (λmax) 373.2 nm[1], 375 nm[2]375 nm[3]
Molar Absorptivity (ε) 23,500 cm⁻¹M⁻¹ at 373.2 nm[1]Not Reported
Emission Maximum (λem) 446 nm[2], 456 nm[3]456 nm[3]
Stokes Shift 71 nm (based on 375 nm excitation and 446 nm emission)[2]81 nm (based on 375 nm excitation and 456 nm emission)[3]
Fluorescence Quantum Yield (Φ) 0.73[1], 0.50[1]Not Reported

Experimental Protocols

Detailed methodologies for key spectroscopic experiments are provided below. These protocols are representative of standard practices for the characterization of fluorescent compounds.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one.

Methodology:

  • Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed amount in a spectroscopic grade solvent (e.g., ethanol) to a known concentration (e.g., 1 mM). A series of dilutions are then prepared from the stock solution.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is used.[1]

  • Data Acquisition: The absorption spectra are recorded over a specific wavelength range (e.g., 250-500 nm). The instrument is blanked with the pure solvent prior to measuring the samples. Key parameters for data collection include a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 sec, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.[1]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra, and the fluorescence quantum yield of the compound.

Methodology:

  • Sample Preparation: Samples are prepared in 1 cm pathlength quartz cells with absorbance values kept below 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect.[1]

  • Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) is utilized.[1]

  • Data Acquisition:

    • Emission Spectrum: The sample is excited at its absorption maximum (e.g., 360 nm), and the emission is scanned over a longer wavelength range (e.g., 400-600 nm).[1]

    • Excitation Spectrum: The emission wavelength is fixed at the maximum, and the excitation wavelength is scanned over a shorter wavelength range (e.g., 300-420 nm).

    • Instrument settings such as excitation and emission monochromator slit widths are set to define the spectral bandwidth (e.g., 4.25 nm).[1] Data is collected at defined intervals (e.g., 0.5 nm) with a set integration time (e.g., 2.0 sec).[1]

  • Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensities and the absorbances of the sample and the standard are measured at the same excitation wavelength.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a fluorescent compound like 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one.

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_data Data Compilation prep Prepare stock and dilute solutions in desired solvent uvvis_acq Acquire Absorption Spectrum prep->uvvis_acq fluor_acq_ex Acquire Excitation Spectrum prep->fluor_acq_ex fluor_acq_em Acquire Emission Spectrum prep->fluor_acq_em uvvis_an Determine λmax and Molar Absorptivity (ε) uvvis_acq->uvvis_an compile Tabulate and Analyze Spectroscopic Data uvvis_an->compile fluor_an Determine λem, Stokes Shift, and Quantum Yield (Φ) fluor_acq_ex->fluor_an fluor_acq_em->fluor_an fluor_an->compile G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption (λmax) Vibrational_S0 Vibrational Levels (S0) Vibrational_S1 Vibrational Levels (S1) S1->Vibrational_S1 Vibrational Relaxation Vibrational_S1->S0 Fluorescence (λem)

References

Unveiling the Photophysical intricacies of 7-Ethylamino-4-methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical characteristics of 7-ethylamino-4-methylcoumarin, a prominent member of the coumarin family of fluorescent dyes. Renowned for its bright blue-white fluorescence, this compound is a versatile tool in various scientific domains, including laser technology, biological imaging, and as a sensitizer in photodynamic therapy.[1] A comprehensive understanding of its photophysical properties, such as absorption, emission, fluorescence quantum yield, and lifetime, is paramount for its effective application in research and development. This guide provides a detailed overview of these characteristics, the experimental protocols for their determination, and visual representations of the underlying processes.

Core Photophysical Properties

The interaction of 7-ethylamino-4-methylcoumarin with light is dictated by several key photophysical parameters. The molecule exhibits strong absorption in the near-UV region of the electromagnetic spectrum, corresponding to a π-π* electronic transition.[2] Following the absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It subsequently relaxes back to the ground state, partly through the emission of a photon in a process known as fluorescence.

The photophysical properties of 7-ethylamino-4-methylcoumarin are highly sensitive to its environment, a phenomenon known as solvatochromism.[2] The polarity of the solvent can significantly influence the absorption and emission maxima, as well as the fluorescence quantum yield and lifetime. This sensitivity makes it a valuable probe for studying the microenvironment of various systems.

Data Presentation: A Summary of Photophysical Parameters

The following tables summarize the key photophysical data for 7-ethylamino-4-methylcoumarin and its derivatives in various solvents. This data has been compiled from multiple sources to provide a comparative overview.

Table 1: Absorption and Emission Maxima of 7-Ethylamino-4-methylcoumarin in Different Solvents

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)
Ethanol36044181
Acetonitrile---
Dichloromethane-455-
Water---
Methanol---
n-Heptane353, 371--

Data compiled from multiple sources.[3][4][5] Note: A comprehensive dataset for all solvents was not available in a single source.

Table 2: Fluorescence Quantum Yield (Φ_F) and Lifetime (τ_f) of 7-Ethylamino-4-methylcoumarin and Related Derivatives

CompoundSolventQuantum Yield (Φ_F)Lifetime (τ_f) (ns)Reference
7-Ethylamino-4-methylcoumarin (Coumarin 1)Ethanol0.733.07 ± 0.01[6][7]
7-Ethylamino-4-methylcoumarin (Coumarin 1)Ethanol0.50-[6]
7-Diethylamino-4-methylcoumarin---[1]
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin---[8]
Knightletin (6-hydroxy-7-amino-4-methylcoumarin)Methanol0.81-[7]

This table presents a selection of reported values to illustrate the range and solvent dependency. The quantum yield of coumarin dyes is known to be sensitive to the substitution pattern and the solvent environment.[9]

Experimental Protocols

The accurate determination of the photophysical properties of 7-ethylamino-4-methylcoumarin relies on precise and standardized experimental methodologies. The following sections detail the protocols for measuring key parameters.

Measurement of Absorption and Fluorescence Spectra

Objective: To determine the wavelengths of maximum absorption and emission.

Methodology:

  • Solution Preparation: Prepare a dilute stock solution of 7-ethylamino-4-methylcoumarin in the desired solvent (e.g., ethanol) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.[10] From this stock solution, prepare a series of dilutions.

  • Absorbance Measurement: Use a UV-Vis spectrophotometer to record the absorption spectrum of the solutions. The concentration should be adjusted to ensure the absorbance at the maximum wavelength is below 0.1 to minimize inner filter effects.[2]

  • Fluorescence Measurement: Use a spectrofluorometer to record the fluorescence emission spectrum. The excitation wavelength should be set to the absorption maximum determined in the previous step. The excitation and emission slit widths should be kept narrow to ensure good spectral resolution while maintaining an adequate signal-to-noise ratio.[10] These settings must remain constant for all measurements.[10] A solvent blank spectrum should also be recorded and subtracted from the sample spectra.[10]

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Principle: The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[2] The quantum yield of the sample (Φ_F(S)) can be calculated using the following equation:

Φ_F(S) = Φ_F(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

  • Φ_F(R) is the fluorescence quantum yield of the reference standard.

  • I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.[10]

  • A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.[10]

  • n_S and n_R are the refractive indices of the sample and reference solutions (solvents), respectively.[10]

Methodology:

  • Reference Standard Selection: Choose a suitable reference standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 1.0 N H₂SO₄ (Φ_F = 0.55) is a common standard.[11]

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Data Acquisition: Measure the absorbance and fluorescence emission spectra for each solution, ensuring identical instrument settings for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each sample and reference solution to obtain the integrated fluorescence intensity (I).[10]

    • Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the reference standard.

    • The plots should yield straight lines passing through the origin. The slopes of these lines (gradients) are used in the modified quantum yield equation to improve accuracy:

      Φ_F(S) = Φ_F(R) * (Grad_S / Grad_R) * (n_S² / n_R²)

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the photophysical characterization of 7-ethylamino-4-methylcoumarin.

Jablonski_Diagram cluster_0 Ground State cluster_1 Excited Singlet State S0 S₀ S1 S₁ S0->S1 Absorption (π-π*) S1->S0 Fluorescence S1->S0 Non-radiative Decay (Vibrational Relaxation, etc.) Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_analysis Data Analysis prep Prepare dilute solutions (Sample & Reference) abs Measure Absorbance (A) (UV-Vis Spectrophotometer) prep->abs fluo Measure Emission Spectra (Spectrofluorometer) prep->fluo plot Plot I vs. A abs->plot integrate Integrate Fluorescence Intensity (I) fluo->integrate integrate->plot calculate Calculate Quantum Yield (Φ_F) plot->calculate Fluorescent_Probe_Mechanism Coumarin 7-Ethylamino-4-methylcoumarin (Fluorescent Probe) Complex Probe-Analyte Complex Coumarin->Complex Binding Analyte Target Analyte (e.g., Biomolecule, Ion) Analyte->Complex Signal Change in Fluorescence Signal (Intensity, Wavelength) Complex->Signal

References

Determining the Fluorescence Quantum Yield of 7-(ethylamino)-4-methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 7-(ethylamino)-4-methylcoumarin, a fluorescent probe with significant applications in biochemical and biomedical research. This document outlines the necessary instrumentation, experimental protocols, and data analysis techniques, adhering to best practices for accuracy and reproducibility.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, a critical characteristic for sensitive detection in various applications. The determination of quantum yield is essential for characterizing fluorescent probes, optimizing fluorescence-based assays, and understanding the photochemistry of new molecular entities.

The Relative Method for Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the relative method. This technique involves comparing the fluorescence properties of the sample of interest (in this case, 7-(ethylamino)-4-methylcoumarin) to a well-characterized fluorescent standard with a known quantum yield.

The underlying principle is that for two dilute solutions with identical absorbance at the same excitation wavelength and measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

The quantum yield of the sample (Φ_S) can be calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

  • Φ_R is the fluorescence quantum yield of the reference standard.

  • I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.

  • A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • n_S and n_R are the refractive indices of the sample and reference solutions (solvents), respectively.

To enhance accuracy and minimize errors from inner filter effects, the "gradient method" is recommended. This involves plotting the integrated fluorescence intensity versus absorbance for a series of dilute solutions of both the sample and the reference. The quantum yield is then calculated using the gradients (slopes) of these plots:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Data Presentation: Photophysical Properties

The following tables summarize the necessary quantitative data for the determination of the quantum yield of 7-(ethylamino)-4-methylcoumarin.

Table 1: Photophysical Properties of the Quantum Yield Standard (Quinine Sulfate)

ParameterValueSolvent
Quantum Yield (Φ_R)0.550.1 M H₂SO₄
Excitation Wavelength (λ_ex)350 nm0.1 M H₂SO₄
Emission Wavelength (λ_em)450 nm0.1 M H₂SO₄

Table 2: Photophysical Properties of 7-(ethylamino)-4-methylcoumarin (C445)

SolventExcitation Max (λ_ex)Emission Max (λ_em)
Cyclohexane368 nm425 nm
Acetonitrile374 nm450 nm
Ethanol373 nm455 nm
Methanol372 nm458 nm

Table 3: Refractive Indices of Solvents

SolventRefractive Index (n)
0.1 M H₂SO₄ (aq)~1.333
Cyclohexane1.426
Acetonitrile1.344
Ethanol1.361
Methanol1.328

Experimental Protocol

This section provides a detailed step-by-step methodology for determining the fluorescence quantum yield of 7-(ethylamino)-4-methylcoumarin using the gradient method with quinine sulfate as the standard.

Materials and Instrumentation
  • 7-(ethylamino)-4-methylcoumarin (Sample)

  • Quinine sulfate (Reference Standard)

  • Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a cuvette holder

  • Quartz cuvettes (1 cm path length)

Solution Preparation
  • Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ (e.g., 1 x 10⁻⁴ M).

  • Sample Stock Solution: Prepare a stock solution of 7-(ethylamino)-4-methylcoumarin in the desired solvent (e.g., ethanol) (e.g., 1 x 10⁻⁴ M).

  • Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample, with absorbances at the chosen excitation wavelength ranging from approximately 0.01 to 0.1.

Absorbance Measurements
  • Set the excitation wavelength on the UV-Vis spectrophotometer (e.g., 370 nm for the coumarin in ethanol, and 350 nm for quinine sulfate).

  • Record the absorbance of each of the diluted solutions of the sample and the standard at their respective excitation wavelengths. Use the pure solvent as a blank.

Fluorescence Measurements
  • Set the excitation and emission slits of the spectrofluorometer to a narrow bandpass (e.g., 2-5 nm).

  • Set the excitation wavelength to the value used for the absorbance measurements.

  • Record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard. The emission range should cover the entire fluorescence band of the compound.

  • Record the fluorescence emission spectrum of the pure solvent to be used for background subtraction.

Data Analysis
  • Correct for Background: Subtract the solvent emission spectrum from each of the sample and standard emission spectra.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Plot the Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

  • Determine the Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear and pass through the origin.

  • Calculate the Quantum Yield: Use the gradient values and the known quantum yield of the standard in the gradient method equation to calculate the quantum yield of 7-(ethylamino)-4-methylcoumarin.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the fluorescence quantum yield using the relative method.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_result Result prep_standard Prepare Standard Stock (Quinine Sulfate in 0.1M H2SO4) dilute_standard Prepare Serial Dilutions of Standard prep_standard->dilute_standard prep_sample Prepare Sample Stock (7-ethylamino-4-methylcoumarin in Solvent) dilute_sample Prepare Serial Dilutions of Sample prep_sample->dilute_sample abs_meas Measure Absorbance at Excitation Wavelength dilute_standard->abs_meas fluor_meas Measure Fluorescence Emission Spectra dilute_standard->fluor_meas dilute_sample->abs_meas dilute_sample->fluor_meas plot Plot Integrated Intensity vs. Absorbance abs_meas->plot integrate Integrate Fluorescence Intensity fluor_meas->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φ_S) gradient->calculate result Quantum Yield of 7-(ethylamino)-4-methylcoumarin calculate->result

Caption: Experimental workflow for quantum yield determination.

Signaling Pathway Analogy: Factors Affecting Quantum Yield

The following diagram illustrates the competing de-excitation pathways of an excited fluorophore, which collectively determine its quantum yield.

deexcitation_pathways cluster_excitation Excitation cluster_deexcitation De-excitation Pathways cluster_qy Quantum Yield (Φ) S0 Ground State (S₀) Abs Absorption of Photon (hν_A) S0->Abs S1 Excited Singlet State (S₁) Fluorescence Fluorescence (k_f) Emitted Photon (hν_F) S1->Fluorescence Radiative Decay NonRadiative Non-Radiative Decay (k_nr) (Internal Conversion, Intersystem Crossing) S1->NonRadiative Non-Radiative Decay Abs->S1 Excitation Fluorescence->S0 QY Φ = k_f / (k_f + k_nr) Fluorescence->QY NonRadiative->S0 NonRadiative->QY

Caption: Competing de-excitation pathways of a fluorophore.

An In-depth Technical Guide on the Molar Extinction Coefficient of 7-(ethylamino)-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molar extinction coefficient of 7-(ethylamino)-4-methylcoumarin, a fluorescent dye with applications in biochemical and biomedical research. The document is intended for researchers, scientists, and drug development professionals who utilize coumarin derivatives in their work. This guide details the available spectroscopic data for closely related compounds, outlines a detailed experimental protocol for determining the molar extinction coefficient, and provides a visual workflow for this procedure.

Introduction to 7-(ethylamino)-4-methylcoumarin and its Molar Extinction Coefficient

7-(ethylamino)-4-methylcoumarin is a derivative of coumarin, a class of compounds widely used as fluorescent probes and labels. The molar extinction coefficient (ε), also known as molar absorptivity, is a critical parameter that quantifies the efficiency of a molecule in absorbing light at a specific wavelength. It is an intrinsic property of a substance and is a key component of the Beer-Lambert law:

A = εcl

Where:

  • A is the absorbance

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • c is the molar concentration of the substance (in M)

  • l is the path length of the light through the sample (in cm)

A high molar extinction coefficient is advantageous for applications requiring high sensitivity, as it signifies that the molecule is a potent absorber of light, which often correlates with strong fluorescence emission.

Quantitative Data for Coumarin Derivatives

Compound NameWavelength (λmax)Molar Extinction Coefficient (ε)Log εSolvent
7-(diethylamino)-4-methylcoumarin243 nm15,488 M⁻¹cm⁻¹4.19Alcohol
278 nm190.5 M⁻¹cm⁻¹2.28Alcohol
318 nm3,981 M⁻¹cm⁻¹3.60Alcohol
375 nm25,704 M⁻¹cm⁻¹4.41Alcohol
7-(diethylamino)-4-methylcoumarin (Coumarin 1)373.2 nm23,500 M⁻¹cm⁻¹-Ethanol

Experimental Protocol for Determination of Molar Extinction Coefficient

The following is a generalized, yet detailed, protocol for the experimental determination of the molar extinction coefficient of a coumarin dye, such as 7-(ethylamino)-4-methylcoumarin.

1. Materials and Equipment:

  • 7-(ethylamino)-4-methylcoumarin (high purity)

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or DMSO)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Preparation of Stock Solution:

  • Accurately weigh a small amount (e.g., 1-2 mg) of 7-(ethylamino)-4-methylcoumarin using an analytical balance.

  • Dissolve the weighed dye in a known volume of the chosen spectrophotometric grade solvent within a volumetric flask to create a concentrated stock solution (e.g., 1 mM). Ensure the dye is fully dissolved.

3. Preparation of Serial Dilutions:

  • Perform a series of precise dilutions from the stock solution to prepare at least five solutions of varying, known concentrations.

  • The concentrations should be selected to yield absorbance values within the linear range of the spectrophotometer, which is typically between 0.1 and 1.0.

4. Spectrophotometric Measurement:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

  • Set the spectrophotometer to scan a wavelength range that encompasses the expected absorbance maximum of the coumarin dye (e.g., 300 nm to 450 nm).

  • Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

  • Measure the full absorbance spectrum of one of the diluted solutions to identify the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to measure the absorbance at this specific λmax.

  • Measure the absorbance of each of the prepared serial dilution solutions at λmax, starting with the least concentrated solution. Rinse the cuvette with the next solution before filling to ensure accuracy.[1]

5. Data Analysis:

  • Plot the measured absorbance (A) at λmax on the y-axis against the corresponding molar concentration (c) on the x-axis. This is known as a Beer-Lambert plot.

  • Perform a linear regression on the data points.

  • According to the Beer-Lambert law (A = εcl), the slope of the resulting line is equal to the molar extinction coefficient (ε) multiplied by the path length (l).

  • Given that a 1 cm path length cuvette is used (l=1), the slope of the line directly represents the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.[1]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

experimental_workflow weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute blank Blank with Solvent dilute->blank scan Scan for λmax blank->scan measure Measure Absorbance at λmax scan->measure plot Plot Absorbance vs. Concentration measure->plot regress Linear Regression plot->regress calculate Calculate ε from Slope regress->calculate

References

An In-depth Technical Guide to 7-(Ethylamino)-4-methylcoumarin Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(ethylamino)-4-methylcoumarin derivatives and their analogues, a significant class of heterocyclic compounds. Coumarins, belonging to the benzopyrone family, are prevalent in nature and form the scaffold for numerous synthetic compounds with diverse applications.[1] The 7-amino-4-methylcoumarin core is particularly notable for its intrinsic fluorescence, making it a valuable structural motif for the development of fluorescent probes, biological labels, and laser dyes.[2][3] Furthermore, strategic modifications of this core structure have yielded a plethora of derivatives with potent and varied biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, establishing them as privileged scaffolds in medicinal chemistry and drug discovery.[4][5][6]

This document details the synthesis, biological evaluation, and structure-activity relationships of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.

Synthesis of 7-Amino-4-methylcoumarin Derivatives

The synthesis of coumarin derivatives is versatile, with several established methods, including the Pechmann Condensation, Knoevenagel Condensation, Perkin Reaction, and Wittig reaction.[1] The Pechmann condensation is one of the most direct and widely utilized methods for creating 4-methylcoumarin derivatives.[7][8] This acid-catalyzed reaction typically involves the condensation of a phenol with a β-ketoester, such as ethyl acetoacetate.[7][9]

The general workflow for synthesizing these derivatives often begins with a foundational condensation reaction to form the core coumarin ring, followed by subsequent modifications to introduce desired functionalities.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Intermediate Product cluster_modification Further Derivatization A Substituted Phenol (e.g., 3-Aminophenol) C Condensation Reaction (e.g., Pechmann) A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Core Coumarin Scaffold (e.g., 7-Amino-4-methylcoumarin) C->D Acid Catalyst E Functional Group Modification D->E F Final Analogues & Derivatives E->F

Caption: General workflow for the synthesis of coumarin derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 7-amino-4-methylcoumarin scaffold exhibit a wide spectrum of pharmacological activities. Their mechanism of action is often tied to their ability to interact with various biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. These studies have shown that substitutions at different positions on the coumarin ring significantly influence their biological effects.[4][10]

For instance, in the context of anticancer activity, the introduction of alkyl groups at the C3 position and the nature of the substituent at the C7 amino group can dramatically alter cytotoxicity against various cancer cell lines.[4][11]

SAR_Concept cluster_positions Modification Positions & Effects Core 7-Amino-4-methylcoumarin Core Structure C3 C3 Position: - Alkyl chains enhance  anticancer activity Core->C3 Modify C4 C4 Position: - Methyl group often key - Styryl groups shift fluorescence Core->C4 Modify C7 C7 Amino Group: - Influences fluorescence - Site for linking to other moieties Core->C7 Modify C8 C8 Position: - Dihydroxy substitutions  increase cytotoxicity Core->C8 Modify Activity Biological Activity (Anticancer, Antimicrobial, Fluorescence) C3->Activity Influences C4->Activity Influences C7->Activity Influences C8->Activity Influences

Caption: Conceptual overview of Structure-Activity Relationships (SAR).
Anticancer Activity

Numerous 4-methylcoumarin derivatives have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines.[4] Certain 7,8-dihydroxy-4-methylcoumarins (DHMCs) bearing alkyl groups at the C3 position have shown significant potency.[4] Additionally, coumarin derivatives have been developed as inhibitors of specific cancer-related proteins like BRD4.[12]

Table 1: Anticancer Activity of Selected Coumarin Derivatives

Compound ID Description Cell Line IC₅₀ (µM) Reference
Compound 11 7,8-DHMC with n-decyl at C3 K562 (Leukemia) 42.4 [4]
LS180 (Colon) 25.2 [4]
MCF-7 (Breast) 25.1 [4]
Compound 27d BRD4 Inhibitor Hybrid MCF-7 (Breast) Not specified, but potent [12]
HGC-27 (Gastric) Favorable activity [12]
HepG-2 (Liver) Favorable activity [12]
Compound 14b 4-fluoro benzamide derivative HepG2 (Liver) 2.62 - 4.85 [13]
HeLa (Cervical) 0.39 - 0.75 [13]
Compound 14e 2,5-difluoro benzamide derivative HepG2 (Liver) 2.62 - 4.85 [13]
HeLa (Cervical) 0.39 - 0.75 [13]
Compound 1 Triazole-dithiocarbamate hybrid MGC-803 (Gastric) 4.96 [14]

| | | MCF-7 (Breast) | 10.44 |[14] |

Antimicrobial Activity

Coumarin-based structures have also been explored for their potential as antimicrobial agents.[13][15] Hybrids incorporating moieties like benzimidazole or dithiocarbamate have demonstrated efficacy against various bacterial and fungal strains.[14][15]

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

Compound ID Description Organism MIC (µg/mL) Reference
Compound 10 Coumarin-3-carboxamide deriv. Gram-positive bacteria Moderate Activity [13]
Compound 13 Coumarin-3-carboxamide deriv. Gram-positive bacteria Moderate Activity [13]
Compound 25 Sulfonylhydrazine-carbodithioate S. aureus 78.43 [14]
E. coli 158.67 [14]
C. albicans 20.27 [14]

| | | A. niger | 9.71 |[14] |

Fluorescent Properties and Applications

The inherent fluorescence of the 7-aminocoumarin scaffold is one of its most valuable features.[2] The ethylamino group at the C7 position acts as an electron-donating group, which is crucial for the molecule's photophysical properties. These compounds are characterized by strong absorption in the UV-to-visible region, significant Stokes shifts, and high fluorescence quantum yields, making them excellent fluorophores.[16][17] Their fluorescence is often sensitive to the local environment, which allows them to be used as probes for polarity and binding events.[18]

Table 3: Spectroscopic Properties of Selected Coumarin Derivatives

Compound Description Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (nm) Quantum Yield (Φ_F) Reference
C460 7-diethylamino-4-methylcoumarin Bathochromic shift with CB7 - - Increased with CB7 [18]
Compound 7 7-hydroxycoumarin derivative ~355 ~455 100 0.32 [19]

| Styrylcoumarin 6 | 7-(diethylamino)-4-styryl deriv. | - | - | Large | High |[17] |

These properties are exploited in various applications, including:

  • Biological Imaging: As fluorescent probes to visualize cellular structures and processes in real-time.[2]

  • Fluorescence Resonance Energy Transfer (FRET): As donor or acceptor molecules in FRET-based assays to study molecular interactions.

  • Drug Delivery: To create theranostic agents where the coumarin tag allows for tracking of the drug's localization and release.[2][20]

Signaling Pathway Inhibition: BRD4

In cancer therapy, a key strategy is the targeted inhibition of proteins that drive oncogenesis. The bromodomain and extra-terminal (BET) protein BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-Myc.[12] Novel coumarin derivatives have been designed as potent BRD4 inhibitors. By binding to the bromodomain of BRD4, these compounds prevent its association with acetylated histones, thereby suppressing the transcription of target genes like c-Myc. This leads to cell cycle arrest, typically at the G0/G1 phase, and induces apoptosis in cancer cells.[12]

BRD4_Pathway cluster_downstream Cellular Effects Coumarin Coumarin-based BRD4 Inhibitor BRD4 BRD4 Protein Coumarin->BRD4 Binds & Inhibits cMyc_Gene c-Myc Gene Transcription BRD4->cMyc_Gene Promotes Histones Acetylated Histones on Chromatin cMyc_Protein c-Myc Protein Expression cMyc_Gene->cMyc_Protein Arrest G0/G1 Cell Cycle Arrest cMyc_Protein->Arrest Apoptosis Apoptosis cMyc_Protein->Apoptosis

Caption: Mechanism of action for coumarin-based BRD4 inhibitors.

Experimental Protocols

Synthesis Protocol: Pechmann Condensation for 4-Methylcoumarins

This protocol describes a general and efficient method for synthesizing 4-methylcoumarin derivatives using a high-speed ball mill mixer, adapted from literature.[7]

  • Reagents:

    • Substituted phenol (e.g., 3-aminophenol or resorcinol)

    • Ethyl acetoacetate

    • Acid catalyst (e.g., Indium(III) chloride (InCl₃), concentrated H₂SO₄, or a solid acid catalyst like sulfated zirconia)[3][7]

  • Procedure (Ball Mill Method): [7]

    • In a suitable vessel for a high-speed ball mill mixer, combine the phenol (1.0 eq), ethyl acetoacetate (1.0 eq), and the catalyst (e.g., InCl₃, 3 mol%).

    • Process the mixture in the ball mill at room temperature.

    • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC). Reaction times are typically short.

    • Upon completion, the crude product is removed from the vessel.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-methylcoumarin derivative.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure: [4]

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Assay Protocol: Microbroth Dilution for MIC Determination

The microbroth dilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][15]

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB) or other suitable broth

    • Test compound stock solution (in DMSO)

    • Standard antibiotic as a positive control (e.g., Penicillin G)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Procedure: [13]

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL from one well to the next.

    • Prepare control wells: a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

References

The Biological Versatility of 7-Ethylamino-4-methylcoumarin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological properties. Within this class, 7-substituted-4-methylcoumarins are of particular interest due to their significant biological activities. This technical guide provides an in-depth exploration of the biological activities of 7-ethylamino-4-methylcoumarin and its closely related analogues. While specific research on the ethylamino derivative is emerging, this document compiles and analyzes available data on its synthesis, anticancer, antimicrobial, and enzyme inhibitory properties, often drawing comparisons with structurally similar 7-amino and 7-dialkylamino-4-methylcoumarins. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways and workflows are provided to facilitate further research and drug development efforts in this promising area.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic substances found in many plants.[1] The coumarin nucleus is a versatile pharmacophore that has been extensively modified to generate a diverse library of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The substitution pattern on the coumarin ring plays a crucial role in determining the pharmacological profile of the resulting derivative.

The 4-methylcoumarin scaffold has been a particular focus of research. The presence of a methyl group at the C4 position can enhance lipophilicity and modulate biological activity. Furthermore, substitutions at the C7 position, particularly with amino or substituted amino groups, have been shown to be critical for various biological effects. This guide focuses on the biological activities of 7-ethylamino-4-methylcoumarin, a derivative with potential for significant pharmacological applications. Due to the limited availability of data specifically on the 7-ethylamino derivative, this guide will also draw upon the extensive research conducted on the closely related 7-amino-4-methylcoumarin and 7-diethylamino-4-methylcoumarin to provide a comprehensive overview of the structure-activity relationships and potential therapeutic applications.

Synthesis of 7-Amino-4-methylcoumarin Derivatives

The synthesis of 7-ethylamino-4-methylcoumarin typically proceeds from its precursor, 7-amino-4-methylcoumarin. The most common and efficient method for the synthesis of 7-amino-4-methylcoumarin is the Pechmann reaction.[1][4] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.

General Synthesis of 7-Amino-4-methylcoumarin via Pechmann Reaction

The synthesis of 7-amino-4-methylcoumarin involves the reaction of m-aminophenol with ethyl acetoacetate.[4] While traditional methods employ strong mineral acids like sulfuric acid, modern approaches utilize solid acid catalysts such as nano-crystalline sulfated-zirconia to improve yields and simplify the purification process.[4]

A general procedure involves heating a mixture of m-aminophenol and ethyl acetoacetate with a catalytic amount of a suitable acid catalyst, either neat or in a high-boiling solvent. The product, 7-amino-4-methylcoumarin, can then be isolated and purified by recrystallization. Subsequent N-alkylation with an ethylating agent would yield the target compound, 7-ethylamino-4-methylcoumarin.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-methylcoumarin derivatives. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways involved in cancer cell proliferation and survival.

Cytotoxicity Data

While specific IC50 values for 7-ethylamino-4-methylcoumarin are not extensively reported, data for structurally similar compounds provide valuable insights into the potential efficacy of this derivative. The cytotoxic activity of various 7-substituted-4-methylcoumarin derivatives against a range of cancer cell lines is summarized in the table below.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
7,8-dihydroxy-4-methylcoumarin derivatives
Compound with n-decyl at C3K562 (Chronic Myelogenous Leukemia)MTT Assay42.4[5]
LS180 (Colon Adenocarcinoma)MTT Assay25.2[5]
MCF-7 (Breast Adenocarcinoma)MTT Assay25.1[5]
6-bromo-4-bromomethyl-7-hydroxycoumarin K562, LS180, MCF-7MTT Assay32.7 - 45.8[5]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate A549 (Lung Cancer)Crystal Violet48.1[6]
CRL 1548 (Liver Cancer)Crystal Violet45.1[6]
CRL 1439 (Normal Liver)Crystal Violet49.6[6]
Signaling Pathway Inhibition: PI3K/Akt/mTOR

A key mechanism underlying the anticancer activity of many coumarin derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9][10] Coumarin derivatives have been shown to suppress the activity of this pathway, leading to the induction of apoptosis and inhibition of tumor growth.[2][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Coumarin 7-Ethylamino- 4-methylcoumarin (and derivatives) Coumarin->PI3K Inhibition Coumarin->Akt Inhibition Coumarin->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.

Antimicrobial Activity

Coumarin derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[11][12] The antimicrobial efficacy is influenced by the nature and position of substituents on the coumarin ring.

Antimicrobial Susceptibility Data
Compound DerivativeMicroorganismMIC (µg/mL)Reference
7-hydroxy-4-methylcoumarin Schiff base derivatives
Compound 7Escherichia coli31[11]
Compound 6Staphylococcus aureus40[11]
Compound 7Micrococcus luteus40[11]
Compound 8Staphylococcus aureus300[11]

Enzyme Inhibition

The coumarin scaffold is a known inhibitor of various enzymes, and this activity contributes significantly to its therapeutic effects.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms are overexpressed in various tumors and are considered important targets for anticancer drug development. Coumarin derivatives have been identified as inhibitors of several CA isoforms.[13][14]

CompoundEnzymeIC50 (µM)Reference
4-hydroxycoumarin derivative 2 hCA II263[15]
4-hydroxycoumarin derivative 6 hCA II456[15]
Coumarin derivative 3d hCA I79[13]
Coumarin derivative 3d hCA II88[13]

Experimental Protocols

Synthesis of 7-Amino-4-methylcoumarin

Synthesis_Workflow Start Starting Materials: m-Aminophenol & Ethyl Acetoacetate Reaction Pechmann Reaction (Acid Catalyst, Heat) Start->Reaction Isolation Isolation of Crude Product (Precipitation/Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product 7-Amino-4-methylcoumarin Purification->Product

References

Unlocking the Anticancer Potential of 4-Methylcoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a ubiquitous feature in natural products, has long been a source of inspiration for the development of novel therapeutic agents. Among its numerous derivatives, substituted 4-methylcoumarins have emerged as a particularly promising class of compounds in the quest for effective and selective anticancer drugs. Their unique structural features offer a versatile platform for chemical modification, enabling the fine-tuning of their biological activity. This technical guide provides an in-depth analysis of the anticancer properties of substituted 4-methylcoumarins, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their therapeutic potential.

Comparative Anticancer Activity of 4-Methylcoumarin Derivatives

The cytotoxic efficacy of 4-methylcoumarin derivatives is profoundly influenced by the nature and position of substituents on the coumarin ring. The following tables summarize the 50% inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Table 1: Cytotoxicity of 4-Methylcoumarin Derivatives against K562, LS180, and MCF-7 Cancer Cell Lines [1][2]

CompoundSubstituentsIC50 (µM) vs. K562 (Chronic Myelogenous Leukemia)IC50 (µM) vs. LS180 (Colon Adenocarcinoma)IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma)
1 7-hydroxy-4-methyl111.0 ± 28.4>200189.8 ± 23.6
8 7,8-dihydroxy-4-methyl>200>200>200
9 7,8-dihydroxy-3-ethyl-4-methyl81.3 ± 13.967.8 ± 2.482.3 ± 4.5
11 7,8-dihydroxy-3-n-decyl-4-methyl42.4 ± 4.825.2 ± 2.125.1 ± 1.9
14 7,8-diacetoxy-4-methyl>200>200>200
15 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methyl84.5 ± 1.2105.7 ± 11.586.2 ± 10.1
16 7,8-diacetoxy-3-ethoxycarbonylethyl-4-methyl79.2 ± 12.195.8 ± 12.578.4 ± 3.4
27 6-bromo-4-bromomethyl-7-hydroxy45.8 ± 5.632.7 ± 2.938.9 ± 3.1

Table 2: Cytotoxicity of Additional 4-Methylcoumarin Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 Value (µM)Reference
4-flourophenylacetamide-acetyl coumarin (4-FPAC)A549 (Non-small cell lung cancer)0.16 nM[3]
4-substituted coumarin-1,2,3-triazole-benzoyl 3,4-dimethoxyaniline hybrid (5e)MDA-MB-231 (Breast cancer)0.03 µM[4][5]
7,8-Diacetoxy-3-(4-nitrophenyl)coumarin (7h)MDA-MB-231 (Breast cancer)7.51 ± 0.07 µM[6]
Styrene substituted biscoumarin (SSBC)AGS (Stomach cancer)4.56 µg/ml[7]
CoumarinHeLa (Cervical cancer)54.2 µM[8]

Key Structure-Activity Relationship (SAR) Insights

The data presented above highlights several key trends in the structure-activity relationship of 4-methylcoumarins:

  • Hydroxylation at C7 and C8: Dihydroxylation at the 7 and 8 positions of the coumarin ring is a critical determinant of cytotoxic activity. 7,8-dihydroxy-4-methylcoumarin (7,8-DHMC) derivatives consistently demonstrate potent anticancer effects.[1][9][10]

  • Alkyl Chain Substitution at C3: The introduction of a long alkyl chain, such as an n-decyl group, at the C3 position significantly enhances cytotoxicity.[1][9][10] This is likely due to increased lipophilicity, facilitating better cell membrane penetration.

  • Acetoxylation Reduces Activity: The conversion of hydroxyl groups at C7 and C8 to acetoxy groups generally leads to a decrease in cytotoxic activity.[2][10]

  • Halogenation: The presence of bromine atoms, as seen in compound 27, can contribute to reasonable cytotoxic activities.[1][9]

  • Hybrid Molecules: Hybrid molecules incorporating 4-methylcoumarin with other pharmacophores, such as triazoles and benzoyl anilines, have shown exceptionally high potency, with IC50 values in the nanomolar range.[4][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

MTT Assay for Cytotoxicity (IC50 Determination)[1][2][4]

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., K562, LS180, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Substituted 4-methylcoumarin derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 4-methylcoumarin derivatives. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay[2]

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Live cells: Annexin V-FITC negative and PI negative.

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining[2][11]

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Selection cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization cluster_invivo Preclinical Development synthesis Synthesis of 4-Methylcoumarin Derivatives lead_selection Selection of Lead Compounds synthesis->lead_selection mtt MTT Assay for Cytotoxicity (IC50 Determination) lead_selection->mtt apoptosis Apoptosis Assay (Annexin V-FITC) mtt->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mtt->cell_cycle pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway_analysis cell_cycle->pathway_analysis sar Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar optimization Lead Optimization sar->optimization invivo In Vivo Studies (Animal Models) optimization->invivo

Caption: Experimental workflow for the evaluation of 4-methylcoumarin derivatives.

apoptosis_pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound 4-Methylcoumarin Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway induced by 4-methylcoumarin derivatives.

cell_cycle_arrest G0G1 G0/G1 Phase S S Phase G0G1->S arrest Cell Cycle Arrest G2M G2/M Phase S->G2M G2M->G0G1 compound 4-Methylcoumarin Derivative compound->G0G1 Arrests compound->S Arrests

Caption: Cell cycle arrest induced by 4-methylcoumarin derivatives.

Mechanisms of Anticancer Action

Substituted 4-methylcoumarins exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Many potent 4-methylcoumarin derivatives trigger the intrinsic pathway of apoptosis. This is often characterized by:

  • Modulation of Bcl-2 Family Proteins: These compounds can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax.[11][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

  • Mitochondrial Disruption and Cytochrome c Release: The altered mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.[11][12]

  • Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, which are proteases that execute the apoptotic program. Key caspases involved include caspase-9 (initiator) and caspase-3 (effector).[11][13]

Cell Cycle Arrest

In addition to inducing apoptosis, several 4-methylcoumarin derivatives have been shown to halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G0/G1 or S phase.[3][6][8] This prevents the cancer cells from replicating their DNA and dividing. The arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Signaling Pathways

The anticancer activity of these compounds is also linked to their ability to interfere with crucial signaling pathways that are often dysregulated in cancer:

  • PI3K/Akt Pathway: Some coumarin derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2]

  • ERK/MAPK Pathway: 7,8-dihydroxy-4-methylcoumarin (DHMC) has been reported to induce apoptosis in human lung adenocarcinoma cells through the partial inhibition of the ERK/MAPK signaling pathway.[12][14]

Conclusion

Substituted 4-methylcoumarins represent a highly promising and versatile scaffold for the development of novel anticancer agents. The extensive structure-activity relationship studies have provided valuable insights into the key structural modifications that enhance their cytotoxic potential. The primary mechanisms of action involve the induction of apoptosis through the mitochondrial pathway and the arrest of the cell cycle. Further research focusing on the optimization of lead compounds, in vivo efficacy studies, and the elucidation of specific molecular targets will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide provides a solid foundation for researchers and drug development professionals to advance the exploration of substituted 4-methylcoumarins in the fight against cancer.

References

Antimicrobial Potential of 7-Substituted-4-Methylcoumarins: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the antimicrobial evaluation of 7-substituted-4-methylcoumarin derivatives, with a particular focus on 7-hydroxy- and 7-amino-4-methylcoumarin analogs, due to the limited availability of specific data for 7-(ethylamino)-4-methylcoumarin in the current scientific literature. The information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals interested in the antimicrobial properties of this class of compounds.

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The structural versatility of the coumarin scaffold allows for modifications that can significantly enhance their biological efficacy.[2] Among these, substitutions at the 7-position of the 4-methylcoumarin core have been a key area of investigation for the development of novel antimicrobial agents.[3] This guide summarizes the available data on the antimicrobial evaluation of these derivatives, details common experimental protocols, and explores their structure-activity relationships.

Antibacterial and Antifungal Activities of 7-Substituted-4-Methylcoumarin Derivatives

Derivatives of 7-hydroxy-4-methylcoumarin and 7-amino-4-methylcoumarin have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The antimicrobial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

Data Presentation

Table 1: Antibacterial Activity of 7-Hydroxy-4-Methylcoumarin Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Schiff Bases of 7-hydroxy-4-methylcoumarinStaphylococcus aureus40 - 300Not Reported[4]
Micrococcus luteus40 - >300Not Reported[4]
Escherichia coli31 - >300Not Reported[4]
Pseudomonas aeruginosa>300Not Reported[4]
8-Arylazo-7-hydroxy-4-methylcoumarinStaphylococcus aureusNot Reportedup to 20
Bacillus subtilisNot Reportedup to 23
Escherichia coliNot Reportedup to 20
Pseudomonas aeruginosaNot Reportedup to 15

Table 2: Antimycobacterial and Antifungal Activities of 7-Amino-4-Methylcoumarin Derivatives

Compound/DerivativeTest OrganismMIC (mg/L)Reference
7-Amino-4-methylcoumarin (NA5)Mycobacterium tuberculosis H37Rv1[6][7]
Drug-susceptible clinical isolate1[6][7]
Multidrug-resistant clinical isolate1[6][7]
Acyl amino coumarinsMycobacterium tuberculosis strains1.0 - 3.5[6][7]
Schiff Bases of 7-hydroxy-4-methylcoumarinHelminthosporium sp.ED50: 99 - >950 µg/mL[5]
Fusarium sp.ED50: 180 - 400 µg/mL[5]

Experimental Protocols

The antimicrobial evaluation of coumarin derivatives typically involves standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Preparation of Test Compounds: Stock solutions of the coumarin derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[8][9]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).[8]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Agar Well/Disk Diffusion Assay

This assay is used to qualitatively assess the antimicrobial activity of a compound.[9]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is poured into sterile Petri dishes and allowed to solidify.[8]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.[8]

  • Application of Test Compound:

    • Well Diffusion: Wells of a specific diameter are created in the agar using a sterile borer. A fixed volume of the test compound solution is added to each well.[8]

    • Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.[10]

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the clear zone of inhibition around the well or disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation start Start: Design of 7-Substituted-4-Methylcoumarin Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization stock_solution Prepare Stock Solutions of Compounds characterization->stock_solution primary_screening Primary Screening (e.g., Agar Disk/Well Diffusion) stock_solution->primary_screening quantitative_assay Quantitative Assay (Broth Microdilution for MIC) primary_screening->quantitative_assay data_collection Collect Zone of Inhibition & MIC Data quantitative_assay->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis conclusion Conclusion & Future Directions sar_analysis->conclusion

Caption: General workflow for the synthesis and antimicrobial evaluation of coumarin derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial activity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin ring.[1][11]

  • Substitution at C7: The presence of a hydroxyl or amino group at the 7-position is often associated with enhanced antimicrobial activity.[3] Further derivatization of these functional groups can modulate the biological effect.

  • Substitution at C3 and C4: Modifications at the C3 and C4 positions of the coumarin nucleus also play a crucial role in determining the antimicrobial spectrum and potency.[2]

  • Lipophilicity: The lipophilicity of the molecule, influenced by the nature of the substituents, can affect its ability to penetrate microbial cell membranes.[3]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can impact the overall electron density of the coumarin ring system, which in turn can influence its interaction with biological targets.[2]

Conclusion

While direct experimental data on the antimicrobial properties of 7-(ethylamino)-4-methylcoumarin is scarce, the extensive research on related 7-hydroxy- and 7-amino-4-methylcoumarin derivatives strongly suggests its potential as a valuable scaffold for the development of new antimicrobial agents. The established protocols for synthesis and antimicrobial evaluation provide a clear roadmap for the investigation of this specific compound. Future studies should focus on the synthesis of 7-(ethylamino)-4-methylcoumarin and its derivatives, followed by a comprehensive evaluation of their activity against a broad panel of pathogenic bacteria and fungi to elucidate their therapeutic potential.

References

7-(Ethylamino)-4-methylcoumarin: A Comprehensive Technical Guide for its Application as a Fluorescent Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-(ethylamino)-4-methylcoumarin, a versatile fluorescent molecule, and its application as a molecular probe in various research and drug development contexts. This document details its core photophysical properties, synthesis, and experimental protocols for its use in bio-analytical and cellular imaging applications.

Introduction

7-(Ethylamino)-4-methylcoumarin, a derivative of the coumarin family of fluorophores, is a synthetic organic compound recognized for its robust fluorescent properties.[1][2] Exhibiting strong fluorescence under ultraviolet (UV) light, this probe is extensively utilized in biological imaging, biochemical assays, and materials science.[2] Its utility stems from its sensitivity to the local microenvironment, allowing for the detection and quantification of various analytes and the visualization of cellular processes.[3] This guide will explore its synthesis, photophysical characteristics, and provide detailed protocols for its application as a fluorescent molecular probe.

Physicochemical and Fluorescent Properties

7-(Ethylamino)-4-methylcoumarin is characterized by a coumarin core structure with an ethylamino group at the 7-position and a methyl group at the 4-position. This substitution pattern significantly influences its photophysical behavior, leading to a high fluorescence quantum yield. The lone pair of electrons on the nitrogen atom of the ethylamino group participates in an intramolecular charge transfer (ICT) process upon photoexcitation, which is fundamental to its fluorescent properties.

Data Presentation: Physicochemical and Photophysical Properties

The following tables summarize the key physicochemical and photophysical properties of 7-(ethylamino)-4-methylcoumarin and its close analogs.

Table 1: Physicochemical Properties of 7-(Ethylamino)-4-methylcoumarin

PropertyValueReference
Synonyms Coumarin 445[1]
CAS Number 28821-18-3[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Appearance White to yellow to green crystalline powder[1]
Melting Point 152 - 156 °C[1]
Solubility Soluble in DMSO to 50 mM[4]

Table 2: Photophysical Properties of 7-(Ethylamino)-4-methylcoumarin and Related Derivatives

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
7-(Ethylamino)-4-methylcoumarinEthanol380--0.73[5]
7-Amino-4-methylcoumarin (AMC)Water341441100-
7-Amino-4-methylcoumarin (AMC)-34444096-
7-Amino-4-methylcoumarin (AMC)-35143079-
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin-38746881-[6]

Synthesis of 7-(Ethylamino)-4-methylcoumarin

The most common and efficient method for synthesizing 7-substituted-4-methylcoumarins is the Pechmann condensation reaction.[7][8][9] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[8] For the synthesis of 7-(ethylamino)-4-methylcoumarin, 3-(ethylamino)phenol is reacted with ethyl acetoacetate.

Experimental Protocol: Pechmann Condensation for 7-Amino-4-methylcoumarin

This protocol describes a general, environmentally friendly approach using a solid acid catalyst.[9]

Materials:

  • m-Aminophenol

  • Ethyl acetoacetate

  • Indium(III) chloride (InCl₃) as a catalyst

  • High-speed ball mill mixer

  • Porcelain mortar and pestle (for manual grinding as an alternative)

  • Ethanol for recrystallization

Procedure:

  • In a typical solvent-free procedure, combine m-aminophenol (1.0 eq) and ethyl acetoacetate (1.0 eq) in a ball mill vessel.

  • Add a catalytic amount of InCl₃ (e.g., 3 mol%).

  • Mill the mixture at room temperature for a short duration (e.g., 10 minutes).[10] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product is isolated.

  • The crude product can be purified by recrystallization from ethanol to yield 7-amino-4-methylcoumarin as a yellow solid.[10]

G cluster_reactants Reactants aminophenol m-Aminophenol ball_mill High-Speed Ball Mill (Solvent-free, Room Temp) aminophenol->ball_mill acetoacetate Ethyl Acetoacetate acetoacetate->ball_mill catalyst InCl3 (catalyst) catalyst->ball_mill tlc Monitor with TLC ball_mill->tlc isolation Isolate Crude Product tlc->isolation Reaction Complete recrystallization Recrystallize from Ethanol isolation->recrystallization product 7-Amino-4-methylcoumarin recrystallization->product

Applications as a Fluorescent Molecular Probe

7-(Ethylamino)-4-methylcoumarin and its derivatives are valuable fluorescent probes for a range of applications, including enzyme activity assays, cellular imaging, and flow cytometry.

Enzyme Activity Assays

Coumarin-based probes are frequently used to measure enzyme activity. The principle often involves the enzymatic cleavage of a non-fluorescent or quenched coumarin-substrate conjugate, which releases the highly fluorescent coumarin derivative.

This protocol is a general guideline for measuring the activity of proteases using a substrate conjugated to 7-amino-4-methylcoumarin (AMC).

Materials:

  • Protease of interest

  • AMC-conjugated peptide substrate (specific to the protease)

  • Assay buffer (e.g., Tris-HCl or PBS, pH optimized for the enzyme)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the AMC-conjugated peptide substrate in DMSO.

  • Dilute the substrate stock solution to the desired final concentration in the assay buffer.

  • Prepare serial dilutions of the protease in the assay buffer.

  • In a 96-well black microplate, add the diluted enzyme solutions. Include a negative control with buffer only.

  • Initiate the reaction by adding the AMC-substrate solution to all wells.

  • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature.

  • Measure the increase in fluorescence intensity over time. The excitation wavelength for AMC is typically around 340-360 nm, and the emission is measured around 440-460 nm.

  • The rate of increase in fluorescence is proportional to the enzyme activity.

G cluster_reagents Reagents enzyme Protease Solution microplate Combine in 96-well plate enzyme->microplate substrate AMC-Peptide Substrate substrate->microplate incubation Incubate at Optimal Temperature microplate->incubation measurement Measure Fluorescence Increase (Ex: ~350 nm, Em: ~450 nm) incubation->measurement analysis Calculate Reaction Rate measurement->analysis result Enzyme Activity analysis->result

Cellular Imaging

The lipophilic nature of some coumarin derivatives allows them to readily cross cell membranes, making them suitable for live-cell imaging.[5] Modifications can also be made to target specific organelles or to be activated by intracellular enzymes.

This protocol provides a general procedure for staining live cells with a cell-permeant coumarin derivative.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • Coumarin probe stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency on a suitable imaging substrate.

  • Prepare a working solution of the coumarin probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to a final concentration (typically in the low micromolar range, e.g., 1-10 µM).

  • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

  • Add the coumarin probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.

  • Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to the cells.

  • Image the cells using a fluorescence microscope equipped with a suitable filter set for the coumarin dye (e.g., DAPI or violet excitation filter).[11]

Flow Cytometry

Coumarin dyes, with their excitation in the violet laser range, are valuable for multicolor flow cytometry.[12] They can be conjugated to antibodies or other molecules to label specific cell populations or intracellular targets.

This protocol outlines the steps for staining a cell suspension with a coumarin-conjugated antibody.

Materials:

  • Cell suspension

  • Coumarin-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fixation and Permeabilization buffers (for intracellular staining)

  • Flow cytometer with a violet laser

Procedure:

  • Harvest cells and prepare a single-cell suspension.

  • Adjust the cell concentration to 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.

  • Add the optimal concentration of the coumarin-conjugated antibody to the cell suspension.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifugation.

  • (For intracellular targets) After surface staining, fix and permeabilize the cells according to standard protocols, then perform intracellular staining with the coumarin-conjugated antibody in permeabilization buffer.

  • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Analyze the samples on a flow cytometer equipped with a violet laser and appropriate emission filters.

Signaling Pathway Visualization

While 7-(ethylamino)-4-methylcoumarin is a versatile probe, its direct application in visualizing specific signaling pathways is not as extensively documented as some other specialized probes. However, the principles of its use in detecting enzymatic activity can be conceptually applied to monitor key enzymatic steps within a signaling cascade. For instance, a coumarin-based substrate for a kinase in the Akt signaling pathway could report on the pathway's activation.

The Akt signaling pathway is a crucial regulator of cell survival, growth, and metabolism.[13][14] Its activation involves a cascade of phosphorylation events. A hypothetical application of a coumarin-based probe could involve a peptide substrate for Akt that, when phosphorylated, undergoes a conformational change leading to a change in fluorescence of a conjugated coumarin derivative.

G cluster_membrane Plasma Membrane growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates coumarin_probe Coumarin-Peptide Probe (Low Fluorescence) akt->coumarin_probe Phosphorylates cellular_response Cellular Response (Survival, Growth) akt->cellular_response Leads to phosphorylated_probe Phosphorylated Probe (High Fluorescence) coumarin_probe->phosphorylated_probe Conformational Change

Conclusion

7-(Ethylamino)-4-methylcoumarin is a valuable and versatile fluorescent probe with a broad range of applications in research and development. Its favorable photophysical properties, coupled with straightforward synthesis, make it an accessible tool for studying enzymatic activities, visualizing cellular processes, and quantifying cell populations. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this powerful fluorescent tool into their experimental workflows. Further derivatization of the coumarin core can lead to the development of more sophisticated probes with tailored specificities and functionalities for exploring complex biological systems.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 7-(Ethylamino)-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with the blue fluorescent probe 7-(ethylamino)-4-methylcoumarin. The primary method described utilizes a succinimidyl ester (SE) derivative of 7-(ethylamino)-4-methylcoumarin-3-acetic acid to target primary amines on the protein surface, forming a stable amide linkage. This method is widely applicable for preparing fluorescently-labeled proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Data Presentation: Photophysical and Labeling Properties

The following table summarizes the key quantitative data for coumarin-based fluorescent probes relevant to protein labeling.

Property7-Amino-4-methylcoumarin7-Hydroxycoumarin7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin
Excitation Maxima (nm) 380[1][2][3]386[1][2][3]387[4]
Emission Maxima (nm) 444[1][2][3][5]448[1][2][3]468[4]
Molecular Weight (Da) 175.18-402.4[4]
Purity >99%--
pH Sensitivity Fluorescence is stable across a wide pH range (3-10).[3]Fluorescence is pH-dependent (pKa = 7.5) and quenched in acidic environments.[1][2][3]-
Degree of Substitution Approximately 1.6 basic amino acid residues labeled on each molecule of casein.[6]--

Experimental Protocols

Protocol 1: Labeling of Proteins with 7-(Ethylamino)-4-methylcoumarin-3-acetic acid, Succinimidyl Ester

This protocol details the covalent attachment of 7-(ethylamino)-4-methylcoumarin-3-acetic acid, succinimidyl ester (SE) to primary amines (e.g., lysine residues) of a target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.4)

  • 7-(Ethylamino)-4-methylcoumarin-3-acetic acid, SE

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification resin (e.g., Sephadex G-25)[6]

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

Methodology:

  • Prepare the Protein Solution:

    • Dissolve the protein of interest in an amine-free buffer such as 1X PBS.

    • The recommended protein concentration is 2.5-5 mg/mL for optimal labeling efficiency.[7]

  • Prepare the Dye Stock Solution:

    • Immediately before use, prepare a 10 mg/mL stock solution of 7-(ethylamino)-4-methylcoumarin-3-acetic acid, SE in anhydrous DMF or DMSO.

    • Vortex until the dye is completely dissolved.

  • Perform the Labeling Reaction:

    • Add the appropriate amount of 1 M sodium bicarbonate (pH 8.3) to the protein solution to achieve a final concentration of 0.1 M.

    • Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purify the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS, pH 7.4.[6]

    • Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.[6]

    • Elute the protein with 1X PBS, pH 7.4. The labeled protein will elute first.[6]

    • Collect the fractions containing the blue fluorescently labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorption maximum of the coumarin dye (approximately 350-380 nm).[6]

    • The DOL can be calculated using the Beer-Lambert law.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

protein_labeling_reaction Chemical Reaction for Protein Labeling Protein Protein (with primary amines, e.g., Lysine) LabeledProtein Fluorescently Labeled Protein Protein->LabeledProtein + CoumarinSE 7-(Ethylamino)-4-methylcoumarin-SE CoumarinSE->LabeledProtein NHS N-hydroxysuccinimide (byproduct) LabeledProtein->NHS releases

Caption: Covalent labeling of a protein with a succinimidyl ester derivative of 7-(ethylamino)-4-methylcoumarin.

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis A Prepare Protein Solution C Incubate Protein and Dye A->C B Prepare Dye Stock Solution B->C D Purify via Size-Exclusion Chromatography C->D E Determine Degree of Labeling D->E

Caption: Step-by-step workflow for labeling, purification, and analysis of the fluorescently labeled protein.

References

Application Notes and Protocols for Amine-Reactive Labeling with 7-(Ethylamino)-4-methylcoumarin Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Ethylamino)-4-methylcoumarin is a blue-emitting fluorophore valued in biochemical and materials science for its fluorescent properties.[1] When functionalized with a succinimidyl ester (SE), it becomes a potent amine-reactive probe for covalently labeling primary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids. This labeling process forms a stable amide bond, allowing for the sensitive detection and tracking of these molecules in various biological applications. Coumarin-based dyes are known for their small size, which helps to minimize steric hindrance and potential disruption of biomolecule function.[1] These fluorophores are particularly useful in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Physicochemical and Spectroscopic Properties

PropertyValue
Molecular Formula C12H13NO2 (for 7-(ethylamino)-4-methylcoumarin)
Molecular Weight 203.24 g/mol (for 7-(ethylamino)-4-methylcoumarin)[1]
Appearance White to yellow-green crystalline powder[1]
Excitation Maximum (λex) ~375 nm
Emission Maximum (λem) ~475 nm
Molar Extinction Coefficient (ε) Not specified
Quantum Yield (Φ) Not specified
Solubility Soluble in organic solvents like DMSO and DMF

Amine-Reactive Labeling Mechanism

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This reaction is highly efficient at slightly alkaline pH (typically 7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic.

G Amine-Reactive Labeling with Succinimidyl Ester Coumarin_SE 7-(Ethylamino)-4-methylcoumarin Succinimidyl Ester Intermediate Tetrahedral Intermediate Coumarin_SE->Intermediate Nucleophilic Attack Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Intermediate Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Intermediate->Labeled_Protein Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Release of

Mechanism of amine-reactive labeling.

Experimental Protocols

Materials Required
  • 7-(ethylamino)-4-methylcoumarin succinimidyl ester

  • Protein or other amine-containing biomolecule to be labeled

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5. (Ensure the buffer is free of primary amines like Tris or glycine)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., Sephadex G-25) or dialysis tubing

Protocol for Protein Labeling
  • Preparation of Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be dialyzed against the labeling buffer before proceeding.

  • Preparation of Dye Stock Solution:

    • Allow the vial of 7-(ethylamino)-4-methylcoumarin succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 2.03 mg of the dye (MW ~203.24 g/mol for the fluorophore, the SE ester will have a higher MW) in the appropriate volume of solvent.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired molar excess. A 10-20 fold molar excess of the dye over the protein is a common starting point.

    • While gently stirring the protein solution, add the calculated volume of the dye stock solution dropwise.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • After the incubation, add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted succinimidyl ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of the coumarin dye (~375 nm, Adye).

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A280 - (Adye × CF)] / εprotein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL:

    • DOL = Adye / (εdye × Protein Concentration (M))

    • Where εdye is the molar extinction coefficient of the dye at its excitation maximum.

Application: Visualizing Receptor-Ligand Interactions

Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. For instance, a protein ligand labeled with 7-(ethylamino)-4-methylcoumarin can be used to visualize its binding to a cell surface receptor, initiating a downstream signaling cascade.

G Receptor-Ligand Binding and Downstream Signaling cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand Labeled Ligand (Coumarin) Receptor Cell Surface Receptor Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

A generalized cell signaling pathway.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency - Primary amine-containing buffer (e.g., Tris, glycine)- Low pH of labeling buffer- Hydrolyzed succinimidyl ester- Insufficient molar excess of dye- Dialyze protein into an amine-free buffer (e.g., bicarbonate or phosphate)- Ensure labeling buffer pH is between 8.0 and 8.5- Use fresh dye stock solution- Increase the molar ratio of dye to protein
Precipitation of Protein - High concentration of organic solvent from dye stock- Protein instability at labeling pH- Add dye stock solution slowly while stirring- Perform a trial labeling with a smaller aliquot to check for stability
High Background Fluorescence - Incomplete removal of unreacted dye- Optimize purification step (e.g., longer dialysis, larger column)

Conclusion

7-(Ethylamino)-4-methylcoumarin succinimidyl ester is a versatile and effective reagent for the fluorescent labeling of proteins and other biomolecules. Its blue emission provides a valuable tool for a wide range of applications in research and drug development. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve robust and reliable labeling for their specific experimental needs.

References

Application Notes and Protocols for the Conjugation of 7-ethylamino-4-methylcoumarin to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-ethylamino-4-methylcoumarin and its derivatives are widely utilized fluorescent probes in biological research. Their conjugation to peptides enables the development of sensitive tools for a variety of applications, including enzyme activity assays, fluorescence microscopy, and in vivo imaging. The coumarin fluorophore offers favorable photophysical properties, including a large Stokes shift and high fluorescence quantum yield, making it an excellent choice for creating fluorescently labeled peptides.

This document provides detailed application notes and experimental protocols for the conjugation of 7-ethylamino-4-methylcoumarin to peptides, primarily focusing on solid-phase peptide synthesis (SPPS) as a robust and versatile method.

Data Presentation

Photophysical Properties of Coumarin-Peptide Conjugates

The photophysical properties of coumarin-peptide conjugates are crucial for their application. While the exact properties can vary depending on the peptide sequence and the local microenvironment, the following table summarizes typical values for 7-aminocoumarin derivatives.

PropertyValueSolvent/Condition
Excitation Maximum (λex)~340-380 nmAqueous Buffer
Emission Maximum (λem)~440-470 nmAqueous Buffer
Molar Extinction Coefficient (ε)> 20,000 M⁻¹cm⁻¹-
Fluorescence Quantum Yield (ΦF)0.6 - 0.9Ethanol
Fluorescence Lifetime (τ)~2-4 nsAqueous Buffer

Note: The fluorescence of 7-aminocoumarin derivatives is sensitive to the polarity of the solvent.

Conjugation Efficiency

The efficiency of conjugating 7-amino-4-methylcoumarin to peptides can be high, particularly when using optimized solid-phase synthesis methods.

Conjugation MethodTypical YieldPurity (post-HPLC)Reference
Solid-Phase Synthesis (AMC Resin)Good to high>95%[1]
Solution-Phase Carbodiimide CouplingVariable>90%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of C-terminally Labeled Peptides with 7-amino-4-methylcoumarin (AMC)

This protocol describes the synthesis of a peptide with a C-terminal 7-amino-4-methylcoumarin (AMC) modification using a pre-loaded AMC resin. This method is particularly useful for creating fluorogenic protease substrates where the fluorescence of AMC is quenched until the amide bond linking it to the peptide is cleaved.[1]

Materials:

  • Fmoc-protected amino acids

  • AMC resin (e.g., Fmoc-NH-SAL-AMC resin)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether (cold)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of AMC resin in the synthesis vessel.

    • Add DMF to swell the resin for 30 minutes at room temperature.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To check for completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After coupling the last amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: Purification of the Coumarin-Labeled Peptide by HPLC

Materials:

  • Crude coumarin-labeled peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: Reversed-phase C18 (e.g., 5 µm particle size, 100 Å pore size)

    • Flow Rate: 1 mL/min for analytical or 10-20 mL/min for preparative

    • Detection: Monitor the elution at 220 nm (for the peptide backbone) and the excitation wavelength of the coumarin (e.g., 350 nm).

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Purification and Collection:

    • Inject the sample onto the equilibrated column.

    • Collect fractions corresponding to the major peak that absorbs at both 220 nm and the coumarin's excitation wavelength.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product.

    • Pool the pure fractions and lyophilize to obtain the purified coumarin-labeled peptide as a fluffy powder.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis of a Coumarin-Labeled Peptide

SPPS_Workflow start Start with AMC Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Couple Fmoc- Amino Acid (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->deprotect1 Next Amino Acid deprotect2 Final Fmoc Deprotection repeat->deprotect2 End of Sequence cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) deprotect2->cleave precipitate Precipitate Peptide in Cold Ether cleave->precipitate purify Purify by HPLC precipitate->purify

Caption: Solid-Phase Synthesis Workflow for Peptide-AMC Conjugates.

Purification Workflow for a Coumarin-Labeled Peptide

HPLC_Workflow start Crude Coumarin- Labeled Peptide dissolve Dissolve in Mobile Phase A start->dissolve filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto Reversed-Phase C18 Column filter->inject elute Elute with Acetonitrile Gradient inject->elute detect Monitor Elution (UV 220 nm & 350 nm) elute->detect collect Collect Fractions of Interest detect->collect analyze Analyze Fractions (Mass Spectrometry) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Purified Peptide-Coumarin Conjugate lyophilize->end

Caption: HPLC Purification Workflow for Coumarin-Labeled Peptides.

Principle of a Fluorogenic Protease Assay

Protease_Assay cluster_reaction Enzymatic Cleavage substrate Peptide-AMC Conjugate (Fluorescence Quenched) protease Protease substrate->protease cleaved_peptide Cleaved Peptide Fragment protease->cleaved_peptide free_amc Free AMC (Fluorescent) protease->free_amc fluorescence Detected Fluorescence (e.g., 450 nm) free_amc->fluorescence light Excitation Light (e.g., 350 nm) light->free_amc

Caption: Principle of Fluorogenic Protease Assays using Peptide-AMC.

References

Application Notes and Protocols for Live Cell Imaging using 7-(Ethylamino)-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Ethylamino)-4-methylcoumarin, also known as Coumarin 1 and Coumarin 445, is a versatile and lipophilic blue-emitting fluorescent dye. Its favorable photophysical properties, including good photostability and environmental sensitivity, make it a valuable tool for live-cell imaging.[1][2] This document provides detailed application notes, protocols, and key data for the effective use of 7-(ethylamino)-4-methylcoumarin in visualizing cellular structures and processes. Due to its lipophilic nature, this dye is particularly useful for staining cellular membranes and lipid-rich organelles.[2]

Physicochemical and Photophysical Properties

7-(Ethylamino)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Its fluorescence emission is sensitive to the polarity of its microenvironment, a characteristic that can be exploited to probe cellular dynamics.[3]

Table 1: Physicochemical Properties of 7-(Ethylamino)-4-methylcoumarin

PropertyValueReference
Synonyms Coumarin 1, Coumarin 445[4]
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance White to light yellow crystalline powder
Solubility Soluble in DMSO, ethanol, and other organic solvents[4]

Table 2: Photophysical Properties of 7-(Ethylamino)-4-methylcoumarin and Related Dyes

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φf)Solvent/EnvironmentReference
7-(Ethylamino)-4-methylcoumarin ~375 nm~445 nmNot explicitly reportedGeneral[]
7-(Diethylamino)-4-methylcoumarin~375 nm~445 nm--[]
7-Amino-4-methylcoumarin (AMC)~344 nm~440 nm--[6]
Knightletin (a 7-aminocoumarin derivative)--0.81Methanol[7]
Coumarin derivatives for ER imaging~400 nm435-525 nm0.60Methanol[4]

Note: The exact excitation and emission maxima can vary depending on the solvent and local environment.

Applications in Live Cell Imaging

The lipophilic nature of 7-(ethylamino)-4-methylcoumarin makes it suitable for staining and visualizing cellular membranes and lipid-rich organelles. Potential applications include:

  • General plasma membrane and intracellular membrane staining.

  • Visualization of the endoplasmic reticulum (ER). [4][8][9][10][11]

  • Staining of lipid droplets. [12][13][14][15][16][17]

  • Probing cellular microenvironments due to its solvatochromic properties.[2][18]

Experimental Protocols

The following are generalized protocols for using 7-(ethylamino)-4-methylcoumarin for live-cell imaging. It is highly recommended to optimize the probe concentration, incubation time, and imaging parameters for each specific cell type and experimental condition.

Protocol 1: General Live-Cell Staining

This protocol provides a general workflow for staining live cells with 7-(ethylamino)-4-methylcoumarin.

Materials:

  • 7-(ethylamino)-4-methylcoumarin

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare a Stock Solution: Dissolve 7-(ethylamino)-4-methylcoumarin in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Vortex thoroughly to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare a Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye and reduce background fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for blue fluorescence (e.g., a DAPI filter set with excitation around 360-400 nm and emission around 420-480 nm).

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging stock Prepare 1-10 mM Stock in DMSO working Dilute to 1-10 µM in Medium stock->working wash1 Wash Cells with PBS working->wash1 stain Incubate with Working Solution (15-30 min) wash1->stain wash2 Wash Cells 2-3x stain->wash2 image Fluorescence Microscopy wash2->image

General workflow for live-cell staining.

Protocol 2: Staining of Specific Organelles (Endoplasmic Reticulum or Lipid Droplets)

To target specific organelles like the ER or lipid droplets, the general protocol can be adapted. Co-localization with known organelle-specific dyes is recommended for confirmation.

Procedure:

  • Follow steps 1-3 from Protocol 1. Optimization of the incubation time may be necessary for optimal organelle staining.

  • (Optional) Co-staining: If desired, co-stain with a known marker for the endoplasmic reticulum (e.g., ER-Tracker™ Red) or lipid droplets (e.g., Nile Red) according to the manufacturer's protocol.

  • Wash the cells as described in Protocol 1.

  • Image the cells using appropriate filter sets for both 7-(ethylamino)-4-methylcoumarin and the co-stain.

Cytotoxicity Assessment

While many coumarin derivatives exhibit low cytotoxicity at working concentrations, it is crucial to assess the potential cytotoxic effects of 7-(ethylamino)-4-methylcoumarin on the specific cell line being used.[7][19] The MTT assay is a common method for this purpose.

Table 3: Cytotoxicity Data for a Structurally Related Coumarin Derivative

CompoundCell LineIC50 ValueExposure TimeAssayReference
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA549 (lung cancer)48.1 µM48 hCrystal Violet[12]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCRL 1548 (liver cancer)45.1 µM48 hCrystal Violet[12]
Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Cells of interest

  • 96-well plates

  • 7-(ethylamino)-4-methylcoumarin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 7-(ethylamino)-4-methylcoumarin (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with Compound (24-48h) seed->treat mtt Add MTT (2-4h) treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for MTT cytotoxicity assay.

Visualization of Cellular Processes

While 7-(ethylamino)-4-methylcoumarin is primarily a structural stain, its environmental sensitivity can be harnessed to study dynamic cellular processes that involve changes in membrane properties or lipid accumulation. For instance, it could potentially be used to monitor processes like:

  • ER stress: Changes in ER morphology can be indicative of cellular stress.

  • Lipid metabolism: Alterations in the number and size of lipid droplets can be tracked.

Further investigation is required to fully characterize its utility in monitoring specific signaling pathways.

Conclusion

7-(Ethylamino)-4-methylcoumarin is a valuable fluorescent probe for live-cell imaging, particularly for visualizing cellular membranes and lipid-rich structures. Its straightforward staining protocol and good photophysical properties make it an accessible tool for a wide range of researchers. As with any fluorescent probe, careful optimization and validation are essential for obtaining reliable and reproducible results.

Disclaimer: The protocols provided are intended as a general guide. Researchers should consult the primary literature and perform their own optimization experiments to achieve the best results for their specific application.

References

Application Notes and Protocols: 7-(ethylamino)-4-methylcoumarin as a Fluorescent pH Sensor in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(ethylamino)-4-methylcoumarin is a fluorescent probe belonging to the coumarin family, which is widely recognized for its utility in biological imaging.[1] Coumarin derivatives are valued for their strong fluorescence, photostability, and sensitivity to the microenvironment, making them excellent candidates for the development of fluorescent sensors.[1][2] This document provides detailed application notes and protocols for the use of 7-(ethylamino)-4-methylcoumarin as a ratiometric fluorescent sensor for measuring intracellular pH (pHi) in living cells.

The underlying mechanism of pH sensing by 7-aminocoumarin derivatives involves intramolecular charge transfer (ICT).[3][4][5] Protonation of the amino group at acidic pH alters the electron-donating capacity of the substituent at the 7-position, leading to a shift in the fluorescence emission spectrum. This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes with pH, allows for accurate and quantitative pH measurements that are independent of probe concentration, excitation intensity, and light path length.[3][6]

Quantitative Data

The photophysical properties of 7-(ethylamino)-4-methylcoumarin are crucial for its application as a fluorescent pH sensor. While specific data for the ethylamino derivative is not extensively published, the properties of the closely related 7-(diethylamino)-4-methylcoumarin and 7-amino-4-methylcoumarin provide valuable insights.

PropertyValueRemarks
Molecular Formula C₁₂H₁₃NO₂[7]
Molecular Weight 203.24 g/mol [7]
Appearance Very pale yellow solid[7]
Melting Point 154 °C[7]
pKa Estimated to be in the acidic to neutral rangeBased on related aminocoumarin pH sensors.[3][5] Precise experimental determination is recommended.
Excitation Maximum (λex) Approx. 340-400 nmDependent on pH and solvent polarity.[8][9]
Emission Maximum (λem) Approx. 440-500 nmExhibits a spectral shift with changes in pH.[3][8]
Quantum Yield (ΦF) Moderate to highAminocoumarins are known for their high quantum yields.[1]
Photostability GoodCoumarin derivatives generally exhibit good photostability.[10]
Cytotoxicity Expected to be low at working concentrationsGeneral characteristic of many coumarin-based probes used in live-cell imaging.[1] However, empirical testing is essential.

Experimental Protocols

Preparation of 7-(ethylamino)-4-methylcoumarin Stock Solution
  • Materials:

    • 7-(ethylamino)-4-methylcoumarin powder

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of 7-(ethylamino)-4-methylcoumarin by dissolving the appropriate amount of the compound in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live-Cell Staining with 7-(ethylamino)-4-methylcoumarin
  • Materials:

    • Cells of interest cultured on glass-bottom dishes or coverslips suitable for fluorescence microscopy

    • Complete cell culture medium

    • Serum-free cell culture medium

    • 7-(ethylamino)-4-methylcoumarin stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Grow cells to the desired confluency (typically 60-80%).

    • On the day of the experiment, prepare a fresh working solution of the probe by diluting the 10 mM stock solution in serum-free medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve sufficient signal with minimal background and cytotoxicity.

    • Remove the complete culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing serum-free medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental conditions.

    • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove any extracellular probe.

    • Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for fluorescence imaging.

Intracellular pH (pHi) Calibration

To accurately determine the intracellular pH, a calibration curve must be generated by equilibrating the pHi with a series of buffers of known pH. This is typically achieved using a proton ionophore like nigericin in a high-potassium buffer.[1][11][12][13]

  • Materials:

    • Cells stained with 7-(ethylamino)-4-methylcoumarin

    • Calibration buffers (pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) containing high K⁺ concentration (e.g., 120-140 mM KCl)

    • Nigericin stock solution (10 mM in ethanol or DMSO)

  • Procedure:

    • Load the cells with 7-(ethylamino)-4-methylcoumarin as described in Protocol 2.

    • After washing, replace the imaging buffer with the first calibration buffer (e.g., pH 8.0) containing 10 µM nigericin.

    • Incubate for 5-10 minutes to allow for pH equilibration.

    • Acquire fluorescence images at two emission wavelengths corresponding to the protonated and deprotonated forms of the probe.

    • Sequentially replace the calibration buffer with buffers of decreasing pH (e.g., 7.5, 7.0, 6.5, 6.0, 5.5), each containing 10 µM nigericin.

    • Incubate for 5-10 minutes and acquire images at each pH point.

    • For each pH value, calculate the average ratio of fluorescence intensities from multiple cells.

    • Plot the fluorescence intensity ratio against the corresponding pH value to generate the calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into pHi values.

Fluorescence Microscopy and Image Analysis
  • Instrumentation:

    • An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

    • Appropriate filter sets for excitation and emission of the coumarin probe (e.g., excitation around 360-400 nm and two emission filters to capture the ratiometric shift, such as 440/20 nm and 500/20 nm). The optimal filter combination should be determined based on the spectral properties of the specific probe.

  • Image Acquisition:

    • Acquire images in the two emission channels for both the experimental and calibration samples.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

  • Image Analysis:

    • For each cell, measure the mean fluorescence intensity in both emission channels after subtracting the background fluorescence.

    • Calculate the ratio of the fluorescence intensities (e.g., Intensity at λ_em1 / Intensity at λ_em2).

    • Use the calibration curve to convert the calculated ratios into intracellular pH values.

Cytotoxicity Assay (MTT Assay)

It is essential to assess the potential cytotoxicity of the fluorescent probe at the working concentrations used for imaging. The MTT assay is a common colorimetric method for evaluating cell viability.[14][15][16][17]

  • Materials:

    • Cells seeded in a 96-well plate

    • 7-(ethylamino)-4-methylcoumarin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of 7-(ethylamino)-4-methylcoumarin (including the intended working concentration and higher concentrations) for a duration equivalent to the staining and imaging time. Include untreated control wells.

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Diagrams

G Mechanism of pH Sensing by 7-(ethylamino)-4-methylcoumarin cluster_0 Acidic pH cluster_2 Fluorescence Emission Acidic Basic Acidic->Basic Deprotonation Acidic_Emission Shifted Emission (e.g., ~450 nm) Acidic->Acidic_Emission Excitation Proton H+ Proton->Acidic Protonation Basic_Emission Emission (e.g., ~490 nm) Basic->Basic_Emission Excitation caption pH-dependent protonation alters the ICT state, causing a ratiometric shift in fluorescence emission.

Caption: pH-dependent protonation alters the ICT state, causing a ratiometric shift in fluorescence emission.

G Experimental Workflow for Intracellular pH Measurement cluster_0 Cell Preparation cluster_1 Probe Loading cluster_2 Imaging and Calibration cluster_3 Data Analysis A Seed cells on glass-bottom dish B Culture cells to desired confluency A->B C Prepare probe working solution B->C D Incubate cells with 7-(ethylamino)-4-methylcoumarin C->D E Wash to remove extracellular probe D->E F Image experimental cells (two emission wavelengths) E->F G Perform in situ calibration with nigericin and pH buffers E->G I Calculate fluorescence intensity ratio F->I H Acquire calibration images at each pH G->H J Generate calibration curve H->J K Determine intracellular pH I->K J->K caption Workflow for pHi measurement using 7-(ethylamino)-4-methylcoumarin.

Caption: Workflow for pHi measurement using 7-(ethylamino)-4-methylcoumarin.

G Logical Relationships in Ratiometric pH Sensing pH Intracellular pH Protonation Probe Protonation State pH->Protonation influences ICT Intramolecular Charge Transfer (ICT) Protonation->ICT modulates Spectrum Fluorescence Emission Spectrum ICT->Spectrum determines Ratio Emission Intensity Ratio (λ1 / λ2) Spectrum->Ratio yields Measurement Quantitative pH Measurement Ratio->Measurement enables caption Logical flow from environmental pH to a quantitative measurement.

Caption: Logical flow from environmental pH to a quantitative measurement.

References

Application Notes and Protocols for Two-Photon Excitation Microscopy with 7-(Ethylamino)-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-(ethylamino)-4-methylcoumarin as a fluorescent probe in two-photon excitation microscopy (TPM). This document includes its photophysical properties, detailed experimental protocols for live-cell imaging, and illustrative diagrams to guide researchers in their applications.

Introduction to 7-(Ethylamino)-4-methylcoumarin for TPM

7-(Ethylamino)-4-methylcoumarin is a blue-emitting fluorescent dye belonging to the coumarin family. Coumarin derivatives are widely utilized in biological imaging due to their favorable photophysical properties, including high fluorescence quantum yields and environmental sensitivity. In the context of two-photon microscopy, these dyes offer significant advantages due to their two-photon absorption (TPA) capabilities. TPM utilizes the simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to excite the fluorophore, leading to deeper tissue penetration, reduced phototoxicity, and localized excitation, which provides higher-resolution imaging compared to conventional one-photon microscopy.[1][2]

The ethylamino group at the 7-position of the coumarin core enhances its electron-donating properties, which can influence its photophysical characteristics, making it a valuable tool for various imaging applications.[3]

Photophysical and Chemical Properties

The following table summarizes the key photophysical and chemical properties of 7-(ethylamino)-4-methylcoumarin and related compounds for comparison. Quantitative data for 7-(ethylamino)-4-methylcoumarin is supplemented with data from structurally similar and commonly used coumarin dyes to provide a broader context for experimental design.

Property7-(Ethylamino)-4-methylcoumarin7-Amino-4-methylcoumarin7-Diethylamino-4-methylcoumarinCoumarin 343
Molecular Formula C₁₂H₁₃NO₂[3]C₁₀H₉NO₂[4]C₁₄H₁₇NO₂C₁₆H₁₅NO₄[1]
Molecular Weight 203.24 g/mol [3]175.18 g/mol [4]231.29 g/mol 285.30 g/mol [1]
Excitation Maximum (λ_max,abs) Not explicitly found~365 nm (in ethanol)[5]~370 nm (in DMF)[6]~425 - 437 nm[1]
Emission Maximum (λ_max,em) Not explicitly found~440 nm (in ethanol)[5]~436 nm (in DMF)[6]~477 - 550 nm[1]
Molar Extinction Coefficient (ε) Not explicitly foundNot explicitly foundNot explicitly found39,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) Not explicitly foundNot explicitly foundNot explicitly found0.63[1]
Two-Photon Excitation Wavelength Not explicitly found703 < 722 >> 863 nm[2]Not explicitly found700-800 nm[1]
Two-Photon Absorption Cross-Section (σ₂) Not explicitly found< 1 GMNot explicitly found48 GM (in Chloroform)[1]
Solubility Not explicitly foundSoluble in DMSO to 50 mM[4]Good in DMF and DMSO[1]Good in DMF and DMSO[1]

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹). The efficiency of two-photon absorption is quantified by the two-photon absorption cross-section (σ₂), with a higher GM value indicating a greater probability of two-photon absorption.[7]

Experimental Protocols

Protocol 1: Live-Cell Imaging with 7-(Ethylamino)-4-methylcoumarin

This protocol provides a general guideline for staining and imaging live cells using 7-(ethylamino)-4-methylcoumarin. Optimization of concentration and incubation time is recommended for specific cell types and experimental conditions.

Materials:

  • 7-(ethylamino)-4-methylcoumarin

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Cell culture medium appropriate for the cell line

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of 7-(ethylamino)-4-methylcoumarin in anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light.

Staining Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes or coverslips.

  • Prepare a working solution of 7-(ethylamino)-4-methylcoumarin by diluting the stock solution in pre-warmed cell culture medium or live-cell imaging buffer to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound dye.

  • Add fresh, pre-warmed live-cell imaging buffer to the cells for imaging.

Two-Photon Microscopy Imaging:

  • Place the sample on the stage of a two-photon microscope.

  • Use a Ti:Sapphire laser or other suitable pulsed near-infrared laser for excitation. Based on data for similar coumarin dyes, an excitation wavelength in the range of 700-800 nm is a good starting point.[1][2]

  • Acquire images using an appropriate emission filter for blue fluorescence (e.g., 440/40 nm bandpass filter).

  • Optimize laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Cytotoxicity Note: It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of 7-(ethylamino)-4-methylcoumarin for your specific cell line and experimental duration.[1]

Diagrams

Experimental_Workflow_for_Two_Photon_Microscopy cluster_prep Sample Preparation cluster_imaging Two-Photon Imaging cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dish staining Stain cells with 7-(ethylamino)-4-methylcoumarin cell_culture->staining 1. Staining washing Wash cells to remove excess dye staining->washing 2. Washing place_sample Place sample on microscope stage washing->place_sample 3. Imaging Setup set_parameters Set excitation wavelength (e.g., 700-800 nm) place_sample->set_parameters 4. Parameter Setup acquire_image Acquire image with appropriate emission filter set_parameters->acquire_image 5. Acquisition image_processing Image processing and quantification acquire_image->image_processing 6. Analysis

Caption: Workflow for two-photon microscopy using 7-(ethylamino)-4-methylcoumarin.

Two_Photon_Excitation_Principle cluster_emission Fluorescence Emission ground_state Ground State (S₀) virtual_state Virtual State ground_state->virtual_state Simultaneous Absorption excited_state Excited State (S₁) virtual_state->excited_state excited_state->ground_state Fluorescence photon1 Photon 1 (NIR) photon2 Photon 2 (NIR) emitted_photon Emitted Photon (Visible Light)

Caption: Principle of two-photon excitation and fluorescence emission.

Applications in Research and Drug Development

7-(Ethylamino)-4-methylcoumarin and other coumarin derivatives are valuable tools for a range of applications in biological research and drug development:

  • Live-Cell Imaging: Their ability to permeate cell membranes makes them suitable for imaging intracellular structures and dynamics in living cells.[1]

  • Deep-Tissue Imaging: The use of near-infrared excitation light in TPM allows for imaging deeper into scattering tissues like brain slices or even in vivo in animal models.[2]

  • Fluorescent Probes: These compounds can be used as fluorescent labels for biomolecules, enabling the tracking of proteins, enzymes, and other cellular components.[3]

  • Drug Delivery and Release: Coumarin derivatives can be conjugated to drugs to monitor their uptake and release within cells, providing insights into drug delivery mechanisms.[8]

  • Photodynamic Therapy: Some coumarin derivatives have applications in photodynamic therapy, where they can be activated by light to generate reactive oxygen species and induce cell death in targeted cancer cells.[3]

Conclusion

7-(ethylamino)-4-methylcoumarin is a promising fluorescent probe for two-photon excitation microscopy. Its utility, shared with other coumarin derivatives, in live-cell and deep-tissue imaging, makes it a versatile tool for researchers in various fields. The provided protocols and data serve as a starting point for the successful application of this dye in advanced microscopy techniques. Further characterization of its specific two-photon properties will undoubtedly expand its applications in biological and biomedical research.

References

Application Notes and Protocols for 7-(Ethylamino)-4-methylcoumarin in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 7-(ethylamino)-4-methylcoumarin and its derivatives in fluorescence microscopy. This document outlines the dye's photophysical properties, applications, and step-by-step staining procedures for both live-cell imaging and fixed tissue analysis.

Introduction

7-(Ethylamino)-4-methylcoumarin is a blue-emitting fluorophore belonging to the coumarin family of dyes. Coumarin-based probes are widely utilized in cellular biology and drug discovery due to their favorable photophysical characteristics, including high quantum yields and sensitivity to the cellular microenvironment.[1] The versatility of the coumarin scaffold allows for the development of probes that can selectively target specific organelles and cellular components, making them invaluable tools for visualizing dynamic processes within living cells.[1][2]

Photophysical Properties

The spectral properties of coumarin dyes are influenced by their substitution patterns and solvent environment. Below is a summary of the photophysical data for 7-amino-4-methylcoumarin (AMC), a closely related and commonly used derivative.

PropertyValueReference
Excitation Maximum (λex)~341-351 nm[3][4]
Emission Maximum (λem)~430-441 nm[3][4]
Recommended Excitation~365-380 nm
Recommended Emission Filter~430-460 nm
Solvent for Stock SolutionDMSO, DMF, Acetone

Applications in Fluorescence Microscopy

The utility of 7-(ethylamino)-4-methylcoumarin and its analogs spans a wide range of biological applications:

  • Live-Cell Imaging: As environmentally sensitive dyes, coumarins can be used to probe changes in viscosity and polarity within cellular compartments.[1][5]

  • Organelle Staining: Specific coumarin derivatives have been designed to accumulate in and visualize organelles such as the endoplasmic reticulum and lipid droplets.[1][2]

  • Ion Detection: These probes are instrumental in sensing and quantifying biologically important metal ions like copper (Cu²⁺).[1][4]

  • Histological Staining: 7-Amino-4-methylcoumarin can be used as a fluorescent substitute for the Schiff reagent in Periodic acid-Schiff (PAS) staining to visualize glycogen, mucus, and other aldehydes in fixed tissues.[6][7][8]

  • Enzyme Assays: AMC is a common fluorogenic substrate for detecting proteolytic enzyme activity.[9]

Experimental Protocols

General Protocol for Live-Cell Staining

This protocol provides a general workflow for staining live cells with coumarin-based probes. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

  • Coumarin-based fluorescent probe (e.g., 7-(ethylamino)-4-methylcoumarin)

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure:

  • Cell Seeding: Seed cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Staining Solution Preparation: Prepare a stock solution of the coumarin probe in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed, serum-free or complete culture medium.

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 30 minutes) in a humidified incubator at 37°C with 5% CO₂.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed Phosphate-Buffered Saline (PBS) or culture medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed medium to the cells and image using a fluorescence microscope equipped with a suitable filter set for blue fluorescence.

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Seed Cells on Glass-Bottom Dish C Remove Culture Medium B Prepare Staining Solution (Coumarin Probe in Medium) D Add Staining Solution to Cells C->D E Incubate (e.g., 30 min at 37°C) D->E F Wash Cells 3x with PBS E->F G Add Fresh Medium F->G H Image with Fluorescence Microscope G->H

A general workflow for live-cell imaging with coumarin probes.

Protocol for Staining Fixed Tissues (PAS-like Staining)

This protocol describes the use of 7-Amino-4-methylcoumarin (AMC) as a fluorescent alternative to the Schiff reagent for visualizing aldehydes in fixed tissue sections.[4][6]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • 0.5% (w/v) Periodic acid solution

  • 7-Amino-4-methylcoumarin (AMC) working solution

  • Mayer's hematoxylin (for counterstaining, optional)

  • Eosin Y solution (for counterstaining, optional)

  • Non-fluorescent, anhydrous mounting medium

Procedure:

  • Deparaffinization and Rehydration: Dewax the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Oxidation: Oxidize the sections in 0.5% (w/v) periodic acid solution for 10 minutes.[4]

  • Rinsing: Rinse the slides with distilled water.

  • AMC Staining: Stain the sections with the AMC working solution for 10 minutes.[4]

  • Rinsing: Rinse again with distilled water.

  • Counterstaining (Optional):

    • Counterstain with Mayer's hematoxylin for 1 minute.[4]

    • Wash under tap water for 5 minutes.

    • Immerse in Eosin Y solution for 2 minutes.[4]

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a non-fluorescent, anhydrous mounting medium.[4]

  • Imaging: Visualize the AMC fluorescence using a UV excitation filter. The morphology can be observed under bright-field microscopy if counterstained.[6]

Signaling Pathway Visualization

Coumarin derivatives can be designed as "turn-on" fluorescent probes that react with specific analytes, leading to an increase in fluorescence. A common application is the detection of thiols.

"Turn-On" Mechanism for Thiol Detection

G Coumarin_NonFluorescent Thiol-Reactive Coumarin Probe (Non-fluorescent) Reaction Reaction Coumarin_NonFluorescent->Reaction Thiol Cellular Thiol (e.g., Cysteine, GSH) Thiol->Reaction Coumarin_Fluorescent Coumarin-Thiol Adduct (Highly Fluorescent) Reaction->Coumarin_Fluorescent 'Turn-On' Fluorescence

A simplified mechanism for thiol-reactive "turn-on" coumarin probes.

References

Application Notes and Protocols for Detecting Enzyme Activity with 7-Ethylamino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-ethylamino-4-methylcoumarin and its derivatives as fluorogenic substrates for the detection and quantification of various enzyme activities. This technology is pivotal in basic research, drug discovery, and diagnostics for screening enzyme inhibitors and characterizing enzyme kinetics.

Principle of Detection

7-substituted-4-methylcoumarin derivatives are fluorogenic substrates that are extensively used in enzyme assays. The core principle lies in the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) or a similar 7-aminocoumarin derivative. The rate of fluorescence increase is directly proportional to the enzyme activity under appropriate assay conditions.

The enzymatic reaction can be generalized as: Substrate-(7-amino-4-methylcoumarin) + Enzyme → Product + 7-Amino-4-methylcoumarin (Fluorescent)

The liberated 7-amino-4-methylcoumarin (or its ethylamino derivative) exhibits strong fluorescence, which can be monitored in real-time using a fluorometer or a microplate reader.

Applications in Enzyme Activity Detection

Derivatives of 7-amino-4-methylcoumarin are versatile and have been adapted for a wide range of enzymes, primarily proteases and hydrolases. Key applications include:

  • Caspase Activity Assays: Crucial for studying apoptosis, caspase substrates are typically peptides corresponding to the enzyme's recognition sequence conjugated to AMC. For example, the caspase-3 substrate DEVD-AMC is commonly used.[1][2][3]

  • Deubiquitinase (DUB) Activity Assays: Ubiquitin-AMC (Ub-AMC) is a widely used substrate for measuring the activity of DUBs, which play a critical role in the ubiquitin-proteasome system.[4]

  • Cytochrome P450 (CYP) Activity Assays: Alkoxy derivatives of coumarins are used to profile the activity of various CYP isoforms, which are central to drug metabolism. The O-dealkylation reaction produces a fluorescent hydroxycoumarin.

  • β-Galactosidase Activity Assays: β-galactoside derivatives of coumarins can be used as sensitive substrates for detecting β-galactosidase activity, often used as a reporter gene in molecular biology.

Data Presentation

Spectral Properties

The choice of excitation and emission wavelengths is critical for sensitive detection. While specific data for 7-ethylamino-4-methylcoumarin is less common in literature, the properties of the closely related 7-amino-4-methylcoumarin (AMC) and 7-diethylamino-4-methylcoumarin provide a strong reference.

CompoundExcitation Max (nm)Emission Max (nm)Notes
7-Amino-4-methylcoumarin (AMC) ~351-380~430-460Widely used fluorophore released from various enzyme substrates.[5]
7-Diethylamino-4-methylcoumarin ~372-376~451.5A common blue-white fluorescent dye.[6][7]
Kinetic Parameters of Enzymes with Coumarin-Based Substrates

The following table summarizes representative kinetic parameters for enzymes assayed using ubiquitin-AMC. These values can serve as a baseline for assay development.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
UCH-L3 Ub-AMC-->107
Isopeptidase T (IPaseT) Ub-AMC--104

Note: Specific kinetic parameters can vary depending on the assay conditions (e.g., buffer composition, pH, temperature).

Experimental Protocols

Protocol 1: General Fluorometric Enzyme Activity Assay

This protocol provides a general framework for measuring enzyme activity using a 7-substituted-4-methylcoumarin-based substrate.

Materials:

  • Enzyme of interest

  • Fluorogenic substrate (e.g., peptide-AMC)

  • Assay Buffer (enzyme-specific)

  • 96-well black microplate

  • Fluorescence microplate reader

  • 7-Amino-4-methylcoumarin (AMC) for standard curve

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a stock solution of AMC in DMSO.

    • Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0-10 µM).

    • Add the AMC standards to wells of the 96-well plate.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the Assay Buffer and the fluorogenic substrate at the desired concentration.

    • Add the enzyme to the wells of the 96-well plate.

    • Initiate the reaction by adding the substrate solution to the wells containing the enzyme.

    • Include appropriate controls:

      • No-enzyme control: Substrate in Assay Buffer without the enzyme.

      • No-substrate control: Enzyme in Assay Buffer without the substrate.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

    • Monitor the fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from the values obtained for the enzyme reactions.

    • Use the AMC standard curve to convert the fluorescence units (RFU) to the concentration of the released fluorophore.

    • Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be expressed as the rate of product formation per unit of time per amount of enzyme.

Protocol 2: Caspase-3 Activity Assay

This protocol is specifically for measuring the activity of caspase-3, a key executioner caspase in apoptosis.[1][2]

Materials:

  • Cell lysate or purified caspase-3

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)[8]

  • Caspase-3 Substrate (Ac-DEVD-AMC) stock solution (e.g., 10 mM in DMSO)[8]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates from treated and untreated cells according to standard protocols.

    • Determine the protein concentration of the lysates.

  • Reaction Setup:

    • In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

    • Prepare a master mix containing Caspase Assay Buffer and Ac-DEVD-AMC (final concentration typically 10-50 µM).

    • Initiate the reaction by adding the master mix to each well.

    • Include a negative control with a caspase inhibitor (e.g., Ac-DEVD-CHO).

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at Ex/Em of 380/460 nm at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

  • Data Analysis:

    • Calculate the rate of AMC release as described in the general protocol.

    • Normalize the caspase activity to the protein concentration of the cell lysate.

Visualizations

Principle of Fluorogenic Enzyme Assay

G cluster_0 Initial State (Non-fluorescent) cluster_1 Enzymatic Reaction cluster_2 Final State (Fluorescent) Substrate_AMC Enzyme Substrate (Non-Fluorescent) Enzyme Enzyme Substrate_AMC->Enzyme Binding Product Cleaved Product Enzyme->Product Cleavage AMC Free AMC (Fluorescent) Enzyme->AMC Release

Caption: Enzymatic cleavage of a coumarin-conjugated substrate.

General Workflow for Enzyme Activity Measurement

G Start Prepare Reagents (Enzyme, Substrate, Buffer) Setup Set up Reaction in 96-well Plate Start->Setup Incubate Incubate at Optimal Temperature Setup->Incubate Measure Measure Fluorescence (Kinetic or Endpoint) Incubate->Measure Analyze Data Analysis (Standard Curve, Velocity) Measure->Analyze End Determine Enzyme Activity Analyze->End

Caption: A typical workflow for a fluorogenic enzyme assay.

Simplified Caspase Activation Pathway in Apoptosis

G Apoptotic_Signal Apoptotic Signal (e.g., DNA damage) Initiator_Caspase Initiator Caspases (e.g., Caspase-9) Apoptotic_Signal->Initiator_Caspase activates Executioner_Caspase Executioner Caspases (e.g., Caspase-3) Initiator_Caspase->Executioner_Caspase activates Substrate_Cleavage Cleavage of Cellular Substrates (e.g., DEVD-AMC in assay) Executioner_Caspase->Substrate_Cleavage catalyzes Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified signaling cascade leading to apoptosis.

References

Applications of 7-Aminocoumarin Derivatives in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminocoumarin derivatives are a class of fluorescent compounds widely utilized in flow cytometry for various applications, primarily for assessing cell health and function. Their utility stems from their specific spectral properties and mechanisms of action. The most prominent member of this family for flow cytometry is 7-Aminoactinomycin D (7-AAD), a fluorescent intercalating agent with a strong affinity for DNA.[1] These notes will detail the applications, underlying principles, and protocols for using these powerful tools in research and development.

The primary application for 7-aminocoumarin derivatives like 7-AAD is the discrimination of viable from non-viable cells.[2] This is a critical step in nearly all flow cytometry experiments, as dead cells can non-specifically bind antibodies and other fluorescent probes, leading to inaccurate data and compromised results.[3] By identifying and excluding dead cells, researchers can ensure the integrity of their analysis, which is particularly crucial when studying low-expression antigens or rare cell populations.[3]

Principle of Action: Viability Staining

The core principle behind using 7-AAD for viability testing is based on cell membrane integrity.[4]

  • Live Cells: Healthy, viable cells possess intact and functional plasma membranes that are impermeable to 7-AAD.[5][6] Therefore, live cells will not be stained and will exhibit low fluorescence.[1]

  • Dead/Late Apoptotic Cells: Cells in the late stages of apoptosis or necrosis have compromised membrane integrity.[2][6] These permeable membranes allow 7-AAD to enter the cell, where it intercalates into double-stranded DNA, binding with high affinity to GC-rich regions.[1][5] This binding event results in a significant increase in fluorescence, allowing for the clear identification of the dead cell population.[2]

Due to this mechanism, 7-AAD is an indispensable tool for accurately gating on live cell populations for further analysis. It is important to note that because these dyes rely on membrane permeability, they are generally not suitable for distinguishing live and dead cells after fixation, which permeabilizes all cells.[3][7] For such applications, amine-reactive "fixable" viability dyes are recommended.[8]

Other 7-Aminocoumarin Applications

While 7-AAD is dominant for viability, other coumarin derivatives are used in different flow cytometry assays:

  • Apoptosis Detection: Substrates based on 7-Amino-4-(trifluoromethyl)coumarin (AFC) are used to detect caspase activity, a hallmark of apoptosis.[9] In these assays, a non-fluorescent AFC-peptide conjugate is cleaved by active caspases in apoptotic cells, releasing the highly fluorescent AFC molecule.[9]

  • Multi-color Immunophenotyping: 7-amino-4-methylcoumarin-3-acetic acid (AMCA) has been used as a blue-emitting fluorochrome that can be combined with common fluorophores like FITC and PE for three-color analysis.[10]

Data Summary: 7-Aminoactinomycin D (7-AAD)

For ease of comparison, the key quantitative properties of 7-AAD are summarized below.

PropertyValueSource(s)
Excitation Maximum ~546 nm[5][11][12]
Emission Maximum ~647 nm[5][11][12]
Optimal Laser Lines 488 nm, 532 nm, 561 nm[5][11][12]
Common Emission Filter >650 nm long-pass[12][13]
Molecular Weight ~1270.4 g/mol [5][11]
Binding Target GC-rich regions of dsDNA[1][5]

Visualizations

Mechanism of 7-AAD Viability Staining

G cluster_live Live Cell cluster_dead Dead / Late Apoptotic Cell Live_Cell Intact Membrane DNA_Live DNA Dead_Cell Compromised Membrane DNA_Dead DNA Stained_DNA 7-AAD Bound DNA (Fluorescent) DNA_Dead->Stained_DNA Intercalates AAD_Outside 7-AAD Dye AAD_Outside->Live_Cell Blocked AAD_Outside->Dead_Cell Enters Cell

Caption: Mechanism of 7-AAD dye exclusion by live cells and uptake by dead cells.

Experimental Workflow for Viability Staining

G A 1. Prepare Single-Cell Suspension B 2. (Optional) Perform Cell Surface Antigen Staining A->B C 3. Wash Cells with Staining Buffer B->C D 4. Resuspend Cells and Add 7-AAD Solution C->D E 5. Incubate in the Dark (e.g., 5-15 min on ice) D->E Protect from light F 6. Analyze by Flow Cytometry (Do Not Wash) E->F G 7. Gate on 7-AAD Negative (Live) Population for Analysis F->G

Caption: Standard workflow for cell viability analysis using 7-AAD in flow cytometry.

Experimental Protocols

Protocol 1: Cell Viability Staining with 7-AAD

This protocol is designed for the exclusion of non-viable cells from flow cytometry analysis of non-fixed samples.

Materials:

  • Single-cell suspension (up to 1 x 10⁶ cells per sample)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS, and 0.09% sodium azide)[7]

  • 7-AAD Staining Solution (e.g., 1 mg/mL stock solution)[14]

  • FACS tubes (12 x 75 mm)

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension. If performing cell surface staining, follow your standard antibody incubation and wash protocols first.[7]

  • Washing: Wash the cells 1-2 times with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.[7]

  • Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer for analysis (e.g., 100 µL to 500 µL).[7][15]

  • Staining: Add 5 µL of 7-AAD staining solution per sample (this may require titration for your specific cell type and concentration).[5][7][13] Mix gently.

  • Incubation: Incubate the cells for 5-15 minutes on ice or at room temperature, protected from light.[7][15] Prolonged incubation can adversely affect cell viability and is not recommended.[7]

  • Analysis: Analyze the samples on the flow cytometer as soon as possible. Do not wash the cells after adding 7-AAD , as the dye is non-covalent and must be present during acquisition to keep dead cells labeled.[7][15]

  • Gating: Collect data and use a dot plot of forward scatter (FSC) versus 7-AAD fluorescence to gate on the viable (7-AAD negative) and dead (7-AAD positive) populations.

Protocol 2: Preparation of 7-AAD Stock Solution

Caution: 7-AAD is a potential carcinogen. Handle with appropriate personal protective equipment (gloves, lab coat, eye protection).[7]

Materials:

  • 7-AAD powder (e.g., 1 mg)

  • Absolute Methanol or DMSO[2][14]

  • 1X PBS with Ca²⁺ and Mg²⁺[14]

Procedure:

  • To prepare a 1 mg/mL stock solution, dissolve 1 mg of 7-AAD powder in 50 µL of absolute methanol or DMSO.[14]

  • Mix well to ensure the powder is fully dissolved.

  • Add 950 µL of 1X PBS to bring the final volume to 1 mL.[14]

  • Store the stock solution at 2-8°C, tightly sealed and protected from light.[5][14] The solution should be stable for several months under these conditions.[14]

Troubleshooting and Considerations

  • Spectral Overlap: 7-AAD has a large Stokes shift, which minimizes its spectral overlap with fluorochromes like FITC and PE, making it suitable for multicolor experiments.[5] When using a 488 nm laser, 7-AAD fluorescence is typically collected in a far-red channel (e.g., FL3, >650 nm).

  • Intracellular Staining: 7-AAD cannot be used for viability discrimination in protocols that require cell fixation and permeabilization for intracellular staining.[7]

  • Compensation: Always run single-color controls for each fluorophore, including 7-AAD, to set up proper compensation and voltage settings on the flow cytometer.

  • Consistency: Since cells are continuously dying, it is important to maintain a consistent incubation time with 7-AAD across all samples for accurate comparisons.[3][8]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 7-(Ethylamino)-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of 7-(ethylamino)-4-methylcoumarin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is 7-(ethylamino)-4-methylcoumarin poorly soluble in aqueous buffers?

A1: 7-(ethylamino)-4-methylcoumarin possesses a largely hydrophobic molecular structure. The coumarin core is inherently nonpolar, and while the ethylamino and methyl groups offer some potential for hydrogen bonding, the overall lipophilic character of the molecule leads to low solubility in aqueous solutions.

Q2: What are the common strategies to improve the aqueous solubility of 7-(ethylamino)-4-methylcoumarin?

A2: Several techniques can be employed to enhance the aqueous solubility of this compound. These methods can be broadly categorized as:

  • Formulation Approaches:

    • Co-solvents: Introducing a water-miscible organic solvent to the aqueous buffer.

    • Cyclodextrins: Using cyclodextrins to form inclusion complexes.

    • Surfactants: Employing surfactants to create micelles that encapsulate the compound.

  • Chemical Modification:

    • pH Adjustment: Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility.

Q3: How much can I expect the solubility to increase with these methods?

A3: The degree of solubility enhancement is dependent on the chosen method and the specific experimental conditions. Below is a table summarizing expected solubility improvements based on data from similar coumarin derivatives.

Solubility Enhancement Strategies: A Comparative Overview

StrategyTypical AgentsExpected Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvents DMSO, Ethanol, PEG 4002 to 50-foldSimple to implement; effective for many compounds.Can affect biological assays; potential for compound precipitation upon dilution.
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrin10 to 100-foldHigh efficiency; low toxicity.Can be expensive; may alter compound activity.
pH Adjustment HCl, NaOHVariable; significant for ionizable compoundsSimple and cost-effective.Only applicable to ionizable compounds; may affect compound stability or activity.
Surfactants Tween® 80, Polysorbate 205 to 20-foldEffective at low concentrations.Can interfere with certain assays; potential for foaming.

Note: The fold increase is an estimate based on studies with structurally related coumarins and may vary for 7-(ethylamino)-4-methylcoumarin.

Troubleshooting Guide

Issue: My 7-(ethylamino)-4-methylcoumarin precipitates out of my aqueous buffer during my experiment.

This is a common problem stemming from the compound's low aqueous solubility. Here are some troubleshooting steps:

Workflow for Troubleshooting Precipitation

G start Precipitation Observed check_conc Is the concentration too high? start->check_conc try_cosolvent Try adding a co-solvent (e.g., 1-5% DMSO). check_conc->try_cosolvent Yes check_conc->try_cosolvent No, start with co-solvent try_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD). try_cosolvent->try_cyclodextrin Precipitation persists end Compound Solubilized try_cosolvent->end Resolved adjust_ph Adjust the buffer pH. try_cyclodextrin->adjust_ph Precipitation persists try_cyclodextrin->end Resolved use_surfactant Incorporate a surfactant (e.g., Tween® 80). adjust_ph->use_surfactant Precipitation persists adjust_ph->end Resolved use_surfactant->end Resolved

Caption: A stepwise guide to resolving compound precipitation in aqueous buffers.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To increase the solubility of 7-(ethylamino)-4-methylcoumarin in an aqueous buffer using a water-miscible organic co-solvent.

Materials:

  • 7-(ethylamino)-4-methylcoumarin

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Co-solvent (e.g., Dimethyl sulfoxide - DMSO, Ethanol)

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a high-concentration stock solution of 7-(ethylamino)-4-methylcoumarin in 100% co-solvent (e.g., 10 mM in DMSO).

  • Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Spike the stock solution into each of the co-solvent/buffer mixtures to achieve the desired final concentration of the compound.

  • Vortex the solutions thoroughly to ensure complete mixing.

  • Visually inspect for any precipitation.

  • Quantify the amount of dissolved compound using a spectrophotometer at the compound's λmax or by HPLC.

Workflow for Co-solvent Method

G prep_stock Prepare stock solution in 100% co-solvent. spike Spike stock into buffers. prep_stock->spike prep_buffers Prepare buffers with varying co-solvent %. prep_buffers->spike mix Vortex to mix. spike->mix observe Observe for precipitation. mix->observe quantify Quantify dissolved compound. observe->quantify

Caption: Experimental workflow for the co-solvent solubility enhancement method.

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To improve the aqueous solubility of 7-(ethylamino)-4-methylcoumarin by forming an inclusion complex with a cyclodextrin.

Materials:

  • 7-(ethylamino)-4-methylcoumarin

  • Aqueous buffer

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a series of cyclodextrin solutions in the aqueous buffer at various concentrations (e.g., 1, 5, 10, 20 mM HP-β-CD).

  • Add an excess amount of 7-(ethylamino)-4-methylcoumarin to each cyclodextrin solution.

  • Stir the mixtures vigorously at a constant temperature for 24-48 hours to reach equilibrium.

  • Filter each suspension through a 0.22 µm syringe filter to remove undissolved compound.

  • Determine the concentration of the dissolved 7-(ethylamino)-4-methylcoumarin in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Relationship of Components in Cyclodextrin Complexation

G Coumarin 7-(ethylamino)-4-methylcoumarin (Hydrophobic Guest) Complex Inclusion Complex (Water-Soluble) Coumarin->Complex Cyclodextrin Cyclodextrin (Hydrophilic Host) Cyclodextrin->Complex Buffer Aqueous Buffer Complex->Buffer dissolves in

Caption: Diagram illustrating the formation of a water-soluble inclusion complex.

Technical Support Center: Enhancing the Photostability of 7-Ethylamino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-ethylamino-4-methylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the photostability of this widely used fluorescent probe. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is photostability and why is it crucial for 7-ethylamino-4-methylcoumarin?

Photostability refers to a molecule's resistance to degradation upon exposure to light. For a fluorescent molecule like 7-ethylamino-4-methylcoumarin, high photostability is essential for applications that involve prolonged or intense illumination, such as time-lapse live-cell imaging, high-content screening, and single-molecule studies. Poor photostability, or photobleaching, leads to a loss of fluorescence signal, which can compromise the quality and reliability of experimental data.

Q2: What are the primary factors influencing the photodegradation of 7-ethylamino-4-methylcoumarin?

The photodegradation of 7-ethylamino-4-methylcoumarin is primarily influenced by:

  • Molecular Oxygen: In the presence of light, the excited coumarin molecule can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These ROS can then attack the coumarin molecule, leading to its irreversible degradation.

  • Solvent Environment: The choice of solvent can significantly impact photostability. Non-polar solvents have been shown to accelerate photodamage for some coumarin dyes. Additionally, the polarity of the solvent can influence the formation of transient charge-transfer states that may be more susceptible to degradation.[1]

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (higher energy) of excitation light can increase the rate of photodegradation.

Q3: How can chemical modifications to 7-ethylamino-4-methylcoumarin enhance its photostability?

Structural modifications to the coumarin core can significantly improve photostability. Key strategies include:

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups, such as a trifluoromethyl group at the 4-position, can enhance photostability.

  • Rigidification of the Structure: Incorporating the 7-amino group into a rigid ring system can prevent the formation of twisted intramolecular charge transfer (TICT) states, which are often implicated in non-radiative decay pathways and can lead to lower photostability.[2]

  • Substitution at the 3-Position: Introducing aryl groups at the 3-position can also influence the photophysical properties and stability of the molecule.[3]

Q4: What formulation strategies can be employed to improve the photostability of 7-ethylamino-4-methylcoumarin?

Encapsulating 7-ethylamino-4-methylcoumarin in a protective matrix can shield it from the surrounding environment and enhance its photostability. Effective formulation strategies include:

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with coumarin dyes, protecting them from interaction with ROS and other degrading species.

  • Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, encapsulating the hydrophobic coumarin dye within their core and thereby increasing its stability.

Q5: How do antioxidants contribute to the photostability of 7-ethylamino-4-methylcoumarin?

Antioxidants can protect 7-ethylamino-4-methylcoumarin from photodegradation by scavenging reactive oxygen species (ROS) that are generated during photoexcitation.[4][5][6] By neutralizing these harmful species, antioxidants prevent them from reacting with and degrading the coumarin molecule.

Troubleshooting Guides

Issue: Rapid loss of fluorescence (photobleaching) during imaging.

Potential Cause Troubleshooting Steps
High illumination intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.
Prolonged exposure time Minimize the exposure time for each image acquisition. For time-lapse experiments, increase the interval between acquisitions.
Presence of oxygen Use an antifade mounting medium that contains oxygen scavengers.
Inappropriate solvent If working with solutions, consider using a solvent in which the dye is known to be more stable (e.g., alcohol-water or alcohol-glycerol mixtures have shown to improve photostability for some coumarins).
Inherently low photostability of the dye Consider using a more photostable derivative of 7-ethylamino-4-methylcoumarin or a different class of dyes (e.g., rhodamines) if the experimental conditions cannot be altered.[7]

Issue: Inconsistent fluorescence intensity between samples.

Potential Cause Troubleshooting Steps
Sample degradation before imaging Protect samples from light during preparation and storage. Prepare fresh solutions before use.
Variations in sample preparation Ensure consistent staining and mounting procedures across all samples.
Fluctuations in light source intensity Allow the light source to stabilize before starting imaging. Monitor the lamp or laser output if possible.

Data Presentation

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb), which is the probability of a molecule undergoing photodegradation upon absorbing a photon. A lower Φb value indicates higher photostability.

Table 1: Photobleaching Quantum Yields of Selected Coumarin Derivatives and Other Common Dyes

Fluorophore Photobleaching Quantum Yield (Φb) Relative Photostability Reference
Coumarin 120 (7-Amino-4-methylcoumarin) 4.3 x 10⁻⁴Moderate
Coumarin 102 4.3 x 10⁻⁴Moderate
Coumarin 307 1.8 x 10⁻³Low
Fluorescein ~ 10⁻⁴ - 10⁻⁵Low[7]
Rhodamine B ~ 10⁻⁶ - 10⁻⁷High[7]
Rhodamine 123 ~ 12 x 10⁻⁷Very High[7]
Cy5 ~ 5 x 10⁻⁶High[7]

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents. Direct comparison of photobleaching quantum yields should be made with caution when data is sourced from different studies with varying experimental setups.

Experimental Protocols

Protocol 1: Measurement of Photostability using Fluorescence Microscopy

This protocol outlines a standard procedure for quantifying and comparing the photobleaching rates of fluorescent dyes.

  • Sample Preparation: Prepare solutions of the fluorescent dyes at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS). Mount a small volume of the solution on a microscope slide with a coverslip.

  • Microscope Setup: Use a fluorescence microscope with a suitable filter set for the dye being tested. Set the illumination intensity and detector gain to appropriate levels.

  • Image Acquisition:

    • Locate a region of interest (ROI) within the sample.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dye.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[7]

Protocol 2: Synthesis of 7-(Diethylamino)-4-(trifluoromethyl)coumarin

This protocol describes the synthesis of a more photostable derivative of 7-ethylamino-4-methylcoumarin by replacing the methyl group at the 4-position with a trifluoromethyl group.

  • Reaction Setup: In a round-bottom flask, dissolve 3-(diethylamino)phenol in a suitable solvent such as ethanol.

  • Addition of Reagents: Add ethyl 4,4,4-trifluoroacetoacetate to the solution.

  • Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product will precipitate out of the solution. Collect the solid by filtration, wash it with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis prep_solution Prepare Dye Solution (e.g., 1 µM in PBS) mount_slide Mount on Microscope Slide prep_solution->mount_slide setup_microscope Set Microscope Parameters (Intensity, Gain) mount_slide->setup_microscope acquire_timelapse Acquire Time-Lapse Image Series setup_microscope->acquire_timelapse measure_intensity Measure Mean Fluorescence Intensity acquire_timelapse->measure_intensity normalize_data Normalize to Initial Intensity measure_intensity->normalize_data plot_curve Plot Intensity vs. Time normalize_data->plot_curve calculate_halflife Calculate Photobleaching Half-Life (t₁/₂) plot_curve->calculate_halflife

Caption: Experimental workflow for determining fluorophore photostability.

encapsulation_mechanism cluster_environment External Environment cluster_protection Protective Environment ROS Reactive Oxygen Species (ROS) Coumarin 7-Ethylamino-4- methylcoumarin ROS->Coumarin Degradation Light Excitation Light Light->Coumarin Excitation Encapsulation Encapsulating Agent (e.g., Cyclodextrin) Encapsulation->ROS Blocks

Caption: Mechanism of photostabilization by encapsulation.

References

Technical Support Center: Minimizing Photobleaching of Coumarin Dyes in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the photobleaching of coumarin dyes during long-term imaging experiments.

Troubleshooting Guides

Issue 1: Rapid loss of fluorescent signal during image acquisition.

This is a common manifestation of photobleaching, the irreversible photochemical destruction of a fluorophore.[1] The primary causes are high-intensity excitation light, prolonged exposure, and the presence of molecular oxygen, which can lead to the generation of reactive oxygen species (ROS) that degrade the dye.[1][2]

Step-by-Step Troubleshooting:

  • Reduce Excitation Intensity: High-intensity light from lasers or lamps accelerates the rate at which coumarin molecules are irreversibly destroyed.[2]

    • Action: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1] Employ neutral density (ND) filters to attenuate the light source's intensity.[2]

  • Minimize Exposure Time: The longer the fluorophore is exposed to excitation light, the more photobleaching will occur.[2]

    • Action: Use the shortest possible camera exposure times. For time-lapse experiments, increase the interval between image acquisitions. Utilize a shutter to block the light path when not actively acquiring images.[2]

  • Optimize Your Imaging Buffer and Mounting Medium: The chemical environment significantly impacts the photostability of coumarin dyes.[2]

    • Action: Use an antifade mounting medium. These reagents are designed to scavenge reactive oxygen species, thereby protecting the fluorophore from photobleaching.[1] Commercial antifade reagents like VECTASHIELD® and ProLong™ Gold have been shown to be effective for coumarin dyes.[1][3] For live-cell imaging, consider specialized reagents like ProLong™ Live Antifade Reagent.[4]

    • Action: Control the pH of your mounting medium. The fluorescence of some coumarins can be pH-sensitive, with a pH around 8.5 often being optimal.[1][2]

Issue 2: Weak or fading signal despite using an antifade reagent.

If you are still experiencing signal loss after implementing basic photobleaching mitigation strategies, consider the following factors:

Troubleshooting Checklist:

  • Incorrect Filter Set: Ensure you are using a filter set that is appropriate for the specific coumarin dye you are using.[1]

  • Incompatible Antifade Reagent: Some antifade reagents may be less suitable for certain fluorophores. For example, p-phenylenediamine (PPD) can be less effective for blue-green emitting dyes.[1]

  • Suboptimal Environmental Conditions: Factors such as solvent polarity and the presence of hydrogen bonding can alter the fluorescence quantum yield and lifetime of coumarin dyes.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the photochemical destruction of a fluorophore, such as a coumarin dye.[4] When the dye molecule absorbs light, it enters an excited state. From this state, it can undergo chemical reactions, often with molecular oxygen, that permanently damage the molecule and render it non-fluorescent.[4] This results in the fading of the fluorescent signal over time during imaging.[4]

Q2: How do antifade reagents work?

A2: Antifade reagents are typically reducing agents or free radical scavengers. They function by reacting with and neutralizing the reactive oxygen species that are often the cause of photobleaching.[4] By removing these damaging molecules from the environment surrounding the coumarin probe, they help to preserve its fluorescence.[4] Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]

Q3: Can I use traditional antifade reagents for live-cell imaging?

A3: Many traditional antifade reagents are toxic to cells and therefore not suitable for live-cell imaging.[4] For these applications, it is crucial to use specialized live-cell antifade reagents, such as ProLong™ Live Antifade Reagent, which are designed to be biocompatible.[4][5]

Q4: How does the choice of coumarin dye affect photostability?

A4: The chemical structure of the coumarin dye itself can influence its photostability.[6] Newer generations of fluorescent dyes are often engineered for improved photostability.[4] For example, derivatives with fluorine substitutions have been developed to enhance photostability, quantum yield, and fluorescence intensity.[7]

Q5: Are there alternatives to coumarin dyes for long-term imaging?

A5: Yes, if photobleaching of coumarin dyes remains a significant issue despite optimization, consider alternative fluorophores known for higher photostability. Quantum dots and some cyanine dyes, for instance, offer greater resistance to photobleaching and are suitable for long-term cell imaging.[8]

Data Presentation

Table 1: Effect of Antifade Reagent on Fluorophore Half-Life

FluorophoreMounting MediumHalf-Life (seconds)
Coumarin90% glycerol in PBS (pH 8.5)25[3]
CoumarinVectashield106[3]
Fluorescein90% glycerol in PBS (pH 8.5)9[3]
FluoresceinVectashield96[3]
Tetramethylrhodamine90% glycerol in PBS (pH 8.5)7[3]
TetramethylrhodamineVectashield330[3]

Experimental Protocols

Protocol 1: General Staining Protocol for Live Cells with Coumarin Dyes

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Culture cells in an appropriate medium until they reach the desired confluency (typically 50-70%).[9]

  • Probe Preparation: Prepare a stock solution of the coumarin probe, usually in dimethyl sulfoxide (DMSO). The final working concentration typically ranges from 1-10 µM.[9]

  • Staining: Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate at 37°C for the recommended time (usually 15-60 minutes), protected from light.[9]

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, unbound probe.[9]

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. If using a live-cell antifade reagent, add it to the imaging medium according to the manufacturer's instructions. Acquire fluorescent images using a microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.[9]

Protocol 2: Sample Mounting with Antifade Medium for Fixed Cells

  • Final Wash: After the final wash of your staining protocol, remove as much of the washing buffer as possible without allowing the sample to dry out.

  • Apply Antifade Medium: Place a small drop of antifade mounting medium onto the microscope slide.

  • Mount Coverslip: Carefully invert the coverslip (cell-side down) and gently lower it onto the drop of antifade medium, avoiding the formation of air bubbles.[2]

  • Seal: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to secure the coverslip.[2]

  • Imaging: Proceed with imaging, ensuring to use the lowest possible excitation intensity and exposure time.

Visualizations

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Coumarin S1->Bleached Photochemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->Bleached Oxidative Damage troubleshooting_workflow Start Rapid Signal Fading CheckIntensity Is Excitation Intensity Minimized? Start->CheckIntensity ReduceIntensity Action: Reduce Laser/Lamp Power, Use ND Filters CheckIntensity->ReduceIntensity No CheckExposure Is Exposure Time Minimized? CheckIntensity->CheckExposure Yes ReduceIntensity->CheckExposure Improved Signal Stability Improved ReduceIntensity->Improved ReduceExposure Action: Decrease Exposure Time, Increase Time Interval CheckExposure->ReduceExposure No CheckAntifade Are You Using an Antifade Reagent? CheckExposure->CheckAntifade Yes ReduceExposure->CheckAntifade ReduceExposure->Improved AddAntifade Action: Add Antifade to Mounting Medium CheckAntifade->AddAntifade No CheckFilters Are Filter Sets Optimal? CheckAntifade->CheckFilters Yes AddAntifade->CheckFilters AddAntifade->Improved VerifyFilters Action: Verify and Match Filter Specifications CheckFilters->VerifyFilters No CheckFilters->Improved Yes Persists Problem Persists: Consider Alternative Fluorophore CheckFilters->Persists If problem continues VerifyFilters->Improved experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_params Key Imaging Parameters Start Start: Cell Culture Staining Cell Staining with Coumarin Dye Start->Staining Wash Wash to Remove Unbound Dye Staining->Wash Mount Mount with Antifade Medium Wash->Mount Seal Seal Coverslip Mount->Seal Setup Microscope Setup Seal->Setup FindROI Find Region of Interest (Low Light) Setup->FindROI Acquire Image Acquisition FindROI->Acquire Params • Minimize Excitation Intensity • Minimize Exposure Time • Use Appropriate Filters • Shutter When Not Acquiring Analysis End: Analyze Images Acquire->Analysis

References

Troubleshooting low fluorescence signal from 7-ethylamino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low fluorescence signals when using 7-ethylamino-4-methylcoumarin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for 7-ethylamino-4-methylcoumarin?

The optimal excitation and emission wavelengths for 7-ethylamino-4-methylcoumarin can vary slightly depending on the solvent environment. However, it is generally excited by UV or near-UV light and emits in the blue region of the spectrum.[1][2]

Solvent/ConditionExcitation Maxima (nm)Emission Maxima (nm)
General~375~445
Ethanol375445
Thiol-reactive form387468
Alternate reported345445
Alternate reported351430

Q2: Why is my fluorescence signal from 7-ethylamino-4-methylcoumarin weaker than expected?

A low fluorescence signal with coumarin dyes can be attributed to several factors. Coumarin dyes are known to be highly sensitive to their environment, and their fluorescence can be influenced by factors such as pH, solvent polarity, and viscosity.[3][4] Additionally, issues with the experimental setup, photobleaching, or problems with dye conjugation can also lead to a weak signal.[3] It is also worth noting that some coumarin dyes inherently have lower brightness compared to other fluorophores and are often recommended for labeling highly abundant targets.[2]

Q3: How does the solvent environment affect the fluorescence of 7-ethylamino-4-methylcoumarin?

The choice of solvent has a significant impact on the spectral properties of coumarin dyes, a phenomenon known as solvatochromism.[3] The fluorescence emission of coumarin dyes can shift, and the intensity can change with solvent polarity.[5][6] For instance, the fluorescence of 7-diethylamino-4-methylcoumarin is red-shifted as the polarity of the solvent increases.[5]

Q4: Is 7-ethylamino-4-methylcoumarin sensitive to pH?

Yes, the fluorescence of many coumarin derivatives is highly pH-sensitive.[3] For some derivatives, a change in pH from acidic to alkaline can cause a significant shift in the emission wavelength and a change in fluorescence intensity.[3] It is crucial to maintain the optimal pH for your specific experimental conditions to ensure a strong and stable signal.[3]

Q5: How should I store 7-ethylamino-4-methylcoumarin?

To prevent degradation, 7-ethylamino-4-methylcoumarin should be stored correctly, protected from light and at the appropriate temperature.[1] It is stable under recommended storage conditions.[7] For long-term storage, it is often recommended to store it at -20°C in the dark.[] Transportation at room temperature for up to 3 weeks is generally acceptable, but prolonged exposure to light should be avoided.[]

Troubleshooting Guide: Low Fluorescence Signal

This guide provides a step-by-step approach to diagnosing and resolving common causes of a weak or absent fluorescence signal.

Step 1: Verify Instrument Settings

Incorrect instrument settings are a frequent cause of low fluorescence signals.[1]

  • Excitation and Emission Wavelengths: Ensure the wavelengths on your instrument (e.g., fluorescence microscope, plate reader, flow cytometer) are correctly set for 7-ethylamino-4-methylcoumarin. Mismatched settings will lead to inefficient excitation and poor detection of the emitted fluorescence.[1]

  • Filter Sets: Confirm that the filter sets in your microscope are appropriate for the excitation and emission spectra of the dye.[1]

  • Laser Power and PMT Settings: For confocal microscopy and flow cytometry, suboptimal laser power or photomultiplier tube (PMT) settings can result in a weak signal.[1]

Step 2: Assess Probe Integrity and Handling

The quality, concentration, and handling of the fluorescent probe are critical.

  • Probe Degradation: Ensure the probe has been stored properly to prevent degradation.[1]

  • Probe Concentration: The concentration of the probe may be too low. Titrate the probe to find the optimal concentration that provides a bright signal without high background.

  • Photobleaching: Coumarin dyes can be susceptible to photobleaching. Minimize exposure to excitation light by using neutral density filters, reducing laser power, or decreasing exposure times.[9] For fixed samples, consider using an antifade mounting medium.[9]

Step 3: Evaluate Experimental Protocol and Sample Preparation

Flaws in the experimental protocol can significantly impact the fluorescence signal.[1]

  • Cell Permeability: Depending on their structure, coumarin probes can be cell-permeable or cell-impermeant.[1][2] If you are targeting an intracellular molecule, ensure you are using a cell-permeable probe or have adequately permeabilized your cells.[1]

  • Binding and Staining Efficiency: Inadequate incubation time or temperature can lead to incomplete staining. Optimize these parameters for your specific cell type and target.

  • Washing Steps: Insufficient washing can lead to high background fluorescence, which can obscure a weak signal. Ensure thorough washing to remove unbound probe.[9]

Step 4: Consider Environmental Factors

The local environment of the fluorophore can significantly influence its fluorescence.

  • Solvent Polarity: As mentioned in the FAQs, solvent polarity affects the fluorescence of coumarin dyes.[3][5] Ensure your buffer or medium is compatible with optimal fluorescence.

  • pH of the Medium: The fluorescence of many coumarin derivatives is pH-sensitive.[3] Verify that the pH of your experimental buffer is within the optimal range for 7-ethylamino-4-methylcoumarin fluorescence.

  • Quenching: The fluorescence signal can be quenched by other molecules in the sample. This can be due to collisional quenching or the formation of non-fluorescent complexes.[10]

Experimental Protocols

General Protocol for Staining Cells with a Cell-Permeable Coumarin Dye:

  • Cell Preparation: Culture cells to the desired confluency on a suitable substrate (e.g., coverslips, microplates).

  • Probe Preparation: Prepare a stock solution of 7-ethylamino-4-methylcoumarin in a suitable solvent (e.g., DMSO). From the stock solution, prepare a working solution at the desired final concentration in a serum-free medium or an appropriate buffer.

  • Staining: Remove the culture medium from the cells and wash them once with a pre-warmed buffer (e.g., PBS). Add the probe-containing solution to the cells and incubate for the desired time and temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with the pre-warmed buffer to remove any unbound probe.[9]

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for 7-ethylamino-4-methylcoumarin. Use the lowest possible excitation intensity and exposure time to minimize photobleaching.[9]

Visual Troubleshooting Workflows

LowFluorescenceTroubleshooting cluster_instrument Instrument Settings cluster_probe Probe Integrity cluster_protocol Experimental Protocol cluster_environment Environmental Factors start Low or No Fluorescence Signal check_instrument Verify Instrument Settings start->check_instrument wavelengths Correct Excitation/ Emission Wavelengths? check_instrument->wavelengths filters Appropriate Filter Sets? check_instrument->filters power Optimal Laser Power/ PMT Settings? check_instrument->power check_probe Assess Probe Integrity & Handling storage Proper Storage? check_probe->storage concentration Optimal Concentration? check_probe->concentration photobleaching Minimized Photobleaching? check_probe->photobleaching check_protocol Evaluate Experimental Protocol permeability Correct Cell Permeability? check_protocol->permeability incubation Optimal Incubation Time/Temp? check_protocol->incubation washing Sufficient Washing? check_protocol->washing check_environment Consider Environmental Factors solvent Optimal Solvent Polarity? check_environment->solvent ph Optimal pH? check_environment->ph quenching Quenching Present? check_environment->quenching solution Signal Improved wavelengths->check_probe filters->check_probe power->check_probe storage->check_protocol concentration->check_protocol photobleaching->check_protocol permeability->check_environment incubation->check_environment washing->check_environment solvent->solution ph->solution quenching->solution HighBackgroundTroubleshooting cluster_media Medium/Buffer Components cluster_probe Probe Issues cluster_washing Washing Steps cluster_autofluorescence Autofluorescence Sources start High Background Fluorescence check_media Check Imaging Medium/Buffer start->check_media phenol_red Phenol Red Present? check_media->phenol_red serum Serum Present? check_media->serum check_probe_conc Assess Probe Concentration conc_high Concentration Too High? check_probe_conc->conc_high aggregation Probe Aggregates? check_probe_conc->aggregation check_washing Evaluate Washing Procedure num_washes Sufficient Number of Washes? check_washing->num_washes wash_volume Adequate Wash Volume? check_washing->wash_volume check_autofluorescence Consider Sample Autofluorescence fixative Fixative-Induced Autofluorescence? check_autofluorescence->fixative cellular Inherent Cellular Autofluorescence? check_autofluorescence->cellular solution Background Reduced phenol_red->check_probe_conc serum->check_probe_conc conc_high->check_washing aggregation->check_washing num_washes->check_autofluorescence wash_volume->check_autofluorescence fixative->solution cellular->solution

References

Optimizing the signal-to-noise ratio of 7-(ethylamino)-4-methylcoumarin in flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio of 7-(ethylamino)-4-methylcoumarin (EAMC) in flow cytometry experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of EAMC in flow cytometry, offering potential causes and solutions in a question-and-answer format.

Low Signal Intensity

Question: Why am I observing a weak or no fluorescent signal from my EAMC-stained cells?

Possible Causes and Solutions:

CauseSolution
Suboptimal Excitation/Emission Settings Ensure the flow cytometer's lasers and filters are correctly set for EAMC. Use a UV laser for excitation (around 344 nm) and a blue emission filter (around 440 nm).[1]
Low Dye Concentration Increase the concentration of the EAMC working solution. Titrate the dye to find the optimal concentration for your specific cell type and experimental conditions.
Insufficient Incubation Time or Temperature Optimize the incubation time and temperature. Ensure cells are incubated for a sufficient duration to allow for adequate dye uptake.[2]
Low Target Expression If EAMC is used as a label for a specific target, confirm the expression of the target protein.[2][3]
Photobleaching Minimize exposure of stained cells to light before and during acquisition. Use an anti-fade mounting medium if applicable for fixed-cell imaging.
Incorrect Instrument Settings (Gain/Offset) Increase the gain on the flow cytometer to amplify the signal, but be mindful of also increasing background noise. Adjust the offset to ensure the signal is not being cut off.[2]
Cell Health Ensure cells are healthy and viable, as compromised cells may not retain the stain effectively.
Incompatible Reagents Verify that other reagents in your staining protocol (e.g., fixation or permeabilization agents) are not quenching the EAMC fluorescence.
High Background Noise

Question: My EAMC-stained samples show high background fluorescence, making it difficult to resolve the positive population. What can I do?

Possible Causes and Solutions:

CauseSolution
Excessive Dye Concentration Decrease the concentration of the EAMC working solution. High concentrations can lead to non-specific binding and increased background.
Inadequate Washing Increase the number and volume of wash steps after staining to remove unbound dye.[4]
Autofluorescence Include an unstained control to assess the level of cellular autofluorescence. If high, consider using a viability dye to exclude dead cells, which often exhibit higher autofluorescence.
Non-Specific Binding Use a protein blocking solution (e.g., BSA or serum) to block non-specific binding sites on cells.[5]
Instrument Settings (Gain) If the gain is set too high, it can amplify background noise. Use a positive control to set the optimal gain that provides a strong signal without excessive background.[2]
Contaminated Reagents Ensure all buffers and media are fresh and free of contaminants that may be fluorescent.
Cell Debris Ensure that the cell sample is free of debris, as small particles can contribute to high side scatter and background.
Photobleaching

Question: The fluorescence intensity of my EAMC-stained cells is decreasing during acquisition. How can I prevent this?

Possible Causes and Solutions:

CauseSolution
Prolonged Exposure to Excitation Light Minimize the time cells are exposed to the laser before and during data acquisition. Run samples at the lowest appropriate flow rate to reduce the time each cell spends in the laser beam.[3]
High Laser Power If possible, reduce the laser power to the minimum level required to obtain a sufficient signal.
Lack of Anti-Fade Reagents For fixed cells, use a mounting medium containing an anti-fade reagent.
Storage Conditions Store stained samples protected from light and at an appropriate temperature (e.g., 4°C) until analysis.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for 7-(ethylamino)-4-methylcoumarin (EAMC)?

Q2: What is the expected quantum yield and photostability of EAMC?

Q3: How should I prepare a stock solution of EAMC?

A stock solution of EAMC can be prepared by dissolving the powder in an organic solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of EAMC in anhydrous DMSO and vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.[4][8]

Q4: What is a typical working concentration for EAMC in a cell staining protocol?

A starting working concentration of 1-10 µM in your staining buffer or cell culture medium is recommended.[4][8] However, the optimal concentration should be determined empirically for your specific cell type and application through a titration experiment.

Q5: Can I fix and permeabilize cells after staining with EAMC?

Yes, cells can be fixed and permeabilized after staining. A common fixative is 4% paraformaldehyde (PFA) in PBS. For permeabilization, especially if targeting intracellular structures, 0.1-0.5% Triton X-100 in PBS can be used.[4][8] It is important to verify that the fixation and permeabilization procedure does not significantly affect the fluorescence of EAMC.

Experimental Protocols

General Protocol for Staining Live Cells with EAMC
  • Prepare EAMC Working Solution: Dilute the 10 mM EAMC stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Preparation: Culture cells to the desired confluency.

  • Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Staining: Add the EAMC working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.[8]

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry (e.g., Flow Cytometry Staining Buffer).

  • Analysis: Analyze the cells on a flow cytometer equipped with a UV laser and a blue emission filter.

General Protocol for Staining Fixed Cells with EAMC
  • Cell Preparation: Culture cells to the desired confluency.

  • Washing: Wash the cells once with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[4][8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[4][8]

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of EAMC in PBS at a final concentration of 1-10 µM. Incubate the fixed and permeabilized cells with the working solution for 20-30 minutes at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[8]

  • Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer.

  • Analysis: Analyze the cells on a flow cytometer.

Visualizations

Signal_to_Noise_Factors cluster_signal Signal cluster_noise Noise Signal EAMC Fluorescence Signal Concentration Dye Concentration Signal->Concentration increases with Incubation Incubation Time/Temp Signal->Incubation increases with QuantumYield Quantum Yield Signal->QuantumYield dependent on Excitation Excitation Efficiency Signal->Excitation dependent on Noise Background Noise Autofluorescence Autofluorescence Noise->Autofluorescence contributed by NonspecificBinding Non-specific Binding Noise->NonspecificBinding contributed by InstrumentNoise Instrument Noise Noise->InstrumentNoise contributed by Photobleaching Photobleaching Noise->Photobleaching contributes to loss of signal

Caption: Factors influencing the signal-to-noise ratio of EAMC fluorescence.

EAMC_Staining_Workflow start Start cell_prep Cell Preparation start->cell_prep staining EAMC Staining cell_prep->staining wash Washing staining->wash acquisition Flow Cytometry Acquisition wash->acquisition analysis Data Analysis acquisition->analysis end End analysis->end

Caption: A generalized experimental workflow for EAMC staining in flow cytometry.

Troubleshooting_Logic problem Poor Signal-to-Noise Ratio low_signal Low Signal problem->low_signal Is signal weak? high_background High Background problem->high_background Is background high? check_settings Check Instrument Settings (Laser, Filters, Gain) low_signal->check_settings optimize_staining Optimize Staining Protocol (Concentration, Incubation) low_signal->optimize_staining check_controls Review Controls (Unstained, Viability) low_signal->check_controls high_background->check_controls reduce_concentration Reduce Dye Concentration high_background->reduce_concentration increase_washes Increase Washing Steps high_background->increase_washes

Caption: A troubleshooting decision tree for common EAMC flow cytometry issues.

References

Technical Support Center: Quenching of 7-Ethylamino-4-methylcoumarin Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-ethylamino-4-methylcoumarin (EAMC) and investigating the quenching of its fluorescence by cellular components.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as EAMC. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). In a cellular environment, endogenous molecules can act as quenchers, impacting experimental results.

Q2: Which cellular components can quench the fluorescence of 7-ethylamino-4-methylcoumarin?

A2: Several endogenous molecules can potentially quench the fluorescence of EAMC. These include, but are not limited to:

  • Amino Acids: Tryptophan and tyrosine are known to quench the fluorescence of some fluorophores due to their aromatic nature.

  • Nucleotides: Purine bases, such as guanine, can act as quenchers.

  • Reactive Oxygen Species (ROS): Hypochlorite and other ROS can lead to a decrease in EAMC fluorescence.[1]

  • Glutathione (GSH): The fluorescence of coumarin derivatives can be quenched by nitroxyl radicals, and this quenching can be reversed by glutathione, indicating an interaction.[2][3]

Q3: How can I determine the mechanism of quenching (static vs. dynamic)?

A3: The mechanism of quenching can be elucidated by analyzing the fluorescence lifetime of EAMC in the presence and absence of the quencher.

  • In dynamic (collisional) quenching , the quencher interacts with the fluorophore in its excited state. This process is dependent on diffusion and temperature. An increase in temperature will typically increase the quenching efficiency. Both fluorescence intensity and lifetime decrease.[4][5]

  • In static quenching , a non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This process is typically less dependent on temperature. The fluorescence intensity decreases, but the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[5]

A common method to distinguish between the two is to perform Stern-Volmer analysis at different temperatures. For dynamic quenching, the Stern-Volmer constant (Ksv) is expected to increase with temperature, whereas for static quenching, Ksv will likely decrease with increasing temperature.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly low EAMC fluorescence intensity in my cellular experiment. A high concentration of endogenous quenchers (e.g., tryptophan-rich proteins, glutathione).1. Perform a control experiment with a cell-free buffer containing known concentrations of potential quenchers to assess their individual and combined effects. 2. Lyse the cells and measure the quenching effect of the cell lysate on EAMC fluorescence. 3. If possible, use a different fluorescent probe that is less sensitive to the specific quenchers in your system.
Non-linear Stern-Volmer plot. A combination of static and dynamic quenching is occurring.1. Analyze the data using a modified Stern-Volmer equation that accounts for both quenching mechanisms. 2. Perform fluorescence lifetime measurements to isolate the dynamic quenching component. A plot of τ₀/τ versus quencher concentration should be linear if dynamic quenching is present.
High background fluorescence. Autofluorescence from cellular components (e.g., NADH, flavins) or media components.1. Measure the fluorescence of unstained cells (autofluorescence control) and subtract this from your experimental measurements. 2. Use a buffer or media with low intrinsic fluorescence. 3. Optimize filter sets to maximize the signal from EAMC while minimizing the collection of autofluorescence.
Difficulty in determining the concentration of intracellular quenchers. The intracellular environment is complex and the concentration of specific molecules is often difficult to measure accurately.1. Create a calibration curve in a simplified model system (e.g., buffer) with known concentrations of the suspected primary quencher. 2. Use literature values for the typical intracellular concentrations of common quenchers as a starting point for your analysis. 3. Consider using fluorescence lifetime imaging microscopy (FLIM) to map the spatial distribution of quenching within the cell, which is less dependent on local probe concentration.

Quantitative Data: Quenching of Coumarin Derivatives

Table 1: Quenching of 7-Amino-4-methylcoumarin (AMC) by TEMPO Derivatives

QuencherStern-Volmer Constant (Ksv) (M⁻¹)Bimolecular Quenching Constant (kq) (x 10¹⁰ M⁻¹s⁻¹)Quenching Mechanism
TEMPO1360.53Collisional (Dynamic)
4-Hydroxy-TEMPO1520.59Collisional (Dynamic)
TEMPO-4-amino-4-carboxylic acid (TOAC)2150.84Collisional (Dynamic)

Data adapted from studies on 7-amino-4-methylcoumarin, a structurally similar compound to EAMC.[6]

Table 2: Quenching of Coumarin Derivatives by Halide Ions

FluorophoreQuencherStern-Volmer Constant (Ksv) (M⁻¹)Quenching Mechanism
4-Methyl-7-methoxy coumarinI⁻HighStatic and Dynamic
4-Methyl-7-methoxy coumarinBr⁻ModerateStatic and Dynamic
4-Methyl-7-methoxy coumarinCl⁻Negligible-

Qualitative data indicating the relative quenching efficiency of halide ions on a coumarin derivative.

Experimental Protocols

Protocol 1: Determination of Stern-Volmer Quenching Constant (Ksv)

This protocol outlines the steps to determine the Stern-Volmer quenching constant for the quenching of EAMC fluorescence by a specific cellular component in a buffered solution.

Materials:

  • 7-ethylamino-4-methylcoumarin (EAMC) stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Quencher stock solution (e.g., 100 mM Tryptophan in buffer)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of EAMC: Dilute the EAMC stock solution in the buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM).

  • Measure the initial fluorescence (F₀): Transfer the EAMC working solution to a quartz cuvette and measure its fluorescence intensity at the optimal excitation and emission wavelengths for EAMC. This value represents F₀.

  • Titrate with the quencher: Add small aliquots of the concentrated quencher stock solution to the EAMC solution in the cuvette. After each addition, mix gently and record the new fluorescence intensity (F).

  • Correct for dilution: The addition of the quencher will slightly dilute the EAMC solution. Correct the measured fluorescence intensity at each step for this dilution using the formula: F_corrected = F_measured * ((V₀ + V_q) / V₀), where V₀ is the initial volume of the EAMC solution and V_q is the total volume of quencher added.

  • Construct the Stern-Volmer plot: Plot F₀/F_corrected on the y-axis against the concentration of the quencher [Q] on the x-axis.

  • Determine Ksv: The data should yield a linear plot. The slope of this line is the Stern-Volmer quenching constant (Ksv).

Protocol 2: Intracellular Fluorescence Quenching Measurement

This protocol provides a general workflow for observing the quenching of EAMC fluorescence within living cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • 7-ethylamino-4-methylcoumarin (EAMC)

  • Fluorescence microscope or plate reader capable of live-cell imaging

  • Quencher of interest (if adding exogenously)

Procedure:

  • Cell Culture and Staining:

    • Plate cells at an appropriate density in a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate).

    • Incubate the cells with a working concentration of EAMC in cell culture medium for a sufficient time to allow for cellular uptake.

  • Image Acquisition (Baseline):

    • Wash the cells with fresh, pre-warmed medium or buffer to remove excess EAMC.

    • Acquire baseline fluorescence images or readings using the appropriate filter set for EAMC.

  • Introduce Quencher (Optional):

    • If investigating an exogenous quencher, add it to the cells at the desired concentration.

    • If investigating endogenous quenchers, proceed to the next step.

  • Image Acquisition (Post-Quenching):

    • Acquire fluorescence images or readings at various time points after the addition of the exogenous quencher or under conditions expected to modulate endogenous quencher concentrations.

  • Data Analysis:

    • Quantify the average fluorescence intensity per cell or in a region of interest.

    • Compare the fluorescence intensity before and after the introduction of the quencher or under different cellular conditions to determine the extent of quenching.

Visualizations

Experimental_Workflow_for_Ksv_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_eamc Prepare EAMC Working Solution measure_f0 Measure Initial Fluorescence (F₀) prep_eamc->measure_f0 prep_quencher Prepare Quencher Stock Solution titrate Titrate with Quencher prep_quencher->titrate measure_f0->titrate measure_f Measure Fluorescence (F) after each addition titrate->measure_f correct Correct for Dilution measure_f->correct plot Construct Stern-Volmer Plot correct->plot calculate Calculate Ksv (Slope of the plot) plot->calculate

Caption: Workflow for determining the Stern-Volmer quenching constant (Ksv).

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_excited EAMC* F_ground EAMC F_excited->F_ground Fluorescence (k_f) Collision Collision F_excited->Collision kq[Q] Q Quencher Q->Collision Collision->F_ground Non-radiative decay F_ground_s EAMC Complex EAMC-Q Complex (Non-fluorescent) F_ground_s->Complex K_s Q_s Quencher Q_s->Complex

Caption: Comparison of dynamic and static fluorescence quenching mechanisms.

References

pH-dependent fluorescence issues with 7-aminocoumarin probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding pH-dependent fluorescence issues encountered with 7-aminocoumarin probes.

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments, offering step-by-step guidance for resolution.

Issue 1: Low or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Suboptimal pH The fluorescence of many 7-aminocoumarin derivatives is highly pH-sensitive. The protonation state of the 7-amino group directly impacts the probe's electronic properties and fluorescence.[1] For many common derivatives, fluorescence is optimal in a slightly basic environment. Action: Prepare your sample in a buffer with a pH between 8.0 and 8.5 for optimal brightness.[2] If the experimental conditions require a different pH, consider performing a pH titration to determine the optimal pH for your specific probe.[1]
Probe Degradation 7-aminocoumarin probes can degrade if not stored properly, leading to a loss of fluorescence. Action: Ensure the probe has been stored correctly, protected from light and moisture.[1][3] It is recommended to prepare fresh solutions from powder in an anhydrous solvent like DMSO or DMF immediately before use.[3]
Concentration Effects (Self-Quenching) At high concentrations, 7-aminocoumarin molecules can interact with each other, leading to self-quenching and a decrease in fluorescence intensity.[1] Action: Measure the fluorescence intensity at various probe concentrations to identify and avoid the concentration range where self-quenching occurs.[1]
Incorrect Filter Sets Using microscope filter sets that do not match the excitation and emission spectra of your specific 7-aminocoumarin derivative will result in a weak or absent signal. Action: Verify that you are using a filter set appropriate for the excitation and emission wavelengths of your probe (typically UV/violet excitation and blue/cyan emission).[2]

Issue 2: Inconsistent Fluorescence Intensity Between Samples

Possible Cause Troubleshooting Steps
pH Variations Minor variations in buffer preparation or sample handling can lead to pH differences between samples, causing inconsistent fluorescence. Action: Ensure all buffers are prepared consistently and that the final pH of each sample is verified. Use a standardized staining protocol with consistent incubation times and temperatures.[2]
Differential Photobleaching Exposing samples to the excitation light for varying amounts of time will lead to different levels of photobleaching and inconsistent intensity. Action: Image all samples as quickly as possible after preparation. Use consistent and minimal exposure times and laser power for all samples in a comparative experiment.[2]
Inconsistent Imaging Settings Differences in microscope settings between image acquisitions will result in varied fluorescence intensity measurements. Action: Use the exact same microscope settings (e.g., laser power, exposure time, gain) for all samples being compared.[2]

Issue 3: Unexpected Shifts in Emission Wavelength

Possible Cause Troubleshooting Steps
Protonation of the Amino Group Changes in the local pH can alter the protonation state of the 7-amino group, which can cause a shift in the emission spectrum. This is the principle behind ratiometric pH sensing with some coumarin derivatives.[4] Action: Carefully control and monitor the pH of your experimental medium. If you observe a consistent shift, it may be indicative of the local pH environment.
Intramolecular Charge Transfer (ICT) The fluorescence of some 7-aminocoumarin derivatives is based on an intramolecular charge transfer (ICT) mechanism, which can be influenced by the polarity of the local environment and pH.[4][5] Protonation of a receptor group can enhance the ICT process, leading to a red-shift in the emission spectrum.[4] Action: Be aware that changes in the solvent or binding to a biological target can alter the local polarity and thus the emission wavelength.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my 7-aminocoumarin probe pH-dependent?

The pH sensitivity of 7-aminocoumarin probes is primarily due to the protonation state of the amino group at the 7-position. In acidic conditions, this amino group can become protonated. This protonation alters the electronic structure of the fluorophore, often leading to a decrease in fluorescence quantum yield or a shift in the emission spectrum.[5] For some specially designed probes, this pH-dependent change is harnessed for ratiometric pH sensing.[4]

Q2: What is the optimal pH range for using 7-aminocoumarin probes?

For general applications where stable and bright fluorescence is desired, a slightly basic pH range of 8.0-8.5 is often recommended for many common 7-aminocoumarin derivatives.[2] However, the optimal pH can vary depending on the specific chemical structure of the coumarin derivative. Some derivatives are specifically designed to be fluorescent in acidic environments, such as lysosomes.[6]

Q3: Can I use 7-aminocoumarin probes for experiments in acidic organelles like lysosomes?

Yes, specific 7-aminocoumarin derivatives have been developed as "turn-on" fluorescent probes that are activated in acidic environments.[6] These probes often work by a mechanism where protonation in the acidic environment disables a photoinduced electron transfer (PET) process, leading to a significant increase in fluorescence.[6] It is crucial to select a probe that is specifically designed and validated for the acidic pH range of your target organelle.

Q4: How does solvent polarity affect the fluorescence of 7-aminocoumarin probes?

The fluorescence of many coumarin dyes is sensitive to the local environment, including solvent polarity.[3] This is often due to the formation of a twisted intramolecular charge transfer (TICT) state, which can be influenced by the polarity of the solvent.[1] Changes in solvent can affect both the quantum yield and the emission wavelength.

Q5: What is photobleaching and how can I minimize it for 7-aminocoumarin probes?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[2] To minimize photobleaching:

  • Reduce the intensity of the excitation light (laser power or lamp intensity).

  • Decrease the camera exposure time.

  • Use a fresh, high-quality antifade reagent in your mounting medium.[2]

Quantitative Data Summary

The following table summarizes the photophysical properties of a ratiometric 7-aminocoumarin-based pH sensor, demonstrating the effect of pH on its emission spectrum.

PropertyValueReference
Sensor Sensor 1a (7-diethylamino-coumarin with pyridine receptor)[4]
pH Range for Ratiometric Response 2.36 to 8.35[4]
Emission Maximum at pH 8.35 529 nm[4]
Emission Maximum at pH 2.36 616 nm[4]
Emission Ratio Change (I529 / I616) From 8.58 to 0.09[4]
pKa 5.36[4]

Experimental Protocols

Protocol 1: General Procedure for pH Titration of a 7-Aminocoumarin Probe

This protocol describes a general method to determine the pH-dependent fluorescence profile of a 7-aminocoumarin derivative.

  • Preparation of Buffer Solutions: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10). A universal buffer system or a series of phosphate and borate buffers can be used.

  • Preparation of Probe Stock Solution: Prepare a concentrated stock solution of the 7-aminocoumarin probe in an appropriate organic solvent (e.g., DMSO or ethanol).

  • Sample Preparation: For each pH value, add a small aliquot of the probe stock solution to the corresponding buffer solution in a cuvette to reach the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and fluorescence.

  • Spectroscopic Measurements:

    • Record the fluorescence emission spectrum for each sample using a spectrofluorometer. Use a fixed excitation wavelength appropriate for the probe.

    • Measure the fluorescence intensity at the emission maximum for each pH value.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting titration curve can be used to determine the pKa of the probe.

Visualizations

pH_Dependent_Fluorescence cluster_neutral Neutral/Basic pH (e.g., pH > 8) cluster_acidic Acidic pH (e.g., pH < 6) Neutral 7-Aminocoumarin (Deprotonated Amino Group) Fluorescence Strong Fluorescence Neutral->Fluorescence High Quantum Yield Acidic 7-Aminocoumarin (Protonated Amino Group) Neutral->Acidic Addition of Acid (H+) Excitation1 Excitation Light Excitation1->Neutral Quenching Weak or No Fluorescence Acidic->Quenching Low Quantum Yield Excitation2 Excitation Light Excitation2->Acidic

Caption: General mechanism of pH-dependent fluorescence quenching in 7-aminocoumarins.

PET_Mechanism cluster_off Fluorescence OFF State (Neutral pH) cluster_on Fluorescence ON State (Acidic pH) Probe_Off Probe with Electron Donor Group PET Photoinduced Electron Transfer (PET) Probe_Off->PET e- transfer Probe_On Protonated Probe Probe_Off->Probe_On Protonation (H+) Excitation_Off Excitation Excitation_Off->Probe_Off No_Fluorescence Fluorescence Quenched PET->No_Fluorescence No_PET PET Blocked Probe_On->No_PET Excitation_On Excitation Excitation_On->Probe_On Fluorescence_On Strong Fluorescence No_PET->Fluorescence_On

Caption: "Turn-on" fluorescence mechanism via inhibition of PET in acidic conditions.

Caption: Troubleshooting workflow for low fluorescence signal from 7-aminocoumarin probes.

References

Technical Support Center: Aggregation of Coumarin Dyes in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and resolve common issues related to the aggregation of coumarin dyes in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of coumarin dye aggregation in my experiments?

Classic signs of coumarin dye aggregation include a cloudy or precipitated appearance in your solution, a weakened fluorescent signal, and shifts in the absorption and emission spectra.[1] Aggregation can quench fluorescence and lower the effective concentration of the active dye.[1] Specifically, the formation of H-aggregates, a common type of aggregation for coumarin dyes, often leads to a blue shift in the absorption and photoluminescence bands.[2][3]

Q2: What are the primary causes of coumarin dye aggregation?

Coumarin dyes, particularly those with hydrophobic structures, tend to aggregate in aqueous solutions.[1] Several factors can promote this aggregation:

  • High Concentrations: Exceeding the critical aggregation concentration is a primary driver.[1]

  • Solvent Polarity: The choice of solvent significantly impacts dye solubility and aggregation.[4][5] Many coumarin dyes are more prone to aggregation in polar solvents like water.[6][7]

  • Ionic Strength: Increasing the ionic strength of the solution by adding salts can accelerate the aggregation process.[8][9]

  • pH: The pH of the solution can influence the charge state of the coumarin dye, affecting its solubility and tendency to aggregate.[1]

  • Temperature: Temperature can also play a role in the aggregation behavior of some coumarin dyes.[6]

Q3: How does aggregation affect the spectroscopic properties of coumarin dyes?

Aggregation leads to distinct changes in the spectroscopic properties of coumarin dyes:

  • Absorption and Emission Shifts: H-aggregation typically results in a hypsochromic (blue) shift in the absorption spectrum.[2][3][10] The emission spectrum may also be blue-shifted.[6]

  • Fluorescence Quenching: Aggregation often leads to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[1]

  • Changes in Fluorescence Lifetime: The fluorescence lifetime of the dye can either increase or decrease upon aggregation, depending on the specific type of aggregate formed. For instance, for Coumarin 481, the monomer has a very short lifetime (~0.2 ns), while its dimers and higher aggregates exhibit longer lifetimes (~4.1 ns and ~1.4 ns, respectively).[6][7]

Q4: Can I use additives to prevent or reverse coumarin dye aggregation?

Yes, several types of additives can be effective:

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 (typically at 0.01% - 0.05%) can help maintain the solubility of the probe.[1]

  • Co-solvents: Small percentages (e.g., 0.1% - 1%) of organic co-solvents like DMSO or ethanol can improve the solubility of hydrophobic coumarin dyes in aqueous buffers.[1]

  • Cyclodextrins: Cyclodextrins, such as γ-cyclodextrin, can encapsulate coumarin dye molecules, preventing aggregation.[2][3]

  • Co-adsorbents: In applications like dye-sensitized solar cells, co-adsorbents such as deoxycholic acid (DCA) or chenodeoxycholic acid (CDCA) can be used to suppress dye aggregation on surfaces.[11][12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems associated with coumarin dye aggregation.

Problem 1: My coumarin dye solution is cloudy and the fluorescence signal is weak.

This is a strong indication of dye aggregation and precipitation.[1]

start Start: Cloudy Solution & Weak Fluorescence check_stock Inspect Stock Solution (in DMSO/DMF) start->check_stock is_stock_clear Is Stock Clear? check_stock->is_stock_clear re_dissolve Attempt to Re-dissolve (Vortex/Sonicate) is_stock_clear->re_dissolve No eval_working Evaluate Working Solution (Aqueous Buffer) is_stock_clear->eval_working Yes re_dissolve->is_stock_clear fresh_stock Prepare Fresh Stock Solution re_dissolve->fresh_stock lower_conc Lower Dye Concentration eval_working->lower_conc optimize_buffer Optimize Buffer Conditions (pH, Co-solvents) lower_conc->optimize_buffer add_surfactant Add Anti-Aggregation Agent (e.g., 0.02% Tween® 20) optimize_buffer->add_surfactant end End: Clear Solution & Improved Signal add_surfactant->end start Start: Spectral Blue-Shift Observed confirm_aggregation Confirm Aggregation (Concentration-dependent studies) start->confirm_aggregation is_aggregation Is Aggregation Confirmed? confirm_aggregation->is_aggregation investigate_other Investigate Other Causes (e.g., Solvent Effects) is_aggregation->investigate_other No disrupt_aggregates Disrupt Aggregates is_aggregation->disrupt_aggregates Yes add_cyclodextrin Add Cyclodextrin (e.g., γ-CD) disrupt_aggregates->add_cyclodextrin modify_solvent Modify Solvent System (e.g., add acetonitrile) disrupt_aggregates->modify_solvent end End: Monomeric Spectrum Restored add_cyclodextrin->end modify_solvent->end start Start: Prepare Dye in Standard Buffer baseline Establish Baseline (Visual & Fluorescence) start->baseline test_cosolvent Test Co-Solvents (0.1-1% DMSO/Ethanol) baseline->test_cosolvent adjust_ph Adjust pH (e.g., 6.5-8.0) test_cosolvent->adjust_ph add_surfactant Add Surfactant (e.g., 0.02% Tween® 20) adjust_ph->add_surfactant end End: Optimized Buffer with Soluble Dye add_surfactant->end conc Increasing Dye Concentration aggregation Increased Likelihood of Aggregation conc->aggregation spectral_changes Spectral Changes (e.g., Blue-Shift) aggregation->spectral_changes beer_lambert_deviation Deviation from Beer-Lambert Law aggregation->beer_lambert_deviation

References

Technical Support Center: Purification of 7-(ethylamino)-4-methylcoumarin (EAMC) Labeled Proteins by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-(ethylamino)-4-methylcoumarin (EAMC) labeled proteins using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is 7-(ethylamino)-4-methylcoumarin (EAMC) and why is it used for protein labeling?

A1: 7-(ethylamino)-4-methylcoumarin (EAMC) is a fluorescent dye belonging to the coumarin family. It is characterized by its bright blue fluorescence upon excitation with ultraviolet (UV) light. In its amine-reactive form, typically as an N-hydroxysuccinimide (NHS) ester, it covalently attaches to primary amines (the N-terminus and lysine side chains) on proteins. This labeling allows for sensitive detection of the protein in various applications, including HPLC, fluorescence microscopy, and plate-based assays.

Q2: What are the typical excitation and emission wavelengths for EAMC?

A2: 7-amino-4-methylcoumarin (a closely related compound) has an excitation maximum at approximately 344 nm and an emission maximum at around 440 nm.[1] For 7-(diethylamino)-4-methylcoumarin, the fluorescence is described as bright blue-white.[2] It is recommended to determine the optimal excitation and emission wavelengths for your specific EAMC-protein conjugate and instrument setup.

Q3: Which type of HPLC is most suitable for purifying EAMC-labeled proteins?

A3: Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying EAMC-labeled proteins.[3][4] This technique separates molecules based on their hydrophobicity. The addition of the hydrophobic EAMC label increases the protein's hydrophobicity, allowing for its separation from the unlabeled protein and the free, unreacted dye. For larger proteins, wide-pore stationary phases (e.g., C4, C8, or C18 with 300 Å or larger pores) are recommended to ensure the protein can interact with the stationary phase effectively.[5]

Q4: How do I remove unreacted EAMC dye after the labeling reaction?

A4: Unreacted dye can be removed by size-exclusion chromatography (e.g., a spin desalting column) or by the HPLC purification step itself.[6] During RP-HPLC, the small, hydrophobic free dye will have a different retention time than the much larger, labeled protein, allowing for their separation.

Q5: How can I determine the degree of labeling (DOL) of my EAMC-protein conjugate?

A5: The degree of labeling, or the molar ratio of dye to protein, can be calculated using absorbance measurements. You will need to measure the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (around 350 nm for 7-amino-4-methylcoumarin-3-acetic acid).[7][8] A correction factor is needed to account for the dye's absorbance at 280 nm.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC purification of EAMC-labeled proteins.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible CauseRecommended Solution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column. Using a guard column can help protect the analytical column.
Secondary Interactions with the Stationary Phase For proteins, interactions with residual silanols on the silica-based stationary phase can cause peak tailing. Ensure a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) is present in the mobile phase to minimize these interactions.
Protein Aggregation Filter the sample through a 0.22 µm filter before injection. Optimize buffer conditions (pH, ionic strength) to maintain protein stability.[9]
Issue 2: Low or No Recovery of Labeled Protein
Possible CauseRecommended Solution
Protein Precipitation on the Column The increased hydrophobicity from the EAMC label can sometimes lead to precipitation in the organic mobile phase. Try using a shallower gradient or a different organic solvent (e.g., isopropanol in addition to acetonitrile).[10]
Irreversible Adsorption to the Column This can occur if the protein is very hydrophobic. Try a column with a less hydrophobic stationary phase (e.g., C4 instead of C18). Ensure the mobile phase contains an appropriate concentration of organic solvent and ion-pairing agent to facilitate elution.
Incorrect Elution Conditions The gradient may not be reaching a high enough organic solvent concentration to elute the labeled protein. Extend the gradient to a higher percentage of the strong solvent (e.g., 95% acetonitrile).
Protein Degradation Ensure the mobile phase pH is within the stability range of your protein. Work at a lower temperature if the protein is thermally sensitive.
Issue 3: Inadequate Separation of Labeled Protein, Unlabeled Protein, and Free Dye
Possible CauseRecommended Solution
Suboptimal Gradient Adjust the gradient slope. A shallower gradient will increase the separation between peaks.
Incorrect Mobile Phase Composition Change the organic solvent (e.g., from acetonitrile to methanol or a mixture) to alter the selectivity of the separation. Adjust the concentration of the ion-pairing agent (e.g., TFA).
Low Labeling Efficiency If the unlabeled and labeled protein peaks are not well-resolved, it may be due to a low degree of labeling. Optimize the labeling reaction to increase the dye-to-protein ratio. This will increase the hydrophobicity difference between the labeled and unlabeled protein.
Inappropriate Column Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to change the selectivity. A longer column or one with smaller particles can increase efficiency and resolution, but will also increase backpressure.
Issue 4: High System Backpressure
Possible CauseRecommended Solution
Clogged Column Frit Filter all samples and mobile phases before use. If a clog is suspected, try back-flushing the column (if the manufacturer's instructions permit). If this fails, the frit may need to be replaced.
Precipitated Protein in the System If protein has precipitated in the tubing or injector, flush the system with a strong, protein-solubilizing solution.
High Mobile Phase Viscosity High concentrations of organic solvents at low temperatures can increase viscosity. Consider operating at a slightly higher temperature (e.g., 30-40°C) to reduce backpressure.
Blockage in Tubing or Fittings Systematically check for blockages by loosening fittings, starting from the detector and working backward towards the pump.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins with EAMC-NHS Ester

This protocol is a general guideline for labeling proteins with an amine-reactive EAMC N-hydroxysuccinimide (NHS) ester. Optimization may be required for your specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS or bicarbonate buffer) at a concentration of 2-10 mg/mL.

  • EAMC-NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • 1 M Sodium Bicarbonate, pH 8.3-8.5.

  • Size-exclusion spin desalting column.

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine will compete with the protein for the reactive dye. The protein concentration should be between 2-10 mg/mL for efficient labeling.[11]

  • Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to 8.3-8.5.[6] Primary amines are more reactive at a slightly alkaline pH.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the EAMC-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[6]

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved dye.[6] The optimal dye-to-protein molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[6]

  • Purification: Remove the unreacted dye by passing the reaction mixture through a spin desalting column equilibrated with the desired buffer for HPLC analysis (e.g., 0.1% TFA in water).[6]

Protocol 2: RP-HPLC Purification of EAMC-Labeled Protein

This protocol provides a starting point for the purification of EAMC-labeled proteins using reversed-phase HPLC.

HPLC System and Column:

  • A standard HPLC system with a binary pump, autosampler, column oven, and a fluorescence detector.

  • Reversed-phase column suitable for proteins (e.g., C4 or C18 wide-pore, 300 Å, 4.6 x 150 mm).

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

HPLC Conditions:

ParameterRecommended Value
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 10 - 100 µL
Fluorescence Detector Excitation: ~344 nm, Emission: ~440 nm[1]
Gradient Start with a shallow gradient to resolve the labeled and unlabeled protein. An example gradient is: 0-5 min, 20% B; 5-35 min, 20-80% B; 35-40 min, 80-95% B; 40-45 min, 95% B; 45-50 min, 95-20% B; 50-60 min, 20% B. This will need to be optimized for your specific protein.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 20% B) until a stable baseline is achieved.

  • Sample Injection: Inject the desalted EAMC-labeled protein sample.

  • Chromatographic Separation: Run the gradient elution as optimized. The free EAMC dye will typically elute early in the gradient, followed by the unlabeled protein, and then the more hydrophobic EAMC-labeled protein will elute at a higher concentration of acetonitrile.

  • Fraction Collection: Collect fractions corresponding to the peak of the labeled protein.

  • Analysis: Analyze the collected fractions for purity and concentration.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification HPLC Purification prep_protein Prepare Protein (Amine-free buffer, pH 8.3-8.5) reaction Labeling Reaction (Mix protein and dye, incubate 1-4h at RT) prep_protein->reaction prep_dye Prepare EAMC-NHS (Dissolve in DMSO/DMF) prep_dye->reaction desalt Remove Free Dye (Spin Desalting Column) reaction->desalt hplc RP-HPLC (Gradient Elution) desalt->hplc collect Collect Labeled Protein Fraction hplc->collect analysis Analysis (Purity, Concentration, Degree of Labeling) collect->analysis

Caption: Experimental workflow for labeling a protein with EAMC and subsequent purification by HPLC.

troubleshooting_tree cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_separation Poor Separation start HPLC Problem Observed peak_shape Tailing, Fronting, or Split Peaks? start->peak_shape recovery Low Protein Recovery? start->recovery separation Poor Resolution? start->separation overload Reduce Sample Load peak_shape->overload Yes peak_shape->recovery No solvent Change Sample Solvent overload->solvent column_issue Clean/Replace Column solvent->column_issue precipitation Use Shallower Gradient recovery->precipitation Yes recovery->separation No elution Increase % Organic Solvent precipitation->elution gradient Optimize Gradient separation->gradient Yes mobile_phase Change Mobile Phase gradient->mobile_phase labeling Optimize Labeling mobile_phase->labeling

References

Validation & Comparative

A Head-to-Head Comparison: 7-(Ethylamino)-4-methylcoumarin versus DAPI for Nuclear Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of the cell nucleus is a cornerstone of many experimental workflows. For decades, 4′,6-diamidino-2-phenylindole (DAPI) has been the go-to fluorescent stain for identifying and imaging cell nuclei. However, the continuous search for novel imaging reagents with improved performance characteristics has led to the exploration of alternative fluorophores. This guide provides an in-depth, objective comparison of the well-established nuclear stain, DAPI, with the fluorescent compound 7-(ethylamino)-4-methylcoumarin.

This comparison guide delves into the spectral properties, performance characteristics, and experimental protocols for both compounds, supported by available data to assist researchers in selecting the optimal nuclear stain for their specific needs.

At a Glance: Key Performance Indicators

To facilitate a clear comparison, the following table summarizes the key quantitative data for 7-(ethylamino)-4-methylcoumarin and DAPI. It is important to note that while extensive data is available for DAPI, some of the data for 7-(ethylamino)-4-methylcoumarin is based on the properties of structurally similar aminocoumarin derivatives due to limited direct experimental data for its specific application as a nuclear stain.

Property7-(Ethylamino)-4-methylcoumarin (Estimated)DAPI
Excitation Maximum (nm) ~350 - 380~358
Emission Maximum (nm) ~440 - 460~461
Binding Specificity Likely intercalates or binds to DNAA-T rich regions of the minor groove of dsDNA[1]
Fluorescence Enhancement Expected to increase upon DNA binding~20-fold increase upon binding to dsDNA[1]
Photostability Generally goodModerate, but can be enhanced with antifade reagents[2]
Cell Permeability Potentially cell-permeant (live or fixed cells)Primarily used on fixed and permeabilized cells[3]
Cytotoxicity Generally low for coumarin derivativesLow at typical working concentrations[3]

In-Depth Analysis

Spectral Properties
Mechanism of Nuclear Staining

DAPI is a well-characterized DNA intercalator that specifically binds to the adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA. This binding event leads to a significant, approximately 20-fold, enhancement of its fluorescence. The mechanism of action for 7-(ethylamino)-4-methylcoumarin as a nuclear stain is not as well-defined but is presumed to involve intercalation or groove binding to DNA, a common characteristic of many planar aromatic dyes that localize to the nucleus. This interaction is expected to result in an increase in its fluorescence quantum yield.

Chemical Structures

cluster_0 7-(ethylamino)-4-methylcoumarin cluster_1 DAPI 7E4MC 7E4MC DAPI DAPI

Caption: Chemical structures of 7-(ethylamino)-4-methylcoumarin and DAPI.

Performance Characteristics

Photostability: Coumarin derivatives are generally recognized for their good photostability, which is a desirable feature for imaging applications that require prolonged or repeated exposure to excitation light. DAPI, while widely used, exhibits moderate photostability and can be susceptible to photobleaching, although the use of antifade mounting media can significantly mitigate this issue[2].

Cell Permeability and Cytotoxicity: A key potential advantage of some coumarin derivatives is their ability to permeate the membranes of live cells, allowing for real-time imaging of nuclear dynamics in living systems. While the specific permeability of 7-(ethylamino)-4-methylcoumarin requires empirical validation, many small, uncharged coumarins can cross cell membranes. DAPI is generally considered cell-impermeant and is therefore primarily used for staining fixed and permeabilized cells[3]. At the low concentrations typically used for nuclear staining, both DAPI and coumarin derivatives generally exhibit low cytotoxicity[3]. However, it is always recommended to perform a cytotoxicity assay for any new compound in a specific cell line and experimental context.

Experimental Protocols

The following are generalized protocols for nuclear staining. Researchers should optimize parameters such as dye concentration and incubation time for their specific cell types and experimental conditions.

Protocol 1: Nuclear Staining with 7-(Ethylamino)-4-methylcoumarin (General Protocol)

Reagent Preparation:

  • Stock Solution (1-10 mM): Dissolve 7-(ethylamino)-4-methylcoumarin in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium to the desired final concentration. The optimal concentration should be determined empirically.

Staining Procedure for Fixed Cells:

  • Culture cells on coverslips or in imaging dishes to the desired confluency.

  • Wash the cells once with PBS.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (optional, but recommended for optimal nuclear access).

  • Wash the cells three times with PBS.

  • Incubate the cells with the 7-(ethylamino)-4-methylcoumarin working solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound dye.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image using a fluorescence microscope with a standard DAPI filter set.

Experimental Workflow: Fixed Cell Staining

start Start: Culture Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS (3x) fix->wash2 permeabilize Permeabilize with Triton X-100 wash2->permeabilize wash3 Wash with PBS (3x) permeabilize->wash3 stain Incubate with Staining Solution wash3->stain wash4 Wash with PBS (3x) stain->wash4 mount Mount Coverslip wash4->mount image Image with Fluorescence Microscope mount->image end End image->end

Caption: General workflow for staining fixed cells with a fluorescent nuclear dye.

Protocol 2: Nuclear Staining with DAPI

Reagent Preparation:

  • Stock Solution (1 mg/mL): Dissolve DAPI in deionized water or DMSO. Store at 4°C (for water-based stock) or -20°C (for DMSO-based stock), protected from light.

  • Working Solution (1 µg/mL): Dilute the stock solution in PBS.

Staining Procedure for Fixed Cells:

  • Follow steps 1-6 from the 7-(ethylamino)-4-methylcoumarin protocol for cell culture, fixation, and permeabilization.

  • Incubate the cells with the DAPI working solution for 5-15 minutes at room temperature, protected from light[3].

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides, preferably with an antifade mounting medium.

  • Image using a fluorescence microscope with a standard DAPI filter set.

Conclusion

DAPI remains a reliable and well-characterized nuclear stain, particularly for fixed-cell applications, with a vast body of literature supporting its use. Its high specificity for DNA and significant fluorescence enhancement upon binding provide a robust and clear nuclear signal.

7-(Ethylamino)-4-methylcoumarin, as a representative of the aminocoumarin class of dyes, presents an intriguing alternative with the potential for good photostability. While more research is needed to fully characterize its performance as a nuclear stain, its properties suggest it could be a valuable tool, particularly if it demonstrates efficient live-cell permeability.

For researchers and drug development professionals, the choice between these two nuclear stains will depend on the specific experimental requirements. For routine and well-established fixed-cell nuclear counterstaining, DAPI is an excellent and validated choice. For those exploring novel imaging probes with potentially advantageous properties such as improved photostability for demanding imaging conditions, 7-(ethylamino)-4-methylcoumarin and other coumarin derivatives are worthy of consideration and further investigation.

References

A Comparative Guide: 7-(ethylamino)-4-methylcoumarin vs. Alexa Fluor 350 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in immunofluorescence, the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of the performance of 7-(ethylamino)-4-methylcoumarin, a classic blue-emitting coumarin dye, and Alexa Fluor 350, a widely used fluorophore from the Alexa Fluor family. This comparison is supported by available experimental data to facilitate an informed decision for your specific research needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key photophysical and performance characteristics of 7-(ethylamino)-4-methylcoumarin and Alexa Fluor 350. Data for 7-(ethylamino)-4-methylcoumarin is based on closely related 7-amino and 7-diethylamino-4-methylcoumarin derivatives due to the limited availability of specific data for the ethylamino variant.

Feature7-(ethylamino)-4-methylcoumarin (and related derivatives)Alexa Fluor 350
Excitation Maximum (nm) ~345[1]346[2]
Emission Maximum (nm) ~445[1]442[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not widely reported19,000[2]
Fluorescence Quantum Yield (Φ) High (e.g., 0.81 in methanol for a related aminocoumarin)[3]~0.58 (in PBS)[2]
Photostability Moderate[2]High[2][4]
Brightness GoodHigh[4]
pH Sensitivity Can be pH-sensitiveStable from pH 4 to 10[4]
Water Solubility Lower, may require organic co-solvents for conjugation[5]High (due to sulfonation)[6]

In-Depth Performance Analysis

Brightness and Quantum Yield:

Photostability:

Photostability, the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is a critical factor in fluorescence microscopy, particularly for quantitative and time-lapse imaging. The Alexa Fluor family of dyes is renowned for its superior photostability compared to traditional fluorophores[4][7]. While specific quantitative photobleaching data for 7-(ethylamino)-4-methylcoumarin is limited, coumarin dyes, in general, are considered to have moderate photostability[2]. The use of antifade mounting media is highly recommended for both fluorophores but may be more critical for obtaining long-lasting signals from coumarin-based dyes.

Environmental Sensitivity:

The fluorescence of many coumarin dyes can be sensitive to the polarity of their environment and to pH. In contrast, Alexa Fluor dyes are designed to be less sensitive to pH and other environmental factors, providing more stable and reliable fluorescence across a range of experimental conditions[4]. The sulfonation of Alexa Fluor dyes also imparts high water solubility, which simplifies conjugation procedures and reduces the likelihood of aggregation[6].

Experimental Protocols

The following is a generalized immunofluorescence protocol that can be adapted for use with either 7-(ethylamino)-4-methylcoumarin or Alexa Fluor 350-conjugated secondary antibodies.

Materials:

  • Cells cultured on coverslips or tissue sections on slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA or 10% normal serum from the host species of the secondary antibody in PBS)

  • Primary Antibody (specific to the target antigen)

  • Fluorophore-conjugated Secondary Antibody (anti-host species of the primary antibody, conjugated to either 7-(ethylamino)-4-methylcoumarin or Alexa Fluor 350)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Sample Preparation:

    • For adherent cells, wash the coverslips briefly with PBS.

    • For tissue sections, deparaffinize and rehydrate if necessary.

  • Fixation:

    • Incubate samples in fixation solution for 10-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate samples in permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate samples in blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the samples with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect the antibody from light from this point forward.

    • Incubate the samples with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.

    • Wash three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate samples with a nuclear counterstain like DAPI for 5 minutes.

    • Wash with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

Experimental Workflow for Immunofluorescence

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_finalization Final Steps start Start: Cells/Tissue fixation Fixation start->fixation Wash permeabilization Permeabilization (if required) fixation->permeabilization Wash blocking Blocking permeabilization->blocking Wash primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab Wash counterstain Counterstaining (e.g., DAPI) secondary_ab->counterstain Wash mounting Mounting (Antifade Medium) counterstain->mounting Wash imaging Fluorescence Microscopy mounting->imaging

Caption: A generalized workflow for an indirect immunofluorescence experiment.

Logical Relationship: Factors Influencing Fluorophore Choice

Fluorophore_Choice fluorophore_choice Optimal Fluorophore Choice brightness Brightness (Quantum Yield) fluorophore_choice->brightness photostability Photostability fluorophore_choice->photostability signal_to_noise Signal-to-Noise Ratio fluorophore_choice->signal_to_noise cost Cost fluorophore_choice->cost instrumentation Microscope & Filter Sets fluorophore_choice->instrumentation multiplexing Multiplexing Compatibility fluorophore_choice->multiplexing sample_type Sample Type & Autofluorescence fluorophore_choice->sample_type

Caption: Key considerations for selecting a fluorophore in immunofluorescence.

Conclusion

Both 7-(ethylamino)-4-methylcoumarin and Alexa Fluor 350 are viable options for immunofluorescence in the blue emission spectrum. For routine applications where cost may be a primary consideration, 7-(ethylamino)-4-methylcoumarin can provide satisfactory results, especially when paired with an effective antifade mounting medium. However, for demanding applications requiring high sensitivity, quantitative analysis, or prolonged imaging, Alexa Fluor 350 offers significant advantages in terms of brightness, photostability, and environmental insensitivity. The superior water solubility of Alexa Fluor 350 also contributes to more straightforward and reproducible antibody conjugation. Ultimately, the choice between these two fluorophores will depend on the specific requirements of the experiment and the instrumentation available.

References

A Comparative Analysis of Photostability: 7-Aminocoumarin vs. 7-Hydroxycoumarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is critical for generating reliable and reproducible data. Among the plethora of available fluorophores, coumarin derivatives are widely utilized for their bright blue-green fluorescence. This guide provides a detailed comparison of the photostability of two common classes of coumarins: 7-aminocoumarins and 7-hydroxycoumarins. Understanding their relative performance under illumination is essential for applications requiring long-term or repeated imaging, such as live-cell imaging, high-content screening, and single-molecule studies.

Quantitative Photostability and Photophysical Parameters

The photostability of a fluorophore is its ability to resist photodegradation or photobleaching upon exposure to light. This is often quantified by the photobleaching quantum yield (Φb), which is the probability that an excited fluorophore will undergo irreversible photochemical destruction. A lower photobleaching quantum yield signifies higher photostability. The following table summarizes key photophysical parameters for representative 7-aminocoumarin and 7-hydroxycoumarin derivatives. It is important to note that these values can be significantly influenced by the specific molecular structure, solvent, pH, and illumination intensity.[1]

Property7-Aminocoumarin Derivatives7-Hydroxycoumarin Derivatives
Excitation Maximum (λex) ~380 nm~386 nm
Emission Maximum (λem) ~444 nm~448 nm
Molar Extinction Coefficient (ε) ~18,400 M⁻¹cm⁻¹~36,700 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) Can be high and varies with derivative and solvent.[2][3]Can be high (e.g., 0.25-0.32 for some derivatives).[4][5]
Photostability Generally considered to have good photostability.[1]Photostability can be moderate and is pH-dependent.[2][6]
pH Sensitivity Fluorescence is largely independent of pH in the physiological range (pH 3-10).[2]Fluorescence is highly pH-dependent (pKa ~7.5), with significantly reduced fluorescence in acidic environments (pH < 6.5).[2]

Factors Influencing Photostability

Several factors inherent to the molecular structure and the surrounding environment affect the photostability of coumarin dyes:

  • Substitution at the 7-position: The nature of the substituent at the 7-position plays a crucial role. In 7-aminocoumarins, structural modifications that introduce rigidity, such as incorporating the amino group into a ring system (e.g., in Coumarin 102 and 153), can enhance photostability by preventing non-radiative decay pathways like Twisted Intramolecular Charge Transfer (TICT).[3]

  • pH of the Medium: 7-Hydroxycoumarins exhibit significant pH sensitivity due to the protonation/deprotonation of the 7-hydroxyl group.[2] In acidic environments, the protonated form is non-fluorescent, which can be a limitation for imaging within acidic organelles like lysosomes.[2] In contrast, 7-aminocoumarins maintain their fluorescence over a broad pH range.[2]

  • Solvent and Local Environment: The polarity of the solvent can influence the excited state lifetime and the potential for photodegradation.[7] Photobleaching is often an oxidative process, and the presence of oxygen scavengers can improve the photostability of fluorescent dyes.[8]

Experimental Protocol for Photostability Measurement

The following is a generalized protocol for quantifying and comparing the photostability of fluorescent dyes using fluorescence microscopy. This method determines the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.[1][9]

Objective: To determine the photobleaching half-life of 7-aminocoumarin and 7-hydroxycoumarin dyes under controlled illumination.

Materials:

  • Solutions of the 7-aminocoumarin and 7-hydroxycoumarin dyes at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for the dyes, and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

  • Antifade mounting medium (optional, for comparing immobilized samples).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the dye in the desired buffer.

    • To immobilize the dye and minimize diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to dry, or the dye can be embedded in a polymer matrix.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the coumarin dye being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to use the same illumination intensity for all dyes being compared.[9]

  • Image Acquisition:

    • Acquire an initial image at time t=0.

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.[9]

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).[1] A longer half-life indicates greater photostability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for assessing fluorophore photostability.

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Dye Solution prep2 Immobilize on Slide prep1->prep2 acq1 Set Microscope Parameters prep2->acq1 Mount Sample acq2 Acquire Initial Image (t=0) acq1->acq2 acq3 Continuous Illumination acq2->acq3 acq4 Acquire Time-Lapse Images acq3->acq4 an1 Measure ROI Intensity acq4->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Determine Half-Life (t½) an4->an5

Caption: A flowchart of the experimental workflow for determining the photostability of fluorescent dyes.

Conclusion

The choice between 7-aminocoumarin and 7-hydroxycoumarin dyes for fluorescence-based applications should be guided by the specific experimental requirements. 7-Aminocoumarin derivatives generally offer greater photostability and are less sensitive to pH variations, making them a robust choice for quantitative imaging in diverse cellular environments, including acidic organelles. While 7-hydroxycoumarins can be bright fluorophores, their fluorescence and stability are highly dependent on the local pH, a factor that must be carefully considered in experimental design. For applications requiring prolonged or intense illumination, 7-aminocoumarin-based probes may provide more reliable and consistent results.

References

A Comparative Guide to the Quantum Yield of 7-Aminocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yields of various 7-aminocoumarin derivatives, a class of fluorophores essential for developing fluorescent probes and labels. The data presented, compiled from various studies, facilitates the selection of the most suitable derivative for specific research and drug development applications.

Data Presentation: Quantum Yield of Selected 7-Aminocoumarin Derivatives

The following table summarizes the fluorescence quantum yield (Φf) of several common 7-aminocoumarin derivatives in different solvents. The quantum yield is a critical parameter representing the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] A higher quantum yield indicates a brighter fluorophore.

Coumarin DerivativeSolventQuantum Yield (Φf)
7-Amino-4-methylcoumarin (AMC, Coumarin 120)Ethanol~0.5
7-Amino-4-methylcoumarin (AMC, Coumarin 120)Acetonitrile0.74 ± 0.04
Coumarin 102Ethanol0.6
Coumarin 153Ethanol0.4 - 0.54
Coumarin 153Water0.1
Coumarin 153Cyclohexane0.9
Coumarin 6Ethanol0.8
6-Hydroxy-7-amino-4-methylcoumarinMethanol0.81
7-(N,N-diethylamino)coumarin-3-aldehyde derivative (4e)DMSO0.83
7-diethylaminocoumarin amide with phenyl terminal groupTHF0.36
7-diethylaminocoumarin amide with phenyl terminal groupGlycerol0.32
7-diethylaminocoumarin amide with benzyl terminal groupTHF0.43
7-diethylaminocoumarin amide with benzyl terminal groupGlycerol0.38
7-diethylaminocoumarin amide with benzothiazole terminal groupTHF0.27
7-diethylaminocoumarin amide with benzothiazole terminal groupGlycerol0.41

The quantum yield of 7-aminocoumarin derivatives is highly sensitive to their molecular structure and the surrounding solvent environment.[2] For instance, the quantum yield of some derivatives decreases with increasing solvent polarity, a phenomenon often attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[1] Structural modifications, such as rigidification of the 7-amino group, can suppress TICT formation and lead to higher quantum yields, even in polar solvents.[1]

Experimental Protocols

The determination of fluorescence quantum yield is crucial for the characterization of fluorescent probes. The comparative method is a widely used and reliable technique for measuring the relative fluorescence quantum yield of a sample.[3][4]

Protocol: Measurement of Relative Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the steps to determine the relative fluorescence quantum yield of a 7-aminocoumarin derivative by comparing it to a standard with a known quantum yield.

1. Materials:

  • UV-Visible Spectrophotometer

  • Spectrofluorometer

  • Matched quartz cuvettes (10 mm path length)

  • Volumetric flasks and pipettes

  • Solvent of interest (e.g., ethanol, methanol, acetonitrile, water)[2]

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[2]

  • 7-aminocoumarin derivative sample

2. Procedure:

  • Solution Preparation: Prepare a series of at least five dilute solutions of both the standard and the test sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[1][2]

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Data Integration: Integrate the area under the fluorescence emission curve for each spectrum.

  • Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

  • Gradient Determination: Determine the gradient (slope) of the linear fit for each plot.[2]

  • Quantum Yield Calculation: Calculate the quantum yield of the sample (Φx) using the following equation:[1]

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients of the plots for the sample and the standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvent for the sample and the standard, respectively (if the same solvent is used, this term is 1).

Visualizations

Application in Signaling Pathways: Enzyme Activity Assay

7-Aminocoumarin derivatives are widely used as fluorogenic substrates to monitor enzyme activity, which is a key aspect of many signaling pathways.[2][5] The following diagram illustrates the principle of a "turn-on" fluorescence assay using a 7-aminocoumarin-based substrate.

enzyme_assay cluster_before Before Enzymatic Cleavage cluster_after After Enzymatic Cleavage Substrate Non-fluorescent Substrate (7-Aminocoumarin-Peptide Conjugate) Enzyme Enzyme Substrate->Enzyme Binding Product Highly Fluorescent Product (Free 7-Aminocoumarin) Peptide Cleaved Peptide Enzyme->Product Cleavage Enzyme->Peptide quantum_yield_workflow Start Start Prep_Solutions Prepare Dilute Solutions (Sample & Standard) Start->Prep_Solutions Measure_Abs Measure Absorbance (UV-Vis Spectrophotometer) Prep_Solutions->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Measure_Abs->Measure_Fluor Integrate Integrate Fluorescence Intensity Measure_Fluor->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate End End Calculate->End

References

A Researcher's Guide to Mass Spectrometry Analysis of 7-Ethylamino-4-Methylcoumarin Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein conjugates is paramount. 7-Ethylamino-4-methylcoumarin is a fluorescent probe frequently used to label proteins, enabling studies of protein localization, interaction, and dynamics. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the in-depth analysis of these conjugates, providing unparalleled accuracy in confirming conjugation, identifying modification sites, and quantifying the extent of labeling.

This guide offers a comparative overview of the primary mass spectrometry-based methodologies for analyzing 7-ethylamino-4-methylcoumarin protein conjugates: top-down and bottom-up proteomics. We provide a detailed examination of their principles, workflows, and data outputs, supported by illustrative experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.

Methodological Comparison: Top-Down vs. Bottom-Up Proteomics

The two predominant mass spectrometry strategies for analyzing protein conjugates offer distinct advantages and disadvantages. The choice between a top-down or bottom-up approach will largely depend on the specific research question, the nature of the protein, and the level of detail required.

Top-down proteomics involves the analysis of intact proteins. In this approach, the entire protein conjugate is introduced into the mass spectrometer, and its mass is measured with high accuracy. Subsequent fragmentation of the intact protein ion provides information about the location of the 7-ethylamino-4-methylcoumarin modification. This method is particularly advantageous for providing a complete view of the modified protein, including the simultaneous characterization of multiple modifications. However, top-down analysis can be technically challenging for large or complex proteins and may provide lower sequence coverage compared to bottom-up methods.[1][2][3]

Bottom-up proteomics , also known as shotgun proteomics, is the more conventional and widely used method.[4][5][6][7] This approach involves the enzymatic digestion of the protein conjugate into smaller peptides prior to mass spectrometry analysis. These peptides are more easily separated and fragmented, typically yielding higher sequence coverage and facilitating the precise localization of the modification. Bottom-up proteomics is generally more high-throughput and is well-suited for the analysis of complex protein mixtures. However, information about the co-occurrence of different modifications on the same protein molecule is lost during the digestion step.[4][5][6][7]

Quantitative Data Comparison

The following tables present illustrative quantitative data obtained from the analysis of a 7-ethylamino-4-methylcoumarin labeled protein (e.g., Human Serum Albumin, HSA) using both top-down and bottom-up mass spectrometry.

Table 1: Top-Down MS Analysis of HSA Labeled with 7-Ethylamino-4-Methylcoumarin

ParameterUnlabeled HSALabeled HSA
Observed Intact Mass (Da) 66,43766,650
Mass Shift (Da) -+213
Calculated Molar Mass of Adduct (Da) -213.25
Stoichiometry (Label:Protein) 0:11:1

This table illustrates the direct measurement of the intact protein mass, clearly showing a mass shift corresponding to the addition of a single 7-ethylamino-4-methylcoumarin molecule.

Table 2: Bottom-Up MS Analysis of Tryptic Peptides from Labeled HSA

Peptide SequenceModification SitePrecursor m/z (Unmodified)Precursor m/z (Modified)Mass Shift (Da)
LVNEVTEFAK-572.80572.800
SLHTLFGDKCys-34495.75503.25+213
LCVLHEK-404.73404.730
QTALVELLK-501.80501.800

This table demonstrates the identification of the specific peptide containing the modification. The mass shift is observed only on the peptide containing the reactive cysteine residue, pinpointing the exact site of conjugation.

Experimental Protocols

Protocol 1: Labeling of Protein with 7-Ethylamino-4-methylcoumarin Maleimide

This protocol outlines a general procedure for labeling a protein containing a reactive cysteine residue with 7-ethylamino-4-methylcoumarin maleimide.

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of 7-ethylamino-4-methylcoumarin maleimide in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the 7-ethylamino-4-methylcoumarin maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Excess Label: Remove the unreacted label by dialysis, size-exclusion chromatography, or spin filtration.

  • Confirmation of Labeling: Confirm the successful labeling by measuring the absorbance of the conjugate at the excitation maximum of the fluorophore (approximately 385 nm) and by mass spectrometry.

Protocol 2: Bottom-Up Mass Spectrometry Analysis

This protocol describes a typical workflow for the analysis of a 7-ethylamino-4-methylcoumarin protein conjugate using a bottom-up approach.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein conjugate in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine such as Mascot or SEQUEST.

    • Specify the mass of the 7-ethylamino-4-methylcoumarin modification (+213.09 Da on cysteine) as a variable modification.

    • Validate the identification of modified peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

Bottom_Up_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein_Conjugate 7-Ethylamino-4-methylcoumarin Protein Conjugate Denaturation Denaturation, Reduction & Alkylation Protein_Conjugate->Denaturation Digestion Enzymatic Digestion (Trypsin) Denaturation->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC_Separation LC Separation Peptide_Mixture->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Peptide_ID Peptide Identification Data_Analysis->Peptide_ID Modification_Site Modification Site Localization Data_Analysis->Modification_Site Quantification Relative Quantification Data_Analysis->Quantification

Caption: Workflow for Bottom-Up Mass Spectrometry Analysis.

Top_Down_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Intact_Protein Intact 7-Ethylamino-4-methylcoumarin Protein Conjugate Purification Purification Intact_Protein->Purification LC_Separation LC Separation Purification->LC_Separation MS_Analysis Intact Mass Analysis (MS1) LC_Separation->MS_Analysis Fragmentation Fragmentation (MS/MS) MS_Analysis->Fragmentation Data_Analysis Data Analysis Fragmentation->Data_Analysis Intact_Mass Intact Mass Measurement Data_Analysis->Intact_Mass Modification_Info Modification Stoichiometry Data_Analysis->Modification_Info Fragmentation_Map Fragmentation Mapping Data_Analysis->Fragmentation_Map

Caption: Workflow for Top-Down Mass Spectrometry Analysis.

Fragmentation Analysis of a Modified Peptide

In bottom-up proteomics, the fragmentation of a modified peptide in the mass spectrometer provides the definitive evidence for the site of modification. When a peptide containing a cysteine residue modified with 7-ethylamino-4-methylcoumarin is fragmented (typically by collision-induced dissociation, CID), a series of b- and y-ions are produced. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus.

The mass of the 7-ethylamino-4-methylcoumarin modification will be added to the mass of the fragment ions that retain the modified cysteine residue. By analyzing the mass-to-charge ratios of the fragment ions, the exact location of the modification can be determined.

Fragmentation_Diagram cluster_fragments Fragmentation (CID) P1 H₂N-Ser-Leu-His-Thr- Cys Cys P2 -Leu-Phe-Gly-Asp-Lys-COOH b_ions b-ions Cys->b_ions y_ions y-ions Cys->y_ions b5 b₅ (Ser-Leu-His-Thr-Cys*) y5 y₅ (Cys*-Leu-Phe-Gly-Asp-Lys) b1 b₁ (Ser) b2 b₂ (Ser-Leu) b1->b2 b3 b₃ (Ser-Leu-His) b2->b3 b4 b₄ (Ser-Leu-His-Thr) b3->b4 b4->b5 y4 y₄ (Leu-Phe-Gly-Asp-Lys) y5->y4 y3 y₃ (Phe-Gly-Asp-Lys) y4->y3 y2 y₂ (Gly-Asp-Lys) y3->y2 y1 y₁ (Asp-Lys) y2->y1

Caption: Fragmentation of a peptide modified with 7-ethylamino-4-methylcoumarin (*).

Conclusion

Mass spectrometry is an exceptionally powerful technique for the detailed characterization of 7-ethylamino-4-methylcoumarin protein conjugates. Both top-down and bottom-up proteomics approaches provide valuable, albeit different, types of information. Top-down analysis offers a holistic view of the intact conjugate, revealing stoichiometry and the presence of multiple modifications. In contrast, bottom-up analysis excels at providing high sequence coverage and precise localization of the modification site. The choice of methodology should be guided by the specific research objectives. By understanding the principles and workflows of these techniques, researchers can effectively leverage the power of mass spectrometry to gain deep insights into the structure and function of their protein conjugates.

References

Determining the Degree of Labeling for 7-Ethylamino-4-methylcoumarin Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of fluorescent labeling is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies to determine the Degree of Labeling (DOL) for biomolecules conjugated with 7-ethylamino-4-methylcoumarin, a popular blue-emitting fluorophore. We present detailed experimental protocols, comparative data with alternative dyes, and visual workflows to facilitate a thorough understanding of the process.

Introduction to Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules covalently attached to a single biomolecule, such as a protein or antibody.[1] An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potentially alter the biomolecule's function.[1] For most antibody conjugations, a DOL between 2 and 10 is generally considered optimal.[1]

Spectroscopic Determination of DOL for 7-Ethylamino-4-methylcoumarin Conjugates

The most common method for determining the DOL of fluorescently labeled proteins is through UV-Vis spectrophotometry. This technique relies on Beer-Lambert's law to calculate the concentrations of the protein and the conjugated dye based on their specific absorbance maxima and molar extinction coefficients.

Key Parameters

To accurately calculate the DOL, the following parameters are required:

ParameterSymbolDescription
Molar Extinction Coefficient of the Dye εdyeA measure of how strongly the dye absorbs light at a particular wavelength. For 7-diethylamino-4-methylcoumarin (used as an approximation for 7-ethylamino-4-methylcoumarin), the molar extinction coefficient at its maximum absorbance of ~375 nm is approximately 25,700 M-1cm-1 (derived from log ε = 4.41).[2][3]
Molar Extinction Coefficient of the Protein εproteinThe molar extinction coefficient of the protein at 280 nm. For a typical IgG antibody, this value is approximately 210,000 M-1cm-1.
Correction Factor CFAccounts for the absorbance of the dye at 280 nm. It is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength.
Experimental Protocol for DOL Determination

This protocol outlines the steps for determining the DOL of a 7-ethylamino-4-methylcoumarin conjugated to an antibody.

1. Purification of the Conjugate:

  • It is critical to remove all non-conjugated dye from the labeled protein. This is typically achieved by size-exclusion chromatography or dialysis.

2. Spectrophotometric Measurement:

  • Measure the absorbance of the purified conjugate solution in a quartz cuvette at two wavelengths:

    • 280 nm (for protein concentration)

    • The maximum absorbance wavelength of the dye (~375 nm for 7-ethylamino-4-methylcoumarin)

3. Calculation of DOL:

  • The DOL is calculated using the following formula:

    DOL = (Adye / εdye) / ([Protein])

    Where:

    • Adye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • εdye is the molar extinction coefficient of the dye.

    • [Protein] is the molar concentration of the protein.

  • The protein concentration is calculated as follows:

    [Protein] (M) = (A280 - (Adye x CF)) / εprotein

    Where:

    • A280 is the absorbance of the conjugate at 280 nm.

    • CF is the correction factor for the dye's absorbance at 280 nm.

experimental_workflow start Start: Labeled Protein Solution purification Purification (Size-Exclusion Chromatography or Dialysis) start->purification measurement Spectrophotometric Measurement (A280 and A_max_dye) purification->measurement calculation DOL Calculation measurement->calculation end End: Determined DOL calculation->end

Figure 1. Experimental workflow for determining the Degree of Labeling (DOL).

Comparison with Alternative Fluorescent Dyes

While 7-ethylamino-4-methylcoumarin is a valuable fluorophore, several alternatives are available, each with its own set of properties influencing their use in bioconjugation and the specifics of their DOL determination.

Fluorescent Dye FamilyExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Key Advantages
Coumarins (e.g., 7-ethylamino-4-methylcoumarin) ~375~450~25,700Small size, good for FRET applications.
Fluoresceins (e.g., FITC) ~495~525~75,000High quantum yield, bright green fluorescence.
Cyanines (e.g., Cy3, Cy5) 550 (Cy3), 650 (Cy5)570 (Cy3), 670 (Cy5)~150,000 (Cy3), ~250,000 (Cy5)High molar extinction coefficients, available in a wide range of wavelengths.
Alexa Fluor Dyes (e.g., Alexa Fluor 488, 647) 495 (AF488), 650 (AF647)519 (AF488), 665 (AF647)~71,000 (AF488), ~239,000 (AF647)High photostability, pH insensitivity, and brightness.

The fundamental principle of DOL determination via UV-Vis spectrophotometry remains the same for these alternative dyes. However, the specific wavelengths for measurement and the molar extinction coefficients will differ.

Experimental Data Example: Labeling of IgG with 7-Ethylamino-4-methylcoumarin NHS Ester

The following is a hypothetical but realistic example of a DOL determination for an IgG antibody conjugated with 7-ethylamino-4-methylcoumarin N-hydroxysuccinimide (NHS) ester.

Labeling Protocol
  • Prepare Antibody Solution: Dissolve 1 mg of IgG in 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 8.3).

  • Prepare Dye Solution: Dissolve 1 mg of 7-ethylamino-4-methylcoumarin NHS ester in 100 µL of anhydrous dimethylformamide (DMF).

  • Conjugation Reaction: Add a 10-fold molar excess of the dye solution to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Purify the conjugate using a desalting column to remove unreacted dye.

labeling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product protein Protein (with primary amines, e.g., Lysine) conditions pH 8.3-9.0 Room Temperature protein->conditions dye 7-Ethylamino-4-methylcoumarin NHS Ester dye->conditions conjugate Fluorescently Labeled Protein (Stable Amide Bond) conditions->conjugate byproduct N-hydroxysuccinimide conditions->byproduct

Figure 2. Signaling pathway for NHS ester conjugation.
Data and Calculation

ParameterValue
A280 of conjugate 0.850
A375 of conjugate 0.210
εprotein (IgG) 210,000 M-1cm-1
εdye (approx.) 25,700 M-1cm-1
Correction Factor (CF) 0.15 (hypothetical)

1. Calculate Protein Concentration:

[Protein] = (0.850 - (0.210 x 0.15)) / 210,000 M-1cm-1 = 3.90 x 10-6 M

2. Calculate DOL:

DOL = (0.210 / 25,700 M-1cm-1) / 3.90 x 10-6 M ≈ 2.1

This calculated DOL of approximately 2.1 falls within the optimal range for antibody labeling.

Conclusion

Accurate determination of the Degree of Labeling is a critical quality control step in the development and application of fluorescently labeled biomolecules. The UV-Vis spectrophotometric method provides a straightforward and reliable means to quantify the DOL for 7-ethylamino-4-methylcoumarin conjugates. By understanding the experimental protocol and the necessary parameters, researchers can ensure the consistency and performance of their fluorescently labeled reagents. When choosing a fluorescent dye, it is essential to consider not only its photophysical properties but also the methodologies available for its accurate characterization.

References

A Comparative Guide to the Validation of 7-Ethylamino-4-Methylcoumarin Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate experimental outcomes. 7-Ethylamino-4-methylcoumarin and its derivatives are popular blue-emitting fluorophores. This guide provides an objective comparison of its conjugation efficiency, supported by experimental data and protocols, to aid in the selection of the appropriate labeling strategy.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is often guided by its photophysical properties, which directly impact its performance in various applications. Below is a comparison of 7-ethylamino-4-methylcoumarin derivatives with other commonly used fluorescent labels.

Property7-Diethylamino-4-methylcoumarin7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarinFluorescein (FITC)Rhodamine B
Target Functionality -Thiols (Cysteine)Amines (Lysine)Amines (Lysine)
Excitation Max (λex) ~375 nm[]~387 nm[2]~495 nm~555 nm
Emission Max (λem) ~445 nm[]~468 nm[2]~518 nm~580 nm
Molar Extinction Coefficient (ε) ~25,700 M⁻¹cm⁻¹Data not available~75,000 M⁻¹cm⁻¹~110,000 M⁻¹cm⁻¹
Quantum Yield (Φ) High[]Data not available~0.92~0.36
Reactive Group -Maleimide[2]IsothiocyanateIsothiocyanate

Note: The molar extinction coefficient for 7-Diethylamino-4-methylcoumarin was calculated from the provided log E value of 4.41 at 375 nm in alcohol. Photophysical properties can vary depending on the solvent and conjugation state.

Experimental Protocols

Accurate validation of conjugation efficiency relies on robust and well-defined experimental protocols. Below are detailed methodologies for protein conjugation with amine-reactive and thiol-reactive derivatives of 7-ethylamino-4-methylcoumarin, followed by a protocol for determining the degree of labeling.

Protocol 1: Amine-Reactive Conjugation using 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester

This protocol outlines the steps for labeling primary amines (e.g., lysine residues) on a protein with an NHS-ester derivative of 7-ethylamino-4-methylcoumarin.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the protein-dye conjugate.

Protocol 2: Thiol-Reactive Conjugation using 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin

This protocol details the labeling of free sulfhydryl groups (cysteine residues) on a protein with a maleimide derivative of 7-ethylamino-4-methylcoumarin.

Materials:

  • Protein to be labeled (in a buffer at pH 6.5-7.5, e.g., PBS)

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) Reducing agent, such as Dithiothreitol (DTT)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Reduce Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, incubate the protein with 10 mM DTT for 30 minutes at room temperature. Remove the DTT using a desalting column.

  • Prepare the Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin in DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the protein-dye conjugate.

Protocol 3: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for assessing conjugation efficiency.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (A_max) of the coumarin dye (approximately 375 nm for the parent compound, but should be determined for the specific derivative).

  • Calculate the Molar Concentration of the Dye:

    • Molar concentration of dye = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the Corrected Protein Concentration:

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)

      • The Correction Factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max (A₂₈₀_dye / A_max_dye). This factor must be determined experimentally for the specific dye.

    • Molar concentration of protein = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Molar concentration of dye / Molar concentration of protein

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the logic behind the calculations, the following diagrams are provided.

Conjugation_Workflow cluster_amine Amine-Reactive Conjugation cluster_thiol Thiol-Reactive Conjugation Protein_A Protein with Primary Amines Reaction_A Reaction (pH 8.3) Protein_A->Reaction_A NHS_Ester Coumarin-NHS Ester NHS_Ester->Reaction_A Purification_A Purification (Size Exclusion) Reaction_A->Purification_A Conjugate_A Amine-Labeled Protein Conjugate Purification_A->Conjugate_A Protein_T Protein with Free Thiols Reaction_T Reaction (pH 6.5-7.5) Protein_T->Reaction_T Maleimide Coumarin-Maleimide Maleimide->Reaction_T Purification_T Purification (Size Exclusion) Reaction_T->Purification_T Conjugate_T Thiol-Labeled Protein Conjugate Purification_T->Conjugate_T

Caption: General workflows for amine-reactive and thiol-reactive protein conjugation.

DOL_Calculation Start Purified Protein-Dye Conjugate Measure_Abs Measure Absorbance at 280nm (A₂₈₀) and A_max Start->Measure_Abs Calc_Dye_Conc Calculate Dye Concentration (A_max / ε_dye) Measure_Abs->Calc_Dye_Conc Correct_Prot_Abs Correct Protein Absorbance (A₂₈₀ - (A_max * CF)) Measure_Abs->Correct_Prot_Abs Calc_DOL Calculate DOL ([Dye] / [Protein]) Calc_Dye_Conc->Calc_DOL Calc_Prot_Conc Calculate Protein Concentration (Corrected A₂₈₀ / ε_protein) Correct_Prot_Abs->Calc_Prot_Conc Calc_Prot_Conc->Calc_DOL

Caption: Logical flow for the calculation of the Degree of Labeling (DOL).

References

Spectral Overlap Analysis: 7-(Ethylamino)-4-methylcoumarin and Green Fluorescent Protein (GFP) as a Potential FRET Pair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral properties of the fluorescent dye 7-(ethylamino)-4-methylcoumarin and Green Fluorescent Protein (GFP), assessing their suitability as a Förster Resonance Energy Transfer (FRET) pair. FRET is a powerful technique for studying molecular interactions, and the selection of an appropriate donor-acceptor pair is critical for the success of such experiments. This document presents quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of FRET-based assays.

Spectral Properties and Overlap

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). A key prerequisite for FRET is the overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore.

Green Fluorescent Protein (GFP) and its variants are widely used protein-based fluorophores. Wild-type GFP (wtGFP) has a major excitation peak at 395 nm and a minor one at 475 nm, with an emission peak at 509 nm.[1] Enhanced GFP (EGFP), a common variant, is characterized by a single excitation peak at approximately 488 nm and an emission peak around 507-509 nm.[2]

The potential for FRET between 7-(ethylamino)-4-methylcoumarin (as the donor) and GFP (as the acceptor) depends on the extent of overlap between the coumarin's emission spectrum and GFP's excitation spectrum.

Data Presentation: Spectroscopic Properties

The following table summarizes the key spectral parameters for relevant coumarin derivatives and GFP variants. It is important to note that the spectral properties of coumarin dyes are sensitive to their solvent environment.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
7-Amino-4-methylcoumarin ~344~440~18,000~0.60
7-Diethylamino-4-methylcoumarin ~375~451.5 (in methanol)>21,000 (in methanol)Not widely reported
7-(Ethylamino)-4-methylcoumarin (Estimated) ~350-380~445-460Not availableNot available
Wild-type GFP (wtGFP) 395 (major), 475 (minor)50927,000 (at 395 nm)0.79
Enhanced GFP (EGFP) 48850756,0000.60

Note: The spectral data for 7-(ethylamino)-4-methylcoumarin are estimated based on the properties of 7-amino-4-methylcoumarin and 7-diethylamino-4-methylcoumarin. Experimental verification is highly recommended.

Experimental Protocols

To experimentally validate and quantify the FRET efficiency between 7-(ethylamino)-4-methylcoumarin and GFP, a steady-state fluorescence spectroscopy approach can be employed.

Protocol: Measurement of Spectral Overlap and FRET Efficiency

1. Objective: To determine the spectral overlap and calculate the FRET efficiency between a donor (7-(ethylamino)-4-methylcoumarin labeled molecule) and an acceptor (GFP-fusion protein).

2. Materials:

  • Purified 7-(ethylamino)-4-methylcoumarin labeled protein/molecule (Donor)

  • Purified GFP-fusion protein (Acceptor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes

3. Procedure:

  • Sample Preparation:

    • Prepare solutions of the donor-only, acceptor-only, and a mixture of donor and acceptor in PBS.

    • The concentrations should be in the nanomolar to low micromolar range to avoid inner filter effects. A typical starting point is a 1:1 molar ratio of donor to acceptor.

  • Spectral Measurements:

    • Donor Emission Spectrum: Excite the donor-only sample at its maximum excitation wavelength (e.g., estimated at 360 nm) and record the emission spectrum across a range that covers its emission peak (e.g., 400-600 nm).

    • Acceptor Excitation Spectrum: Record the excitation spectrum of the acceptor-only sample by setting the emission monochromator to its emission maximum (e.g., 509 nm for GFP) and scanning the excitation wavelengths across a range that covers its absorption peaks (e.g., 350-500 nm).

    • FRET Measurement (Sensitized Emission): Excite the donor-acceptor mixture at the donor's excitation maximum (e.g., 360 nm). Record the emission spectrum from 400 nm to 600 nm. An increase in fluorescence at the acceptor's emission wavelength (around 509 nm) compared to the acceptor-only sample (excited at the same wavelength) is indicative of FRET.

    • Acceptor Emission (Direct Excitation): Excite the acceptor-only sample at its excitation maximum (e.g., 488 nm for EGFP) and record the emission spectrum.

  • Data Analysis:

    • Spectral Overlap Integral (J(λ)): The spectral overlap is quantified by the overlap integral, which can be calculated from the normalized donor emission spectrum and the acceptor's molar extinction coefficient spectrum.

    • FRET Efficiency (E): FRET efficiency can be estimated from the quenching of the donor fluorescence in the presence of the acceptor or from the sensitized emission of the acceptor. A common method is to compare the fluorescence intensity of the donor in the absence (FD) and presence (FDA) of the acceptor: E = 1 - (FDA / FD).

Mandatory Visualizations

Signaling Pathway: Förster Resonance Energy Transfer (FRET)

FRET_Principle D_ground D (S0) D_excited D* (S1) D_ground->D_excited A_ground A (S0) D_excited->D_ground D_excited->A_ground A_excited A* (S1) D_excited->A_excited A_excited->A_ground Excitation Excitation (hν_ex) Excitation->D_ground Donor_Emission Donor Emission (hν_em_D) FRET FRET (Non-radiative) Acceptor_Emission Acceptor Emission (hν_em_A) Excitation_label Excitation D_excited_label Donor_Emission_label Donor Emission FRET_label FRET Acceptor_Emission_label Acceptor Emission

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Experimental Workflow: FRET Measurement

FRET_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis Donor Donor Only Measure_Donor Excite Donor Record Emission Donor->Measure_Donor Acceptor Acceptor Only Measure_Acceptor Record Acceptor Excitation Spectrum Acceptor->Measure_Acceptor FRET_Sample Donor + Acceptor Measure_FRET Excite Donor Record Full Emission FRET_Sample->Measure_FRET Overlap Calculate Spectral Overlap Integral (J(λ)) Measure_Donor->Overlap Efficiency Calculate FRET Efficiency (E) Measure_Donor->Efficiency Measure_Acceptor->Overlap Measure_FRET->Efficiency Overlap->Efficiency

Caption: Experimental workflow for FRET measurement and analysis.

Comparison with Alternatives

Several other fluorescent dyes can serve as FRET donors for GFP. The choice of an alternative depends on the specific experimental requirements, such as desired excitation wavelength, photostability, and quantum yield.

Alternative DonorExcitation Max (nm)Emission Max (nm)AdvantagesDisadvantages
Cyan Fluorescent Protein (CFP) ~433~475Genetically encoded, allows for protein fusions.Lower quantum yield and photostability compared to some dyes.
Alexa Fluor 405 ~402~421High quantum yield and photostability.Requires chemical labeling.
Cascade Blue ~400~420Large Stokes shift.Lower quantum yield than Alexa Fluor dyes.

Conclusion

The spectral properties of 7-(amino/diethylamino)-4-methylcoumarin suggest a reasonable spectral overlap with the excitation spectrum of wtGFP and a more significant overlap with the minor excitation peak of wtGFP. For EGFP, the overlap is less ideal due to its excitation maximum being further red-shifted. Therefore, 7-(ethylamino)-4-methylcoumarin is a more promising FRET donor for wtGFP than for EGFP.

However, experimental validation is crucial to confirm the estimated spectral properties of 7-(ethylamino)-4-methylcoumarin and to accurately quantify the FRET efficiency. The provided experimental protocol offers a robust framework for such a validation. Researchers should also consider alternative FRET pairs, particularly genetically encoded ones like CFP, for applications involving protein-protein interactions within living cells.

References

A Comparative Guide to 7-Aminocoumarin Derivatives as FRET Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the performance of 7-aminocoumarin derivatives as Förster Resonance Energy Transfer (FRET) donors. We will explore their photophysical properties, compare them with other commonly used FRET donors, and provide detailed experimental protocols to assist researchers in designing and executing robust FRET assays.

Introduction to 7-Aminocoumarins in FRET

7-Aminocoumarin and its derivatives are a class of blue-emitting fluorophores that have gained widespread use in biological imaging and assays due to their favorable photophysical properties.[1] Their significant Stokes shift, environmental sensitivity, and relatively small size make them excellent candidates for FRET donor probes.[1] FRET is a non-radiative energy transfer process that occurs between a donor and an acceptor fluorophore when they are in close proximity (typically 1-10 nm). This phenomenon is highly sensitive to the distance and orientation between the two molecules, making it a powerful tool for studying molecular interactions, conformational changes, and enzyme activities in real-time.

Photophysical Properties of 7-Aminocoumarin Derivatives

The utility of a fluorophore in FRET applications is largely determined by its photophysical characteristics. Key parameters include the excitation and emission maxima (λex and λem), molar extinction coefficient (ε), quantum yield (Φ), and fluorescence lifetime (τ). Below is a summary of these properties for several common 7-aminocoumarin derivatives.

Table 1: Photophysical Properties of Selected 7-Aminocoumarin Derivatives

DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Solvent/Conditions
7-Aminocoumarin38044418,400---
7-Amino-4-methylcoumarin (AMC)341-345440-445-~0.21 (for a derivative)-Methanol
7-(Diethylamino)coumarin-3-carboxylic acid-473-0.83--
Knightletin (6-hydroxy-7-amino-4-methylcoumarin)---0.81-Methanol
7-amino-4-(trifluoromethyl)coumarin (C-151)----Varies with solventVarious
8-bromo-7-monoethylaminocoumarin---High-Aqueous

Note: Photophysical properties can be significantly influenced by the solvent environment and conjugation to other molecules.

Comparison with Other Common FRET Donors

To provide a broader context, the performance of 7-aminocoumarin derivatives is compared with commonly used fluorescent proteins, Cyan Fluorescent Protein (CFP) and Green Fluorescent Protein (GFP), which also serve as FRET donors.

Table 2: Comparison of 7-Aminocoumarin Derivatives with Fluorescent Protein FRET Donors

FRET DonorExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Key AdvantagesKey Disadvantages
7-Aminocoumarin Derivatives 340-380440-4750.2 - 0.91 - 5Small size, less prone to steric hindrance; high quantum yields in some derivatives; photostable.Requires chemical labeling; properties can be solvent-dependent.
Cyan Fluorescent Protein (CFP) ~433~4750.4 - 0.931.3 - 4.0Genetically encodable, allowing for fusion protein expression; well-established FRET pairs.Prone to photobleaching; complex photophysics with multi-exponential lifetime decay; can be pH sensitive.[2][3]
Green Fluorescent Protein (GFP) ~488~509~0.6~2.5Genetically encodable; very stable and bright.Significant spectral overlap with many acceptors, leading to bleed-through.
Förster Resonance Energy Transfer (FRET) Parameters

The efficiency of FRET is critically dependent on the Förster radius (R₀), the distance at which energy transfer is 50% efficient. R₀ is determined by the spectral overlap between the donor's emission and the acceptor's absorption, the donor's quantum yield, and the relative orientation of the donor and acceptor dipoles.

Table 3: Förster Radii (R₀) for Common FRET Pairs

DonorAcceptorFörster Radius (R₀, Å)Application/Reference
7-Amino-4-methylcoumarin (C120)5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF)6 - 22 (0.1 mM)Evaluation of nano-scale contact
5-Methoxyquinazoline-2,4(1H,3H)-dione7-(Diethylamino)coumarin-3-carboxylic acid27RNA-small molecule binding detection
Methoxycoumarin (Mcm)Acridonylalanine (Acd)15 - 40Monitoring protein conformational changes
Cyan Fluorescent Protein (CFP)Yellow Fluorescent Protein (YFP)49 - 53In vivo protein-protein interaction studies[4]
Green Fluorescent Protein (GFP)DsRed-Protein-protein interaction studies[5]

Experimental Protocols

General Protocol for Measuring FRET Efficiency using Steady-State Fluorometry

This protocol outlines the steps to determine FRET efficiency by measuring the quenching of the donor fluorescence in the presence of an acceptor.

Materials:

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes

  • Buffer solution appropriate for the biomolecules of interest

  • Donor-labeled biomolecule (D)

  • Acceptor-labeled biomolecule (A)

  • Unlabeled biomolecules

Procedure:

  • Sample Preparation:

    • Prepare a solution of the donor-labeled biomolecule (D) at a known concentration in the assay buffer.

    • Prepare a solution of the acceptor-labeled biomolecule (A) at a known concentration.

    • Prepare a sample containing both the donor- and acceptor-labeled biomolecules (D-A) at the same concentrations as the individual samples.

    • Prepare a blank sample containing only the assay buffer.

  • Instrument Setup:

    • Set the excitation wavelength to the absorption maximum of the 7-aminocoumarin donor.

    • Set the emission wavelength to the emission maximum of the donor.

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Fluorescence Measurements:

    • Measure the fluorescence intensity of the blank sample and subtract this from all subsequent measurements.

    • Measure the fluorescence intensity of the donor-only sample (F_D).

    • Measure the fluorescence intensity of the donor in the presence of the acceptor (F_DA) in the D-A sample.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the following equation: E = 1 - (F_DA / F_D)

Protocol for Determining the Förster Radius (R₀)

The Förster radius can be calculated from the photophysical properties of the donor and acceptor.[6]

Required Data:

  • Corrected fluorescence emission spectrum of the donor.

  • Absorption spectrum of the acceptor.

  • Quantum yield of the donor in the absence of the acceptor (Φ_D).

  • Refractive index of the medium (n).

  • Orientation factor (κ²), typically assumed to be 2/3 for freely rotating molecules in solution.

Calculation:

  • Calculate the Spectral Overlap Integral (J(λ)):

    • This integral quantifies the degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

    • J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ

      • F_D(λ) is the corrected fluorescence intensity of the donor at wavelength λ, normalized so that the area under the curve is 1.

      • ε_A(λ) is the molar extinction coefficient of the acceptor at wavelength λ.

      • λ is the wavelength in nm.

  • Calculate the Förster Radius (R₀):

    • R₀ = 0.211 * [κ² * n⁻⁴ * Φ_D * J(λ)]^(1/6) (in Å)

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of 7-aminocoumarin derivatives in FRET.

FRET_Process cluster_donor Donor (7-Aminocoumarin) cluster_acceptor Acceptor D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation (hν_ex) D_excited->D_ground Fluorescence (hν_em) A_excited Excited State (S1) D_excited->A_excited FRET (Non-radiative) A_ground Ground State (S0) A_excited->A_ground Acceptor Emission (hν_em')

Caption: The FRET process between a donor and an acceptor.

FRET_Workflow start Start: Prepare Samples (Donor-only, Acceptor-only, Donor-Acceptor) measure_donor Measure Donor Emission Spectrum (Excite at λ_ex_donor) start->measure_donor measure_acceptor Measure Acceptor Absorption Spectrum start->measure_acceptor measure_fret Measure Donor Fluorescence Quenching (Excite at λ_ex_donor, Monitor at λ_em_donor) start->measure_fret calculate_J Calculate Spectral Overlap Integral (J(λ)) measure_donor->calculate_J measure_acceptor->calculate_J calculate_R0 Calculate Förster Radius (R₀) calculate_J->calculate_R0 calculate_E Calculate FRET Efficiency (E) measure_fret->calculate_E end End: Determine Intermolecular Distance calculate_E->end calculate_R0->end

Caption: Experimental workflow for determining FRET parameters.

Signaling_Pathway cluster_caspase Caspase-3 Activation Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase3 Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation Cleavage Substrate Cleavage Caspase3->Cleavage Substrate DEVD Substrate (7-Aminocoumarin-Acceptor) Substrate->Cleavage FRET_Signal FRET Signal (High) Substrate->FRET_Signal No_FRET No FRET Cleavage->No_FRET Donor_Fluorescence Donor Fluorescence (Low) FRET_Signal->Donor_Fluorescence Increased_Donor_Fluorescence Increased Donor Fluorescence No_FRET->Increased_Donor_Fluorescence

Caption: Caspase-3 activity detection using a 7-aminocoumarin FRET probe.

References

A Comparative Guide to Alternative Blue Fluorescent Dyes for 7-(ethylamino)-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for generating robust and reproducible experimental data. 7-(ethylamino)-4-methylcoumarin is a widely used blue fluorescent dye, but a range of alternatives are available, each with distinct photophysical and performance characteristics. This guide provides an objective comparison of 7-(ethylamino)-4-methylcoumarin with popular alternatives, supported by experimental data to inform the selection process for applications such as fluorescence microscopy and flow cytometry.

Key Performance Characteristics at a Glance

The following table summarizes the key photophysical properties of 7-(ethylamino)-4-methylcoumarin and its alternatives. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Photostability
Coumarin 7-(ethylamino)-4-methylcoumarin ~375~445~25,000~0.4 (in ethanol)Moderate
Coumarin 1 (7-diethylamino-4-methylcoumarin)~373~450~26,0000.73 (in ethanol)Moderate
Alexa Fluor Alexa Fluor 35034644219,0000.58High[1]
DyLight DyLight 35035343215,000Not widely reportedHigh
CF Dyes CF35034744818,000Not widely reportedHigh
Nuclear Stains DAPI (bound to DNA)35846133,000~0.9High
Hoechst 33342 (bound to DNA)35046142,000~0.4-0.6Moderate to High

In-Depth Comparison

Coumarin Dyes: 7-(ethylamino)-4-methylcoumarin and its close relative, Coumarin 1, are workhorse blue fluorescent dyes. They offer good brightness but are known to have moderate photostability, making them susceptible to photobleaching during prolonged imaging sessions. Their fluorescence can also be sensitive to the local environment.

Alexa Fluor Dyes: The Alexa Fluor family is renowned for its superior photostability and brightness.[1] Alexa Fluor 350 is a sulfonated coumarin derivative, which enhances its water solubility and resistance to photobleaching compared to traditional coumarin dyes.[1] This makes it an excellent choice for demanding imaging applications.

DyLight Dyes: DyLight 350 is another commercially available alternative with spectral properties similar to Alexa Fluor 350. The DyLight series of dyes are also known for their improved photostability over traditional dyes.

CF Dyes: CF350 is marketed as a brighter and more photostable alternative to AMCA and spectrally similar to Alexa Fluor 350. These dyes are designed to be highly water-soluble and pH-insensitive, offering robust performance in various biological applications.

DAPI and Hoechst Dyes: DAPI and Hoechst are nuclear-specific stains that bind to the minor groove of DNA, resulting in a significant increase in their fluorescence. They are exceptionally bright and offer high photostability, making them ideal for nuclear counterstaining in both fixed and live-cell imaging. However, their application is limited to nuclear labeling.

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of these fluorescent dyes. Below are representative protocols for immunofluorescence and flow cytometry.

Immunofluorescence Staining of Adherent Cells

This protocol provides a general guideline for indirect immunofluorescence staining of cultured cells.

Workflow for Immunofluorescence Staining

G A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 1% BSA) C->D E Primary Antibody Incubation D->E F Wash Steps (PBS) E->F G Secondary Antibody Incubation (Fluorophore-conjugated) F->G H Wash Steps (PBS) G->H I Counterstaining (Optional) (e.g., DAPI or Hoechst) H->I J Mounting I->J K Imaging J->K

Caption: General workflow for immunofluorescence staining of adherent cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Primary Antibody

  • Fluorophore-conjugated Secondary Antibody (e.g., Alexa Fluor 350, DyLight 350, or CF350 conjugate)

  • Nuclear Counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) in PBS for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Flow Cytometry Staining of Suspension Cells for Surface Markers

This protocol outlines a general procedure for staining suspension cells for flow cytometric analysis.

Workflow for Flow Cytometry Staining

G A Cell Harvest & Count B Wash with Staining Buffer A->B C Fc Receptor Blocking (Optional) B->C D Primary Antibody Incubation (Fluorophore-conjugated) C->D E Wash with Staining Buffer D->E F Resuspend in Staining Buffer E->F G Data Acquisition F->G

Caption: General workflow for direct flow cytometry staining of cell surface markers.

Materials:

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorophore-conjugated Primary Antibody (e.g., Alexa Fluor 350, DyLight 350, or CF350 conjugate)

  • Fc Block (optional)

Procedure:

  • Cell Preparation: Harvest suspension cells and wash them with cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.

  • Fc Blocking (Optional): If staining cells known to express Fc receptors (e.g., immune cells), incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining: Aliquot approximately 1 x 10⁶ cells per tube. Add the predetermined optimal concentration of the fluorophore-conjugated primary antibody.

  • Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a UV or violet laser for excitation of the blue fluorescent dye.

Conclusion

The choice of a blue fluorescent dye is a critical decision in experimental design. While 7-(ethylamino)-4-methylcoumarin is a functional and widely used dye, alternatives such as Alexa Fluor 350, DyLight 350, and CF350 offer significant advantages in terms of photostability and brightness, which are crucial for quantitative and long-term imaging studies. For specific nuclear staining applications, DAPI and Hoechst dyes remain the gold standard due to their high specificity, brightness, and photostability. Researchers should consider the specific requirements of their application, including the imaging modality, duration of the experiment, and the need for quantitative data, when selecting the most appropriate blue fluorescent dye.

References

Safety Operating Guide

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Essential safety and logistical information for the proper disposal of 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- (CAS No. 26093-31-2), a fluorescent dye commonly used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This guide provides step-by-step instructions for researchers, scientists, and drug development professionals on the proper disposal of this compound. The primary disposal method is through an approved waste disposal plant. Under no circumstances should this chemical be released into the environment, flushed down the drain, or disposed of as regular trash.[1]

Personal Protective Equipment (PPE) and Spill Kit Components

Proper personal protective equipment must be worn at all times when handling 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one. A comprehensive spill kit should also be readily accessible.

ItemSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., Nitrile)Protect skin from irritation.[2]
Eye Protection Safety glasses with side shields or gogglesPrevent eye irritation.[2]
Lab Coat Standard laboratory coatProtect clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA approved respirator (if handling large quantities or in a poorly ventilated area)Avoid inhalation of dust.[3]
Absorbent Material Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)Contain and clean up spills.
Solvent for Dampening EthanolDampen solid spills to prevent dust formation during cleanup.[4]
Waste Container Sealable, labeled, and chemically compatible container for hazardous wasteSecurely store waste for disposal.[1][4]
Plastic Bag Vapor-tight plastic bagSeal contaminated absorbent paper and disposable PPE for disposal.[4]

Standard Operating Procedure for Disposal

This protocol outlines the necessary steps for the safe disposal of 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one.

1. Waste Collection:

  • Place all materials contaminated with 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, into a designated hazardous waste container.
  • The container must be clearly labeled with the chemical name: "Hazardous Waste: 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-" and the appropriate hazard symbols.

2. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
  • Provide the waste management company with a copy of the Safety Data Sheet (SDS) for 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

Emergency Spill Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity of the spill.
  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.
  • Remove all sources of ignition.[4]

2. Don Personal Protective Equipment (PPE):

  • Before attempting to clean the spill, put on the appropriate PPE as listed in the table above.

3. Contain and Clean the Spill:

  • For solid spills, carefully dampen the material with ethanol to avoid generating dust.[4]
  • Use an inert absorbent material to collect the dampened spill.
  • Sweep or scoop the material into a designated hazardous waste container.[1]
  • Use absorbent paper dampened with ethanol to wipe up any remaining residue.[4]

4. Decontaminate the Area:

  • Wash the contaminated surface with a soap and water solution.[4]
  • Place all contaminated cleaning materials, including absorbent paper and disposable PPE, into a vapor-tight plastic bag and then into the hazardous waste container.[4]

5. Final Disposal:

  • Seal and label the hazardous waste container and arrange for its disposal through a licensed waste management service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one.

DisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment cluster_containment Containment cluster_disposal Final Disposal start Material Identified for Disposal: 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- assess Is the material contaminated? start->assess pure Unused Product assess->pure No contaminated Contaminated Materials (e.g., labware, PPE, spill debris) assess->contaminated Yes container Place in a Labeled, Sealable Hazardous Waste Container pure->container contaminated->container storage Store in a Secure, Well-Ventilated Area container->storage disposal_service Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal_service end Disposal Complete disposal_service->end

References

Personal protective equipment for handling 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-, a coumarin derivative utilized in various research applications, including as a fluorescent probe in biological imaging.[1] Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this chemical. While specific quantitative data such as glove breakthrough times are not available for this exact compound, the recommendations are based on guidelines for similar coumarin compounds.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary where splashing is a risk.[2]
Skin Protection Protective GlovesChemical-resistant gloves are required. Suitable materials for dry solids include polychloroprene, nitrile rubber, butyl rubber, and polyvinyl chloride.[3] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[3]
Lab Coat/OverallsWear a lab coat or overalls to prevent skin contact.[3]
Respiratory Protection RespiratorUse only outdoors or in a well-ventilated area.[2][4] If dust formation is unavoidable and ventilation is inadequate, a NIOSH/MSHA-approved respirator with a particle filter is recommended.[2]

Handling and Storage

  • Handling : Avoid contact with skin, eyes, and clothing.[2][4] Do not ingest or inhale.[2][4] Ensure adequate ventilation and avoid dust formation.[2][4][5] Wash hands and any exposed skin thoroughly after handling.[2][4]

  • Storage : Keep the container tightly closed in a dry and well-ventilated place.[2] Store locked up.[2] This compound is incompatible with oxidizing agents, strong acids, and strong bases.[2][4]

Spill and Disposal Plan

  • Minor Spills :

    • Remove all sources of ignition.[6]

    • Dampen the spilled solid with ethanol to minimize dust.[6]

    • Carefully transfer the material to a suitable, closed container for disposal.[4][6]

    • Use absorbent paper dampened with ethanol to clean the affected area.[6]

    • Seal all contaminated materials in a vapor-tight plastic bag for disposal.[6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant.[2][4] All waste must be handled in accordance with local, state, and federal regulations.[3]

First Aid Measures

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[2]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2]

  • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][4]

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[2]

Procedural Workflow

The following diagram outlines the standard operating procedure for the safe handling of 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one.

Safe Handling Workflow for 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Select & Inspect PPE A->B C Ensure Proper Ventilation B->C D Weigh/Handle Chemical in Ventilated Area C->D E Avoid Dust Formation D->E K Spill or Exposure Occurs D->K F Keep Container Closed When Not in Use E->F G Decontaminate Work Area F->G H Dispose of Waste in Approved Container G->H I Remove & Decontaminate/Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid & Spill Procedures K->L M Seek Medical Attention if Necessary L->M

Safe handling workflow for the specified chemical.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。